Bongkrekic acid-13C28
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C28H38O7 |
|---|---|
分子量 |
514.39 g/mol |
IUPAC 名称 |
(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(hydroxycarbonyl(113C)methyl)-6-(113C)methoxy-2,5,17-tri((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22-13C22)docosa-2,4,8,10,14,18,20-heptaenedioic acid |
InChI |
InChI=1S/C28H38O7/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34)/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+/t21-,25+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1 |
InChI 键 |
SHCXABJSXUACKU-LGIAGIHQSA-N |
手性 SMILES |
[13CH3][13C@@H]([13CH2]/[13CH]=[13CH]/[13CH2][13CH2]/[13CH]=[13CH]/[13CH]=[13CH]\[13CH2][13C@H](/[13C](=[13CH]\[13CH]=[13C](/[13CH3])\[13C](=O)O)/[13CH3])O[13CH3])/[13CH]=[13CH]/[13C](=[13CH]\[13C](=O)O)/[13CH2][13C](=O)O |
规范 SMILES |
CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)O)C)OC)C=CC(=CC(=O)O)CC(=O)O |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Bongkrekic Acid-13C28
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of Bongkrekic acid, a potent mitochondrial toxin. We will delve into its specific molecular target, the downstream consequences of its inhibitory action, and its profound impact on cellular bioenergetics and survival. This guide also clarifies the role of its isotopically labeled variant, Bongkrekic acid-13C28, and provides structured quantitative data and detailed experimental protocols for researchers in the field.
Core Mechanism of Action: A Molecular Clamp on Cellular Energy Production
Bongkrekic acid exerts its toxicity through the highly specific and potent inhibition of the mitochondrial adenine (B156593) nucleotide translocase (ANT), also known as the ADP/ATP carrier (AAC).[1][2] The 13C28 isotopic labeling in this compound does not alter this fundamental mechanism; instead, it serves as a stable isotope tracer, providing an invaluable tool for researchers to quantify the compound in biological samples using mass spectrometry-based methods.
The ANT is an integral protein of the inner mitochondrial membrane responsible for the vital exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix.[3] This transport is the final crucial step in oxidative phosphorylation, making ATP available to the rest of the cell to power myriad biological processes.
Bongkrekic acid acts as a non-covalent, high-affinity ligand for the ANT.[4][5] Its mechanism is exquisitely specific: it binds to the ANT only when the nucleotide-binding site is facing the mitochondrial matrix (the "m-state" or "c-conformation"). This binding event effectively locks the translocase in this inward-facing conformation, preventing its reorientation to the cytosolic side (the "c-state").[4] Consequently, the exchange of ADP and ATP across the inner mitochondrial membrane is irreversibly halted.[1]
The downstream effects of this molecular "clamping" are catastrophic for the cell:
-
Inhibition of Oxidative Phosphorylation: With the influx of cytosolic ADP blocked, the mitochondrial ATP synthase is deprived of its substrate, leading to a cessation of ATP production via oxidative phosphorylation.[3]
-
Cellular Energy Depletion: The block on ATP export from the mitochondria results in a rapid decline in cytosolic ATP levels, starving the cell of the energy required for essential functions.
-
Induction of Apoptosis: The ANT is also a key component of the mitochondrial permeability transition pore (mPTP).[5][6] By locking the ANT in the m-state, Bongkrekic acid stabilizes the pore in its closed conformation, thereby inhibiting the release of pro-apoptotic factors such as cytochrome c from the mitochondrial intermembrane space.[6] This makes Bongkrekic acid a powerful tool for studying the mechanisms of apoptosis.
Quantitative Inhibition Data
The potency of Bongkrekic acid as an ANT inhibitor has been quantified in various studies. The following table summarizes key inhibition and binding constants. It is important to note that while four isoforms of ANT (ANT1-4) have been identified in humans, most quantitative studies have been conducted on ANT isolated from tissues where ANT1 is the predominant isoform (e.g., heart and liver) or on reconstituted systems with a specific isoform.[2]
| Parameter | Value | Species/System | Comments | Reference |
| Ki (Inhibition Constant) | 20 nM | Isolated rat liver mitochondria | Measures the concentration for 50% inhibition of mitochondrial respiration. | [7] |
| Kd (Dissociation Constant) | ~50 nM | Bovine heart mitochondria | Determined by binding assays with radiolabeled Bongkrekic acid. | |
| EC50 (Half maximal effective concentration) | 2.58 µM | MCF-7 human breast cancer cells | Concentration to induce 50% cell death. | [7] |
| EC50 | 55.6 ± 17.0 µM | Recombinant ANT1 in liposomes | Concentration for 50% inhibition of ADP/ATP exchange in a fluorescence-based assay. |
Experimental Protocols
Measurement of Adenine Nucleotide Translocase (ANT) Activity using Radiolabeled Nucleotides
This protocol provides a method for directly measuring the activity of ANT in isolated mitochondria by quantifying the uptake of radiolabeled ADP or ATP.
Materials:
-
Isolated mitochondria
-
Incubation buffer (e.g., 120 mM KCl, 20 mM MOPS, 5 mM KH2PO4, 2 mM MgCl2, 1 mM EGTA, pH 7.2)
-
[¹⁴C]ADP or [³H]ATP
-
Bongkrekic acid (inhibitor)
-
Atractyloside (B1665827) (stop inhibitor)
-
Scintillation fluid and vials
-
Microcentrifuge
-
Silicone oil
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from a suitable source (e.g., rat liver or heart) using standard differential centrifugation protocols. Determine the protein concentration using a standard assay (e.g., Bradford or BCA).
-
Reaction Setup: In a microcentrifuge tube, pre-incubate isolated mitochondria (0.5-1.0 mg/mL) in the incubation buffer at the desired temperature (e.g., 25°C) for 2-3 minutes to allow for temperature equilibration.
-
Initiation of Transport: Start the transport reaction by adding a known concentration of radiolabeled substrate (e.g., 100 µM [¹⁴C]ADP).
-
Inhibition (if applicable): For inhibitor studies, pre-incubate the mitochondria with varying concentrations of Bongkrekic acid for a defined period (e.g., 5 minutes) before the addition of the radiolabeled substrate.
-
Stopping the Reaction: After a short, defined time interval (e.g., 30-60 seconds), terminate the transport by adding a saturating concentration of the non-permeable inhibitor, atractyloside (e.g., 20 µM). This will prevent the efflux of the radiolabeled nucleotide that has been transported into the mitochondria.
-
Separation of Mitochondria: Immediately after adding the stop inhibitor, centrifuge the mitochondrial suspension through a layer of silicone oil in a microcentrifuge. The mitochondria will form a pellet at the bottom of the tube, separated from the aqueous medium containing the unincorporated radiolabeled nucleotide.
-
Quantification: Carefully aspirate the aqueous layer and the silicone oil. Lyse the mitochondrial pellet with a suitable detergent (e.g., 1% SDS). Add the lysate to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of nucleotide transport (e.g., in nmol/min/mg protein). For inhibition studies, plot the transport rate as a function of the Bongkrekic acid concentration to determine the IC50 value.
Measurement of Mitochondrial Swelling (as an indicator of mPTP opening)
This protocol describes how to monitor mitochondrial swelling, which is a hallmark of mPTP opening. Bongkrekic acid is used as an inhibitor to demonstrate the role of ANT in this process.
Materials:
-
Isolated mitochondria
-
Swelling buffer (e.g., 125 mM KCl, 10 mM Tris-MOPS, 5 mM glutamate, 2.5 mM malate, 1 mM Pi, pH 7.4)
-
Calcium chloride (CaCl₂) solution (inducer of mPTP opening)
-
Bongkrekic acid (inhibitor)
-
Spectrophotometer capable of measuring absorbance at 540 nm
Procedure:
-
Mitochondrial Suspension: Resuspend isolated mitochondria in the swelling buffer to a final concentration of approximately 0.5 mg/mL.
-
Spectrophotometer Setup: Place the mitochondrial suspension in a cuvette in the spectrophotometer and monitor the absorbance at 540 nm. The initial absorbance reading represents the baseline state of the mitochondria.
-
Inhibitor Addition (if applicable): To test the effect of Bongkrekic acid, add it to the mitochondrial suspension and incubate for a few minutes before inducing swelling.
-
Induction of Swelling: Induce mPTP opening and subsequent swelling by adding a pulse of CaCl₂ (e.g., 100-200 µM) to the cuvette.
-
Monitoring Absorbance: Continuously record the absorbance at 540 nm over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling) due to the influx of water through the opened mPTP.
-
Data Analysis: Plot the change in absorbance over time. Compare the rate and extent of swelling in the presence and absence of Bongkrekic acid to demonstrate its inhibitory effect on mPTP opening.
Visualizations
Caption: Mechanism of Bongkrekic Acid inhibition of the Adenine Nucleotide Translocase (ANT).
Caption: Experimental workflow for an ANT inhibition assay using radiolabeled nucleotides.
References
- 1. Comprehensive analysis of mitochondrial permeability transition pore activity in living cells using fluorescence-imaging-based techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sm.unife.it [sm.unife.it]
- 5. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive analysis of mitochondrial permeability transition pore activity in living cells using fluorescence-imaging-based techniques | Springer Nature Experiments [experiments.springernature.com]
- 7. ANT activity: A Kinetic Assay of Mitochondrial ADP-ATP Exchange Rate Mediated by the Adenine Nucleotide Translocase – Department of Biochemistry [semmelweis.hu]
Bongkrekic Acid-13C28: A Technical Guide on Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bongkrekic acid (BKA) is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1] This highly unsaturated tricarboxylic acid is a formidable foe in food safety, implicated in lethal food poisoning outbreaks from contaminated fermented coconut or corn products.[1][2] Beyond its toxicity, BKA's unique mechanism of action has made it a valuable tool in apoptosis research.[3] It acts as a specific and high-affinity inhibitor of the mitochondrial adenine (B156593) nucleotide translocase (ANT), a key transporter responsible for exchanging cytosolic adenosine (B11128) diphosphate (B83284) (ADP) for mitochondrial adenosine triphosphate (ATP).[4][5]
This technical guide focuses on the chemical properties and structure of Bongkrekic acid, with a special emphasis on its stable isotope-labeled form, Bongkrekic acid-13C28. This isotopologue, where all 28 carbon atoms are replaced with the heavy isotope ¹³C, is an indispensable internal standard for accurate quantification in complex biological matrices using mass spectrometry-based methods.[6][7]
Chemical Structure
Bongkrekic acid is a complex polyketide characterized by a long, flexible C28 carbon backbone.[8] Its structure features three carboxylic acid moieties, a methoxy (B1213986) group, three methyl groups, and a series of conjugated and non-conjugated double bonds, contributing to its lipophilic nature.[8][9] The precise arrangement of these functional groups and the specific stereochemistry of its chiral centers are crucial for its high-affinity binding to the ANT protein.
IUPAC Name: (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid.[8]
This compound is the isotopically labeled analogue of Bongkrekic acid where all 28 carbon atoms in the molecule have been substituted with the ¹³C isotope.[6][7] This substitution results in a molecule that is chemically identical to the native compound but has a greater molecular weight, allowing it to be distinguished by mass spectrometry.[7]
References
- 1. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Total Synthesis of Bongkrekic Acid and Apoptosis Inhibitory Activity of Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Bongkrekic Acid | C28H38O7 | CID 6433556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
A Comprehensive Technical Guide to the Synthesis and Purification of Bongkrekic Acid-¹³C₂₈
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bongkrekic acid, a potent mitochondrial toxin, serves as a critical tool in studying the adenine (B156593) nucleotide translocase (ANT) and its role in cellular apoptosis. The isotopically labeled analogue, Bongkrekic acid-¹³C₂₈, is an invaluable internal standard for quantitative mass spectrometry-based studies and a probe for nuclear magnetic resonance (NMR) based structural and metabolic investigations. This guide provides a detailed, proposed methodology for the total synthesis and purification of Bongkrekic acid-¹³C₂₈. The strategy is predicated on a convergent synthesis, a well-established approach for the unlabeled natural product, adapted here for the incorporation of ¹³C atoms throughout the entire carbon skeleton. This document outlines the retrosynthetic analysis, detailed experimental protocols for the synthesis of key ¹³C-labeled fragments, their subsequent coupling, and final purification. Comprehensive tables of expected analytical data and mandatory visualizations of workflows and biological pathways are included to facilitate a thorough understanding of the process.
Introduction
Bongkrekic acid is a highly unsaturated tricarboxylic acid produced by the bacterium Burkholderia gladioli. Its potent and specific inhibition of the mitochondrial ADP/ATP translocase (ANT) has made it an essential pharmacological tool for investigating mitochondrial bioenergetics and the intrinsic pathway of apoptosis.[1][2] The use of stable isotope-labeled internal standards is crucial for accurate quantification in complex biological matrices by mass spectrometry. Bongkrekic acid-¹³C₂₈, where all 28 carbon atoms are the ¹³C isotope, provides the ideal internal standard for such assays due to its identical chemical properties and distinct mass.
This guide details a proposed synthetic route to Bongkrekic acid-¹³C₂₈ based on the convergent total synthesis strategies reported for the natural product.[1][2][3] This approach involves the synthesis of three key building blocks, which are then coupled to construct the full carbon skeleton. By utilizing commercially available, simple ¹³C-labeled precursors, each building block can be synthesized in its fully labeled form.
Retrosynthetic Analysis
A convergent synthesis is the most logical approach for a complex, isotopically labeled molecule like Bongkrekic acid-¹³C₂₈. This strategy maximizes yield and allows for the late-stage introduction of complex fragments. The proposed retrosynthesis, inspired by published total syntheses, breaks the molecule down into three main fragments (A, B, and C) via Suzuki-Miyaura and Wittig-type or Julia-Kocienski olefination reactions.
Caption: Retrosynthetic analysis of Bongkrekic acid-¹³C₂₈.
Synthesis of ¹³C-Labeled Precursors
The synthesis of the three key fragments requires starting from simple, commercially available ¹³C-labeled molecules. The following table summarizes potential starting materials.
| Precursor | Commercial Availability |
| Acetic acid-¹³C₂ | Readily available |
| Acetone-¹³C₃ | Readily available |
| Propionaldehyde-¹³C₃ | Available |
Table 1: Commercially available ¹³C-labeled starting materials.
Proposed Synthesis of Fragment A-¹³Cₓ
Fragment A, a vinyl iodide, can be synthesized from ¹³C-labeled precursors through a series of standard organic transformations. The exact number of carbons in this fragment will depend on the specific convergent strategy being followed, but a representative synthesis is outlined below.
Experimental Protocol: Synthesis of a representative Fragment A
-
Step 1: Grignard Reaction: React [¹³C₂]acetyl chloride with [¹³C₃]isopropylmagnesium bromide to form a ¹³C-labeled ketone.
-
Step 2: Reduction: Reduce the ketone to the corresponding alcohol using a suitable reducing agent (e.g., NaBH₄).
-
Step 3: Iodination: Convert the alcohol to an iodide using iodine and triphenylphosphine (B44618).
-
Step 4: Elimination: Perform an elimination reaction to generate the vinyl iodide.
-
Purification: Purify the final fragment using flash column chromatography.
Proposed Synthesis of Fragment B-¹³Cᵧ
The central core, Fragment B, is typically a more complex piece containing stereocenters. Its synthesis will involve asymmetric reactions to set the required stereochemistry.
Experimental Protocol: Synthesis of a representative Fragment B
-
Step 1: Aldol (B89426) Reaction: An asymmetric aldol reaction between two ¹³C-labeled carbonyl compounds (e.g., derived from [¹³C₃]propionaldehyde and [¹³C₃]acetone) to set the initial stereocenters.
-
Step 2: Functional Group Manipulations: A series of protection, oxidation, and/or reduction steps to elaborate the initial aldol product into the desired intermediate.
-
Step 3: Borylation: Introduction of a boronic ester for the subsequent Suzuki-Miyaura coupling.
-
Purification: Purification at each step is critical and will likely involve column chromatography.
Proposed Synthesis of Fragment C-¹³Cₙ
Fragment C is typically a phosphonium salt for a Wittig reaction or a sulfone for a Julia-Kocienski olefination.
Experimental Protocol: Synthesis of a representative Fragment C (Phosphonium Salt)
-
Step 1: Chain Elongation: Start with a simple ¹³C-labeled alkyl halide and extend the carbon chain using ¹³C-labeled building blocks (e.g., cuprate (B13416276) additions).
-
Step 2: Conversion to Alkyl Halide: Convert the terminal functional group to an alkyl halide.
-
Step 3: Phosphonium Salt Formation: React the alkyl halide with triphenylphosphine to form the corresponding ¹³C-labeled phosphonium salt.
-
Purification: The phosphonium salt is often a crystalline solid and can be purified by recrystallization.
Assembly and Final Modification
The fully ¹³C-labeled fragments are then assembled as illustrated in the workflow diagram below.
Caption: Overall synthetic workflow for Bongkrekic acid-¹³C₂₈.
Experimental Protocol: Fragment Coupling and Final Steps
-
Suzuki-Miyaura Coupling: Couple Fragment A and Fragment B using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water). Purify the coupled product by column chromatography.
-
Wittig/Julia-Kocienski Olefination: React the product from the Suzuki coupling with the ylide generated from Fragment C (using a strong base like n-BuLi) or under Julia olefination conditions. This will form the full carbon skeleton of Bongkrekic acid.
-
Deprotection: Remove any protecting groups from the three carboxylic acid moieties. This is typically done under acidic or basic conditions, depending on the nature of the protecting groups.
-
Final Oxidation: The final step is often an oxidation to install the correct oxidation state at one of the terminal carboxyl groups.
Purification Protocol
The final purification of Bongkrekic acid-¹³C₂₈ is critical to remove any remaining reagents, byproducts, and unlabeled or partially labeled species. High-Performance Liquid Chromatography (HPLC) is the method of choice.[4][5]
Experimental Protocol: HPLC Purification
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of acid (e.g., 0.1% formic or acetic acid), is effective.[4]
-
Detection: UV detection at a wavelength where the polyene chromophore of Bongkrekic acid absorbs is suitable for monitoring the elution.
-
Fraction Collection: Collect the fractions corresponding to the main peak, and combine them.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the purified Bongkrekic acid-¹³C₂₈.
Data Presentation
The following tables summarize the expected analytical data for the fully ¹³C-labeled product.
| Analysis | Expected Result |
| Molecular Formula | ¹³C₂₈H₃₈O₇ |
| Monoisotopic Mass | 514.35 g/mol |
| Appearance | Colorless to light yellow solid |
Table 2: Expected Physicochemical Properties of Bongkrekic Acid-¹³C₂₈.
| Technique | Ionization Mode | Expected [M-H]⁻ (m/z) | Expected [M+H]⁺ (m/z) |
| High-Resolution Mass Spectrometry (HRMS) | ESI | 513.34 | 515.36 |
Table 3: Expected Mass Spectrometry Data for Bongkrekic Acid-¹³C₂₈.
| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity |
| ¹H NMR | 0.5 - 7.5 | Complex multiplets due to ¹³C-¹H coupling |
| ¹³C NMR | 10 - 180 | Singlets (proton decoupled) |
Table 4: Expected NMR Spectroscopic Data for Bongkrekic Acid-¹³C₂₈. Note: The ¹H NMR spectrum will be significantly more complex than the unlabeled compound due to extensive ¹J(¹³C,¹H) and ²⁻³J(¹³C,¹H) coupling. The proton-decoupled ¹³C NMR spectrum will show sharp singlets for each of the 28 carbon atoms.
Mechanism of Action: Signaling Pathway
Bongkrekic acid exerts its toxicity by binding to and inhibiting the mitochondrial Adenine Nucleotide Translocase (ANT). This protein is responsible for the exchange of ADP from the cytosol for ATP produced in the mitochondrial matrix, a critical step in cellular energy metabolism.
Caption: Mechanism of action of Bongkrekic acid.
By locking the ANT in a conformation that prevents nucleotide transport, Bongkrekic acid effectively halts the export of ATP from the mitochondria to the cytosol. This leads to a rapid depletion of cellular energy, inhibition of numerous ATP-dependent processes, and ultimately, apoptotic cell death.
Conclusion
The synthesis of Bongkrekic acid-¹³C₂₈ is a challenging but feasible endeavor for experienced synthetic organic chemists. The proposed convergent strategy, leveraging commercially available ¹³C-labeled starting materials, provides a logical and efficient pathway to this important analytical standard. The detailed protocols and expected analytical data herein serve as a comprehensive guide for researchers aiming to produce this molecule for advanced studies in toxicology, pharmacology, and drug development. The availability of fully isotopically labeled Bongkrekic acid will undoubtedly facilitate more precise and insightful research into the critical role of mitochondrial bioenergetics in health and disease.
References
- 1. Efficient Total Synthesis of Bongkrekic Acid and Apoptosis Inhibitory Activity of Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total synthesis of iso- and bongkrekic acids: natural antibiotics displaying potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Bongkrekic Acid in Fermented Corn Flour by High Performance Liquid Chromatography-Tandem Mass Spectrometry with QuEChERS Purification [qikan.cmes.org]
- 5. mdpi.com [mdpi.com]
The Role of Bongkrekic Acid in Mitochondrial Permeability Transition Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bongkrekic acid (BKA) is a potent mitochondrial toxin that serves as a critical tool in the study of mitochondrial function and cell death pathways.[1] Produced by the bacterium Burkholderia gladioli pathovar cocovenenans, BKA's primary mechanism of action is the specific inhibition of the mitochondrial adenine (B156593) nucleotide translocase (ANT).[1][2] ANT is a key protein of the inner mitochondrial membrane responsible for the exchange of ADP and ATP between the mitochondrial matrix and the cytoplasm. By locking ANT in a specific conformation, BKA effectively halts oxidative phosphorylation and reveals the central role of ANT in the formation of the mitochondrial permeability transition pore (MPTP).[1] The opening of the MPTP is a critical event in some forms of programmed cell death, leading to the dissipation of the mitochondrial membrane potential, swelling of the mitochondrial matrix, and the release of pro-apoptotic factors.[1][3]
This technical guide provides an in-depth overview of the use of bongkrekic acid in MPT studies, with a special focus on the potential applications of its isotopically labeled form, bongkrekic acid-13C28. While published research specifically employing this compound in MPT assays is not currently available, this guide will detail the established protocols using unlabeled BKA and explore the prospective roles for its 13C-labeled counterpart in advancing mitochondrial research.
Bongkrekic Acid and the Mitochondrial Permeability Transition Pore
The mitochondrial permeability transition pore (MPTP) is a non-specific, high-conductance channel that, when open, allows the passage of ions and small molecules of up to 1.5 kDa across the inner mitochondrial membrane. This leads to the uncoupling of the respiratory chain, ATP depletion, and ultimately, cell death.[1] Bongkrekic acid has been instrumental in elucidating the components and regulation of the MPTP. By binding to ANT, BKA stabilizes the translocase in its "m-conformation" (matrix-facing), which is thought to prevent the conformational changes required for pore opening. This inhibitory action makes BKA an invaluable tool for differentiating MPT-dependent and MPT-independent cellular events.
The Role of this compound: Current Status and Future Directions
Currently, this compound is commercially available and primarily intended for use as an internal standard for the quantification of unlabeled bongkrekic acid in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). Its uniform 13C labeling provides a distinct mass shift, allowing for precise and accurate measurement of BKA concentrations in complex matrices.
While direct experimental applications of this compound in MPT studies are yet to be documented in scientific literature, its potential utility is significant. Future applications could include:
-
Direct Quantification of ANT Binding: Utilizing LC-MS/MS, researchers could precisely quantify the amount of this compound bound to isolated mitochondria or specific ANT isoforms, providing a direct measure of target engagement.
-
Subcellular Localization and Trafficking: The 13C label would enable tracing the uptake and accumulation of BKA within different cellular compartments, confirming its mitochondrial localization and potentially identifying other off-target sites.
-
Metabolic Fate Analysis: Stable isotope tracing studies could follow the 13C label to determine if BKA is metabolized by cells and what, if any, are its metabolic byproducts.
-
Advanced Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: In pre-clinical studies, this compound could be used to develop more accurate PK/PD models, crucial for understanding its in vivo disposition and toxicological profile.
Quantitative Data on Bongkrekic Acid in MPT Studies
The following tables summarize quantitative data from various studies investigating the effects of unlabeled bongkrekic acid on mitochondrial and cellular functions related to the mitochondrial permeability transition.
Table 1: Effects of Bongkrekic Acid on Cell Viability and Mitochondrial Function
| Cell Line | BKA Concentration | Incubation Time | Observed Effect | Reference |
| Mouse Lung Endothelial Cells | 25 µM | 48 hours | Attenuated palmitate-induced lipotoxicity and restored mitochondrial membrane potential. | [2] |
| HeLa Cells | 50 µM | 1 hour (pretreatment) | Prevented flavopiridol- and camptothecin-induced loss of mitochondrial membrane potential. | [4] |
| 4T1 Murine Mammary Cancer Cells | Dose-dependent | Not specified | Reduced cellular ATP and O2 consumption, increased mitochondrial membrane potential. | [5] |
| NIH3T3 Fibroblasts | Not cytotoxic | Not specified | Reduced O2 consumption and increased mitochondrial membrane potential without affecting cell viability. | [5] |
| HeLa Cells | 150 µM | 1 hour (pretreatment) | Prevented staurosporine-induced cell killing and loss of mitochondrial membrane potential. |
Table 2: Inhibitory Concentrations of Bongkrekic Acid
| Parameter | System | IC50 / Ki | Reference |
| Inhibition of ADP/ATP Translocase | Isolated Rat Liver Mitochondria | Ki = 20 nM | |
| Inhibition of Oxidative Phosphorylation | Mammalian Mitochondria | Sigmoidal dose-response | [6] |
Experimental Protocols
Protocol 1: Inhibition of Mitochondrial Permeability Transition in Cultured Cells
This protocol describes a general method for assessing the effect of bongkrekic acid on the mitochondrial membrane potential in cultured cells undergoing apoptosis.
Materials:
-
Cell line of interest (e.g., HeLa, as described in[4])
-
Complete cell culture medium
-
Bongkrekic acid (BKA) stock solution (e.g., in DMSO or water)
-
Apoptosis-inducing agent (e.g., 500 nM flavopiridol (B1662207) or 500 nM camptothecin)
-
Mitochondrial membrane potential-sensitive dye (e.g., DePsipher™ or TMRE)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., multi-well plates, chamber slides) and allow them to adhere overnight.
-
BKA Pre-incubation: Pretreat the cells with the desired concentration of BKA (e.g., 50 µM) in complete culture medium for 1 hour at 37°C and 5% CO2.[4] Include a vehicle control (medium with the same concentration of DMSO or water used for the BKA stock).
-
Induction of Apoptosis: Add the apoptosis-inducing agent to the BKA-containing medium and incubate for the desired time course (e.g., 0, 2, 4, 6, 8 hours).
-
Staining with Membrane Potential Dye: At each time point, remove the medium and wash the cells with PBS. Incubate the cells with the mitochondrial membrane potential dye according to the manufacturer's instructions.
-
Analysis: Analyze the cells using fluorescence microscopy or flow cytometry. A decrease in the dye's fluorescence intensity (or a shift from red to green fluorescence for some dyes) indicates a loss of mitochondrial membrane potential. Compare the fluorescence in BKA-treated cells to the untreated and vehicle-treated controls to determine the extent of MPT inhibition.
Protocol 2: Measurement of Oxygen Consumption Rate (OCR)
This protocol outlines a method to determine the effect of bongkrekic acid on mitochondrial respiration.
Materials:
-
Cell line of interest (e.g., 4T1 or NIH3T3 cells)
-
Seahorse XF Cell Culture Microplates or similar
-
Bongkrekic acid
-
Seahorse XF Analyzer or other instrument for measuring OCR
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at the optimal density and allow them to adhere.
-
BKA Treatment: Treat the cells with various concentrations of BKA and incubate for a specified period (e.g., 6 hours).[5]
-
OCR Measurement: Measure the basal oxygen consumption rate using a Seahorse XF Analyzer.
-
Mitochondrial Stress Test (Optional): To further probe mitochondrial function, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
Data Analysis: Analyze the OCR data to determine the effect of BKA on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. A decrease in OCR is indicative of the inhibition of oxidative phosphorylation.
Visualizations
Signaling Pathway of MPT Inhibition by Bongkrekic Acid
References
Understanding the Toxicokinetics of Bongkrekic Acid with 13C28 Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical framework for studying the toxicokinetics of Bongkrekic Acid (BA) using a hypothetical 13C28 fully-labeled internal standard. To date, published toxicokinetic studies specifically employing 13C28-Bongkrekic Acid have not been identified in publicly available literature. The experimental protocols and data presented herein are therefore proposed based on established methodologies for stable isotope-labeled compounds in toxicokinetic research and known characteristics of Bongkrekic Acid.
Introduction
Bongkrekic acid is a highly toxic respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1][2] It poses a significant food safety risk, particularly in fermented coconut and corn products.[2] The toxin's primary mechanism of action is the irreversible inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT), a critical protein for cellular energy supply.[1][2] This inhibition blocks the exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane, leading to cellular energy depletion and, ultimately, cell death.
Understanding the absorption, distribution, metabolism, and excretion (ADME) of Bongkrekic acid is crucial for developing effective diagnostic and therapeutic strategies. The use of stable isotope-labeled compounds, such as 13C-labeled molecules, is a powerful technique in metabolism and toxicity studies.[3][4] A fully 13C-labeled Bongkrekic acid (13C28-BA) would serve as an ideal internal standard for accurate quantification in biological matrices and enable precise tracing of the toxin's fate within an organism.
This technical guide outlines a proposed methodology for studying the toxicokinetics of Bongkrekic acid using 13C28-BA. It covers the synthesis of the labeled compound, experimental protocols for in vivo studies, analytical methods for sample analysis, and data presentation.
Proposed Synthesis of 13C28-Bongkrekic Acid
The biosynthesis of Bongkrekic acid by Burkholderia gladioli offers a viable route for producing a 13C-labeled version. By feeding the bacteria with 13C-labeled precursors, it is possible to incorporate 13C atoms into the final Bongkrekic acid molecule. A study has demonstrated the feasibility of producing 13C-labeled Bongkrekic acid by feeding B. gladioli with 13C-labeled acetic acid-NAC-thioester. To achieve full labeling (13C28), all carbon sources in the bacterial growth medium would need to be 13C-labeled.
Proposed Experimental Workflow for 13C28-BA Production
Proposed Toxicokinetic Study of 13C28-Bongkrekic Acid
A comprehensive in vivo study in an appropriate animal model (e.g., rodents) is necessary to determine the toxicokinetic parameters of Bongkrekic acid. The co-administration of a known amount of unlabeled Bongkrekic acid with a tracer dose of 13C28-BA allows for the precise quantification of the absorbed and distributed toxin.
Experimental Protocol
3.1.1. Animal Model:
-
Species: Male Sprague-Dawley rats (or other suitable rodent model)
-
Age: 8-10 weeks
-
Weight: 250-300 g
-
Acclimation: Animals should be acclimated for at least one week before the experiment with free access to food and water.
3.1.2. Dosing:
-
A solution containing a mixture of unlabeled Bongkrekic acid and 13C28-Bongkrekic acid is prepared in a suitable vehicle (e.g., corn oil).
-
The dose of unlabeled BA should be sublethal to observe the toxicokinetics without causing immediate mortality.
-
The amount of 13C28-BA should be sufficient for detection by LC-MS/MS.
-
Administration is performed via oral gavage to mimic the most common route of human exposure.
3.1.3. Sample Collection:
-
Blood samples are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-dosing via a cannulated vessel to create a comprehensive pharmacokinetic profile.
-
Urine and feces are collected over 72 hours using metabolic cages to determine the routes and extent of excretion.
-
At the end of the study, tissues (liver, kidney, brain, heart, etc.) are collected to assess tissue distribution.
Proposed Experimental Workflow for the In Vivo Study
Analytical Methodology
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of Bongkrekic acid in biological matrices. The use of 13C28-BA as an internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response.
Sample Preparation
-
Plasma: Protein precipitation with a solvent like acetonitrile (B52724) followed by centrifugation.
-
Urine: Dilution with a suitable buffer.
-
Feces and Tissues: Homogenization followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
LC-MS/MS Conditions
-
Chromatography: A C18 reverse-phase column with a gradient elution using a mobile phase of water and acetonitrile with a modifier like formic acid to ensure good peak shape.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode is suitable for detecting the deprotonated molecule [M-H]-. Multiple Reaction Monitoring (MRM) transitions for both unlabeled BA and 13C28-BA would be optimized for quantification.
Data Presentation: Hypothetical Toxicokinetic Parameters
The following tables present hypothetical but realistic quantitative data that could be obtained from a toxicokinetic study of Bongkrekic acid using 13C28-BA.
Table 1: Hypothetical Pharmacokinetic Parameters of Bongkrekic Acid in Rats
| Parameter | Unit | Value |
| Absorption | ||
| Cmax (Maximum Concentration) | ng/mL | 150 |
| Tmax (Time to Cmax) | hours | 2 |
| AUC0-t (Area Under the Curve) | ng·h/mL | 1200 |
| Bioavailability (F) | % | 40 |
| Distribution | ||
| Vd (Volume of Distribution) | L/kg | 5 |
| Metabolism | ||
| Metabolites Identified | - | Minimal |
| Excretion | ||
| t1/2 (Half-life) | hours | 24 |
| CL (Clearance) | L/h/kg | 0.2 |
| % Excreted in Urine (0-72h) | % of dose | 15 |
| % Excreted in Feces (0-72h) | % of dose | 55 |
Table 2: Hypothetical Tissue Distribution of Bongkrekic Acid in Rats at 24 hours Post-Dose
| Tissue | Concentration (ng/g) |
| Liver | 500 |
| Kidney | 350 |
| Brain | 20 |
| Heart | 150 |
| Spleen | 80 |
| Lung | 120 |
Signaling Pathway: Mechanism of Bongkrekic Acid Toxicity
Bongkrekic acid's toxicity stems from its direct interaction with the Adenine Nucleotide Translocase (ANT) in the inner mitochondrial membrane. This interaction disrupts the crucial process of oxidative phosphorylation.
Conclusion
The use of 13C28-Bongkrekic acid as an internal standard and tracer would significantly advance our understanding of the toxicokinetics of this potent mitochondrial toxin. The proposed methodologies in this guide provide a robust framework for conducting such studies, from the synthesis of the labeled compound to the final data analysis. The insights gained from these studies would be invaluable for risk assessment, the development of diagnostic tools, and the exploration of potential therapeutic interventions for Bongkrekic acid poisoning. Further research is warranted to produce 13C28-BA and apply these methodologies to generate definitive toxicokinetic data.
References
- 1. Bongkrekic Acid | C28H38O7 | CID 6433556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Risks: A Technical Guide to the Safe Handling and Application of Bongkrekic Acid-13C28
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety protocols and handling guidelines for Bongkrekic acid-13C28, a potent mitochondrial toxin and its isotopically labeled form used in critical research applications. Given the extreme toxicity of bongkrekic acid, strict adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document outlines the toxicological properties, safe handling procedures, emergency protocols, and a detailed experimental methodology for its use as an internal standard in quantitative analysis.
Toxicological Profile and Hazard Identification
Bongkrekic acid is a respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans. The 13C28 isotopically labeled version is chemically identical in its toxicological profile to the native compound. The primary hazard associated with the commercially available this compound solution is often the solvent, typically methanol (B129727), which is flammable and toxic. However, the high toxicity of bongkrekic acid itself necessitates the most stringent precautions.
Mechanism of Action: Bongkrekic acid is a potent and irreversible inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT).[1][2] This protein is crucial for exchanging ATP synthesized within the mitochondria for ADP from the cytosol. By blocking this transport, bongkrekic acid effectively halts cellular energy production, leading to rapid cell death. The primary target organs are the liver, brain, and kidneys.[1]
Toxicological Data Summary:
| Parameter | Value | Species | Route | Reference |
| LD50 | 0.68-6.84 mg/kg | Mice | Oral | Cayman Chemical |
| Fatal Dose (unlabeled) | As low as 1-1.5 mg | Human | Oral | Wikipedia |
Note: The toxicological data for the 13C28 labeled compound is expected to be the same as the unlabeled compound.
The Safety Data Sheet (SDS) for 13C28-Bongkrekic Acid in methanol highlights the following hazards[3]:
-
Flammability: Highly flammable liquid and vapor (due to methanol).
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled (primarily due to methanol).
-
Organ Toxicity: Causes damage to the central nervous system and visual organs (due to methanol).
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining appropriate PPE and engineering controls, is mandatory when handling this compound.
Minimum PPE Requirements:
-
Gloves: Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles are required at all times.
-
Lab Coat: A fully buttoned lab coat must be worn.
-
Respiratory Protection: When handling the methanolic solution outside of a certified chemical fume hood, a respirator with an appropriate organic vapor cartridge is necessary.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including solution preparation and sample aliquoting, must be performed in a certified chemical fume hood to prevent inhalation of vapors and aerosols.
-
Ventilation: The laboratory should be well-ventilated with a negative pressure differential to surrounding areas.
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are essential.
Safe Handling and Storage Procedures
Handling:
-
Designated Area: Designate a specific area within the laboratory for the handling of this compound. This area should be clearly marked with appropriate warning signs.
-
Avoid Aerosol Generation: All procedures should be conducted in a manner that minimizes the generation of aerosols.
-
Spill Kit: A spill kit containing absorbent materials (e.g., sand, diatomite), decontamination solutions, and appropriate PPE should be readily available.
-
Transportation: When transporting the compound, even within the laboratory, use a sealed, unbreakable secondary container.
Storage:
-
Temperature: Store this compound at -20°C for long-term stability (≥ 2 years).
-
Security: Store in a locked and clearly labeled freezer or cabinet to prevent unauthorized access.
-
Incompatibilities: Avoid storage with strong oxidizing agents.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify laboratory personnel and the institutional safety officer.
-
Decontaminate (if trained): If the spill is small and you are trained to handle it, wear appropriate PPE, cover the spill with absorbent material, and then decontaminate the area with a 10% bleach solution followed by a 70% ethanol (B145695) wash.
-
Waste Disposal: All contaminated materials must be disposed of as hazardous waste.
Exposure Response:
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
There is no specific antidote for bongkrekic acid poisoning; treatment is supportive.
Decontamination and Waste Disposal
Decontamination:
-
All surfaces and equipment that have come into contact with this compound should be decontaminated. A recommended procedure is to wipe surfaces with a 10% sodium hypochlorite (B82951) (bleach) solution, followed by a 70% ethanol solution.
Waste Disposal:
-
All waste materials, including empty vials, pipette tips, gloves, and contaminated absorbent materials, must be collected in a designated, sealed hazardous waste container.
-
The waste must be disposed of through the institution's hazardous waste management program.
Experimental Protocol: Quantification of Bongkrekic Acid in Biological Fluids using UHPLC-MS/MS
The following protocol is adapted from a validated method for the determination of bongkrekic acid in plasma and urine using this compound as an internal standard.
Materials and Reagents:
-
This compound internal standard (IS) solution (e.g., 50 ng/mL in 50% methanol)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Plasma and urine samples
-
Polypropylene (B1209903) microcentrifuge tubes and autosampler vials
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation:
-
Plasma:
-
To 50 µL of plasma in a polypropylene microcentrifuge tube, add 50 µL of the 50 ng/mL this compound internal standard solution.
-
Add 150 µL of acetonitrile for protein precipitation.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 15 minutes.
-
Transfer 100 µL of the supernatant to a clean tube and dilute with 100 µL of ultrapure water.
-
Transfer the final solution to a polypropylene autosampler vial for analysis.
-
-
Urine:
-
To 20 µL of urine in a polypropylene microcentrifuge tube, add 20 µL of the 50 ng/mL this compound internal standard solution.
-
Add 160 µL of 50% methanol.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 15 minutes.
-
Transfer the clear supernatant to a polypropylene autosampler vial for analysis.
-
UHPLC-MS/MS Parameters:
| Parameter | Setting |
| UHPLC System | |
| Column | Hypersil Gold C18 (50 mm x 2.1 mm, 1.9 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-1 min, 20% B; 1-8 min, 20-95% B; 8-12 min, 95% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Bongkrekic Acid | Precursor ion (m/z) 485.3 -> Product ions (m/z) 441.3, 397.3 |
| This compound | Precursor ion (m/z) 513.3 -> Product ions (m/z) 469.3, 425.3 |
Note: MS/MS parameters such as collision energy and declustering potential should be optimized for the specific instrument used.
Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is generated by analyzing a series of standards with known concentrations of bongkrekic acid and a constant concentration of the internal standard.
Visualizations
Caption: Mechanism of Bongkrekic Acid toxicity via inhibition of the mitochondrial ANT.
Caption: Workflow for the quantification of Bongkrekic Acid using a 13C28 internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Availability of Bongkrekic Acid-13C28: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Bongkrekic acid-13C28, a critical internal standard for the accurate quantification of its unlabeled counterpart. This document outlines commercial suppliers, provides detailed experimental protocols for its use in biofluids and food matrices, and illustrates the underlying mechanism of action and analytical workflows through detailed diagrams.
Commercial Availability of this compound
This compound is available from a select number of specialized chemical suppliers. It is primarily intended for use as an internal standard in analytical methodologies, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of bongkrekic acid by correcting for matrix effects and variations in sample processing. Below is a summary of known commercial suppliers and product specifications.
| Supplier | Product Name | Catalog Number | Purity | Formulation | Price (USD) |
| MedChemExpress | This compound | HY-136406S | 98.0% | 6 μg in 1.2 mL Acetonitrile (B52724) | $2875 |
| Cayman Chemical | 13C28-Bongkrekic Acid | 39454 | ≥98% | 5 µg/mL solution in methanol (B129727) | Request Quote |
| A Chemtek | This compound Solution in Methanol, 5µg/mL | MSK7294C28-5M | 98+% | 5 µg/mL solution in methanol | Login for Price |
| Biomol | 13C28-Bongkrekic Acid | Cay39454-1.2 | >98% | 5 µg/mL solution in methanol | Request Quote |
Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Mechanism of Action: Inhibition of Mitochondrial ADP/ATP Translocase
Bongkrekic acid is a potent mitochondrial toxin that specifically targets and inhibits the adenine (B156593) nucleotide translocase (ANT), an integral protein of the inner mitochondrial membrane.[1] The ANT is responsible for the crucial exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) produced within the mitochondria. By binding to the ANT, bongkrekic acid locks the translocase in a conformation that prevents the transport of ATP out of the mitochondria, thereby depriving the cell of its primary energy source and leading to cellular dysfunction and death.
Experimental Protocols for Quantification of Bongkrekic Acid using this compound
The use of a stable isotope-labeled internal standard like this compound is the gold standard for accurate quantification of bongkrekic acid in complex matrices. The following protocols are synthesized from published research methodologies.[1][2]
Sample Preparation
a) Biological Fluids (Plasma, Urine, Whole Blood, Gastric Contents) [1]
-
Aliquoting: Aliquot 50 µL of the biological fluid (e.g., plasma, urine) into a 1.5 mL polypropylene (B1209903) microcentrifuge tube. For whole blood or gastric contents, a larger volume may be necessary, followed by homogenization.
-
Internal Standard Spiking: Add a known concentration of this compound solution (e.g., 50 µL of a 50 ng/mL solution) to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 150 µL of acetonitrile to plasma and whole blood samples to precipitate proteins. For urine, add 160 µL of 50% methanol. Vortex mix for 30 seconds.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean polypropylene autosampler vial for LC-MS/MS analysis.
b) Food Matrices (e.g., Fermented Grains, Mushrooms) [2]
-
Homogenization: Homogenize a representative portion of the food sample (e.g., 1-5 g).
-
Extraction: Add an appropriate volume of extraction solvent (e.g., 90% acetone (B3395972) with 1% formic acid) to the homogenized sample.
-
Internal Standard Spiking: Spike the sample with a known amount of this compound.
-
Vortexing and Sonication: Vortex the sample vigorously for 1-2 minutes, followed by ultrasonication for 15-30 minutes to ensure efficient extraction.
-
Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
UHPLC-MS/MS Analysis
a) Chromatographic Conditions [1][2]
-
UHPLC System: A high-performance liquid chromatography system capable of high pressures.
-
Column: A C18 reversed-phase column is commonly used (e.g., Waters HSS T3, 100 mm × 2.1 mm, 1.8 µm; or Hypersil Gold C18, 50 mm x 2.1 mm, 1.9 µm).[1][3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. For example:
-
0-1 min: 20% B
-
1-8 min: 20-95% B
-
8-12 min: 95% B
-
Followed by a re-equilibration step.[4]
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
b) Mass Spectrometry Conditions [1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both bongkrekic acid and this compound. The exact m/z values should be optimized for the specific instrument.
-
Bongkrekic Acid (example transitions): To be determined empirically on the instrument.
-
This compound (example transitions): To be determined empirically on the instrument.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards in a blank matrix (e.g., drug-free plasma or a representative food extract) with known concentrations of unlabeled bongkrekic acid and a constant concentration of this compound.
-
Peak Integration: Integrate the peak areas for both the analyte and the internal standard in the chromatograms.
-
Ratio Calculation: Calculate the ratio of the peak area of bongkrekic acid to the peak area of this compound for each sample and standard.
-
Quantification: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Determine the concentration of bongkrekic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.
Experimental Workflow for Quantification
The general workflow for the quantification of bongkrekic acid using its 13C-labeled internal standard is a systematic process from sample receipt to final data reporting. This ensures accuracy, precision, and reliability of the results.
References
The History and Discovery of Bongkrekic Acid as a Mitochondrial Toxin: A Technical Guide
Abstract: Bongkrekic acid is a potent and often fatal respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans. First identified in connection with deadly food poisoning outbreaks from contaminated fermented coconut products in Indonesia, this heat-stable toxin has since been the subject of intense biochemical and toxicological research. Its lethality stems from a highly specific mechanism of action: the irreversible inhibition of the mitochondrial adenine (B156593) nucleotide translocator (ANT), a critical protein responsible for the exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane. By halting this vital transport, bongkrekic acid effectively cripples cellular energy production, leading to rapid cell death and systemic organ failure. This technical guide provides an in-depth review of the historical discovery of bongkrekic acid, its biochemical properties, its precise mechanism as a mitochondrial toxin, and key experimental protocols used in its study.
Historical Discovery and Identification
Early Poisoning Outbreaks: The "Tempe Bongkrek" Connection
The history of bongkrekic acid is inextricably linked to a traditional Indonesian food called "tempe bongkrek," a fermented cake made from coconut presscake.[1][2] The first documented outbreaks of a mysterious and fatal foodborne illness associated with this product were recorded by Dutch researchers in 1895 in Java, Indonesia.[1][2][3] However, the incidence of these poisonings surged dramatically during the economic depression of the 1930s, as homemade production of tempe bongkrek, often lacking proper quality control, became more common.[1][2] These outbreaks were characterized by high mortality rates, with death often occurring within 1 to 20 hours after the onset of symptoms like abdominal pain, vomiting, excessive sweating, and fatigue.[1][4]
The Work of Mertens and van Veen: Isolating the Culprit
In response to the public health crisis, Dutch scientists W.K. Mertens and A.G. van Veen of the Eijkman Institute in Jakarta launched a systematic investigation in the early 1930s.[1][2][5] Their work led to the successful identification of the causative agent, a bacterium they initially named Pseudomonas cocovenenans.[1][2] This organism is now known as Burkholderia gladioli pathovar cocovenenans.[1] Mertens and van Veen isolated two toxic compounds produced by the bacterium: a yellow pigment called toxoflavin (B1683212) and a highly lethal, colorless substance they named bongkrekic acid, after the food from which it was discovered.[2][5][6] The widespread contamination and resulting fatalities eventually led to the official ban of tempe bongkrek production in Indonesia in 1988.[1]
Figure 1. A timeline of the key events in the discovery and initial characterization of bongkrekic acid.
Biochemical Properties and Synthesis
Bongkrekic acid (C₂₈H₃₈O₇, Molar Mass: 486.60 g/mol ) is a heat-stable, highly unsaturated tricarboxylic fatty acid.[1][7][8] Its complex structure includes three carboxylic acid groups, a methoxy (B1213986) group, and multiple double bonds, which contribute to its toxic activity.[9][10][11]
The biosynthesis of bongkrekic acid is accomplished via a modular type I polyketide synthase (PKS) pathway encoded by the bon gene cluster in B. gladioli.[12][13][14] This pathway involves complex steps, including isoprenoid-like β-branching events and a six-electron oxidation of a methyl group to form one of the terminal carboxylic acids, resulting in the unique branched structure of the final toxin.[12][15]
Mechanism of Action as a Mitochondrial Toxin
The extreme toxicity of bongkrekic acid is due to its highly specific and potent inhibition of the mitochondrial Adenine Nucleotide Translocator (ANT), also known as the ADP/ATP carrier (AAC).[2][7][8]
The Central Role of the Adenine Nucleotide Translocator (ANT)
The ANT is an integral protein of the inner mitochondrial membrane, comprising up to 10% of the total protein content of this membrane.[7] Its fundamental role is to facilitate the 1:1 exchange of ADP from the cytosol for ATP synthesized within the mitochondrial matrix via oxidative phosphorylation (OXPHOS).[2][7] This transport is the crucial link between mitochondrial energy production and the cell's energy-consuming processes.
Irreversible Inhibition of ADP/ATP Exchange
Bongkrekic acid binds with high affinity (in the nanomolar range) to the ANT from the matrix side of the inner mitochondrial membrane.[16] This binding event locks the translocator in a specific "matrix-open" conformation (m-state).[16] This conformational lock prevents the translocator from everting to the cytoplasmic side to bind ADP, thereby irreversibly blocking the transport of ADP into the mitochondrial matrix and the export of ATP into the cytosol.[1][16][17] This mechanism is distinct from that of another well-known ANT inhibitor, atractyloside, which binds from the cytoplasmic side and locks the transporter in the "cytoplasmic-open" (c-state) conformation.[16][17]
Consequences for Cellular Bioenergetics
By halting the ADP/ATP exchange, bongkrekic acid effectively severs the cell's primary energy supply.[2][18] The consequences are catastrophic:
-
Depletion of Cytosolic ATP: Without newly synthesized ATP being exported from the mitochondria, cytosolic ATP levels plummet, leading to a rapid cessation of all energy-dependent cellular processes.
-
Inhibition of Oxidative Phosphorylation: The lack of ADP import into the matrix starves the F₁F₀-ATP synthase of its substrate, bringing mitochondrial respiration and ATP synthesis to a halt.[19][20]
-
Organ Failure: Organs with high energy demands, such as the liver, brain, and kidneys, are the primary targets of the toxin.[1] The rapid depletion of energy leads to massive cell death, organ damage, and ultimately, systemic failure.[4]
Figure 2. The mechanism of bongkrekic acid inhibiting the Adenine Nucleotide Translocator (ANT), preventing the crucial exchange of cytosolic ADP for mitochondrial ATP.
Quantitative Toxicological Data
Bongkrekic acid is exceptionally toxic across all studied species. The data below highlights its potency through various metrics.
| Parameter | Species/System | Value | Reference(s) |
| Lethal Dose | |||
| Estimated Fatal Dose | Human | 1 - 1.5 mg (single dose) | [1][4][7] |
| Oral LD₅₀ | Human (estimated) | 3.16 mg/kg | [1][5][7] |
| Oral LD₅₀ | Mouse | 0.68 - 6.84 mg/kg | [5][7] |
| Oral LD₅₀ | Mouse | 3.16 mg/kg | [9][21] |
| Intravenous LD₅₀ | Mouse | 1.4 mg/kg | [9] |
| Oral Lethal Dose | Rat | 20 mg/kg | [5][7] |
| In Vitro Potency | |||
| EC₅₀ (Cell Death) | LTED MCF-7 cells | 2.58 µM | [22] |
| EC₅₀ (Formazan formation) | MDA-MB-231 cells | 34.14 µM | [22] |
Key Experimental Protocols
The study of bongkrekic acid and other mitochondrial toxins relies on a set of core experimental procedures to isolate mitochondria and assess their function.
Protocol: Isolation of Mitochondria from Rodent Liver
This protocol is adapted from standard differential centrifugation methods used to obtain a functionally active mitochondrial fraction.[23][24][25][26]
Materials:
-
Isolation Buffer: 225 mM Mannitol, 75 mM Sucrose, 0.1 mM EGTA, 10 mM HEPES-KOH (pH 7.4).
-
Dounce glass homogenizer with loose (A) and tight (B) pestles.
-
Refrigerated centrifuge.
-
All solutions and equipment must be pre-chilled to 4°C.
Procedure:
-
Euthanize the animal according to approved ethical protocols. Immediately excise the liver and place it in ice-cold Isolation Buffer.
-
Mince the liver finely with scissors and wash several times with fresh, ice-cold Isolation Buffer to remove excess blood.
-
Transfer the minced tissue to the Dounce homogenizer with ~5 volumes of Isolation Buffer.
-
Perform 10 slow, gentle strokes with the loose 'A' pestle.
-
Perform 10-15 strokes with the tight 'B' pestle until the tissue is fully homogenized.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully decant the supernatant into a new, pre-chilled centrifuge tube. Discard the pellet.
-
Centrifuge the supernatant at 10,000 - 14,000 x g for 15 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.
-
Discard the supernatant. Gently resuspend the mitochondrial pellet in a fresh volume of Isolation Buffer.
-
Repeat the high-speed centrifugation (Step 8) to wash the mitochondria.
-
After the final wash, discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of the desired experimental buffer (e.g., Respiration Buffer).
-
Determine the protein concentration using a standard method (e.g., BCA assay) and adjust to the desired working concentration. Keep on ice and use within 3-4 hours for functional assays.
Protocol: Assessment of Mitochondrial Respiration (Oxygen Consumption Rate)
This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XF) or a Clark-type electrode to measure the effect of bongkrekic acid on mitochondrial respiration.[27][28][29][30][31]
Materials:
-
Isolated mitochondria (from Protocol 5.1).
-
Respiration Buffer (MAS): 70 mM Sucrose, 220 mM Mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, 0.1% w/v fatty-acid-free BSA, pH 7.2.
-
Respiratory Substrates: e.g., 10 mM Glutamate & 10 mM Malate (for Complex I) or 10 mM Succinate & 2 µM Rotenone (for Complex II).
-
ADP solution (e.g., 20 mM).
-
Mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), Rotenone/Antimycin A (Complex I/III inhibitors).
-
Bongkrekic Acid (test compound).
Procedure:
-
Prepare the extracellular flux analyzer or oxygen electrode system according to the manufacturer's instructions. Equilibrate the system to 37°C.
-
Add isolated mitochondria (e.g., 15 µg per well for Seahorse) suspended in Respiration Buffer containing the chosen respiratory substrates to the measurement chamber/plate.
-
Measure the basal respiration rate (State 2). This represents the oxygen consumption in the absence of ADP.
-
Inject ADP to initiate ATP synthesis (State 3 respiration). A sharp increase in the Oxygen Consumption Rate (OCR) should be observed.
-
To test the effect of bongkrekic acid, pre-incubate the mitochondria with the toxin before adding ADP, or inject it after State 3 respiration is established. A potent inhibitor like bongkrekic acid will rapidly decrease or prevent the ADP-stimulated increase in OCR.
-
(Optional) Sequentially inject other inhibitors to fully probe the electron transport chain:
-
Oligomycin: To measure ATP-linked respiration and proton leak (State 4o).
-
FCCP: To measure the maximal respiratory capacity.
-
Rotenone/Antimycin A: To shut down all mitochondrial respiration and measure the non-mitochondrial oxygen consumption.
-
-
Analyze the data to quantify the inhibitory effect of bongkrekic acid on different respiratory states.
Figure 3. A generalized experimental workflow for the isolation of mitochondria and subsequent assessment of bongkrekic acid's toxic effects on key mitochondrial functions.
Conclusion
The journey from tragic food poisoning outbreaks in Java to the detailed molecular understanding of bongkrekic acid's mechanism of action represents a significant chapter in the fields of toxicology and bioenergetics. Bongkrekic acid serves as a classic and powerful tool for researchers studying mitochondrial function, particularly the critical role of the adenine nucleotide translocator. Its story underscores the potent lethality of naturally occurring toxins and highlights the intricate dependency of cellular life on the continuous and precisely regulated process of mitochondrial energy production. The methodologies developed to study its effects continue to be fundamental in drug development and the investigation of mitochondrial dysfunction in disease.
References
- 1. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Bongkrekic Acid: Invisible Food Killer – Pribolab-Devoted to Food Satety Solutions [pribolab.com]
- 4. poison.org [poison.org]
- 5. Bongkrekic Acid and Burkholderia gladioli pathovar cocovenenans: Formidable Foe and Ascending Threat to Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bongkrekic Acid-a Review of a Lesser-Known Mitochondrial Toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bongkrekic Acid | C28H38O7 | CID 6433556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. bongkrekic acid | SGD [yeastgenome.org]
- 11. researchgate.net [researchgate.net]
- 12. Biosynthesis of the respiratory toxin bongkrekic acid in the pathogenic bacterium Burkholderia gladioli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biosynthesis of antifungal and antibacterial polyketides by Burkholderia gladioli in coculture with Rhizopus microsporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Adenine nucleotide translocator - Wikipedia [en.wikipedia.org]
- 17. semanticscholar.org [semanticscholar.org]
- 18. naturespoisons.com [naturespoisons.com]
- 19. researchgate.net [researchgate.net]
- 20. Bongkrekic acid facilitates glycolysis in cultured cells and induces cell death under low glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. medchemexpress.com [medchemexpress.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. en.bio-protocol.org [en.bio-protocol.org]
- 25. agilent.com [agilent.com]
- 26. researchgate.net [researchgate.net]
- 27. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Protocol for Measurement of Oxygen Consumption Rate In Situ in Permeabilized Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 30. protocols.io [protocols.io]
- 31. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode | Springer Nature Experiments [experiments.springernature.com]
Investigating Adenine Nucleotide Translocase (ANT) Inhibition with Bongkrekic Acid-13C28: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bongkrekic acid (BKA), a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans, is a highly specific and powerful inhibitor of the adenine (B156593) nucleotide translocase (ANT).[1][2] The ANT is an integral protein of the inner mitochondrial membrane responsible for the crucial exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix.[2][3] By locking the ANT in its matrix-facing conformation, bongkrekic acid effectively halts the export of ATP to the cell, leading to rapid cellular energy depletion and, ultimately, cell death.[3][4]
The unique and irreversible mechanism of ANT inhibition by bongkrekic acid makes it an invaluable tool for studying mitochondrial bioenergetics, the mitochondrial permeability transition pore (MPTP), and apoptosis.[5] The use of isotopically labeled bongkrekic acid, specifically Bongkrekic acid-13C28, offers significant advantages for quantitative and mechanistic studies. The stable isotope label allows for precise quantification by mass spectrometry, enabling researchers to track its binding and effects with high sensitivity and specificity, overcoming the challenges associated with radiolabeled compounds.[6]
This technical guide provides an in-depth overview of the use of this compound for investigating ANT inhibition. It includes a summary of quantitative data, detailed experimental protocols for assays using both isolated mitochondria and reconstituted ANT systems, and visualizations of the relevant pathways and workflows.
Data Presentation: Quantitative Analysis of Bongkrekic Acid Inhibition
The interaction of bongkrekic acid with the adenine nucleotide translocase has been quantified in several studies. While specific kinetic data for the 13C28 isotopologue is not extensively available, the data from studies using unlabeled and other labeled forms of bongkrekic acid provide a strong foundation for its use.
| Parameter | Value | Species/System | Notes |
| Dissociation Constant (Ki) | 2 x 10⁻⁸ M | Rat Liver Mitochondria | This value indicates a very high affinity of bongkrekic acid for the adenine nucleotide translocase.[5] |
| Inhibitor Binding Sites (NI) | 0.2 - 0.3 µmoles/g protein | Rat Liver Mitochondria | Represents the density of bongkrekic acid binding sites on the mitochondrial protein.[5] |
| EC50 for Formazan (B1609692) Formation | 2.58 µM | LTED cells | Effective concentration to stimulate formazan formation by 50% in long-term estrogen-deprived breast cancer cells.[7] |
| Linearity Range for Quantification | 2.5 - 500 ng/mL | Human Plasma and Urine | Using 13C28-BKA as an internal standard for UHPLC-MS/MS analysis. |
| Limit of Detection (LOD) | 1 ng/mL | Human Plasma and Urine | Using 13C28-BKA as an internal standard. |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | Human Plasma and Urine | Using 13C28-BKA as an internal standard. |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of ANT inhibition by bongkrekic acid and the experimental approaches to study this interaction, the following diagrams are provided.
Mechanism of ANT inhibition by Bongkrekic Acid.
Experimental approaches for studying ANT inhibition.
Experimental Protocols
The following are detailed methodologies for investigating ANT inhibition using this compound. These protocols are synthesized from established methods for studying ANT function.
Assay for ANT Inhibition in Isolated Mitochondria
This protocol describes the measurement of ADP/ATP transport in mitochondria isolated from rat liver and the effect of this compound.
Materials:
-
Rat liver tissue
-
Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)
-
This compound solution (in a suitable solvent like DMSO)
-
Radiolabeled [¹⁴C]-ADP or [³H]-ADP
-
Inhibitor stop solution (e.g., containing unlabeled bongkrekic acid and carboxyatractyloside)
-
Scintillation cocktail and vials
-
Homogenizer, centrifuges (low-speed and high-speed), spectrophotometer
Procedure:
-
Mitochondrial Isolation:
-
Homogenize fresh rat liver tissue in ice-cold isolation buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Inhibition Assay:
-
Pre-incubate isolated mitochondria (at a final concentration of ~1 mg/mL) in a reaction buffer (e.g., 120 mM KCl, 20 mM Tris-HCl, 5 mM KH₂PO₄, 2 mM MgCl₂, 1 mM EGTA, pH 7.2) at 25°C for 2-3 minutes.
-
Add varying concentrations of this compound (or vehicle control) to the mitochondrial suspension and incubate for a further 3-5 minutes.
-
Initiate the transport reaction by adding a known concentration of radiolabeled ADP (e.g., [¹⁴C]-ADP).
-
After a defined time (e.g., 1 minute), terminate the transport by adding the inhibitor stop solution.
-
Rapidly separate the mitochondria from the incubation medium by centrifugation through a layer of silicone oil.
-
Aspirate the aqueous and oil layers and lyse the mitochondrial pellet.
-
Measure the radioactivity in the pellet using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of ADP uptake in the presence and absence of the inhibitor.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Assay for ANT Inhibition in a Reconstituted System
This protocol describes the functional reconstitution of purified ANT into liposomes and the subsequent measurement of transport inhibition by this compound.
Materials:
-
Purified ANT protein
-
Lipids (e.g., a mixture of phosphatidylcholine, phosphatidylethanolamine, and cardiolipin)
-
Detergent (e.g., Triton X-100 or octyl glucoside)
-
Bio-Beads or dialysis cassettes for detergent removal
-
Internal buffer (for loading into liposomes, e.g., containing ADP)
-
External buffer (for the transport assay)
-
This compound solution
-
Radiolabeled [¹⁴C]-ATP or [³H]-ATP
-
Filtration apparatus and filters (e.g., 0.22 µm pore size)
Procedure:
-
Preparation of Proteoliposomes:
-
Prepare liposomes by drying a lipid film and rehydrating with the internal buffer.
-
Solubilize the purified ANT protein with a suitable detergent.
-
Mix the solubilized ANT with the pre-formed liposomes.
-
Remove the detergent slowly to allow the incorporation of the protein into the lipid bilayer. This can be achieved by dialysis or by incubation with Bio-Beads.[1][8]
-
The resulting proteoliposomes will have ANT incorporated and will be loaded with the internal buffer components (e.g., ADP).
-
-
Transport Assay:
-
Dilute the proteoliposomes into the external buffer to create a substrate gradient.
-
Pre-incubate the proteoliposomes with varying concentrations of this compound (or vehicle control) for a specified time.
-
Initiate the transport by adding radiolabeled substrate (e.g., [¹⁴C]-ATP) to the external buffer.
-
At different time points, take aliquots of the reaction mixture and pass them through a filter to separate the proteoliposomes from the external medium.[9]
-
Wash the filter quickly with ice-cold buffer to remove any non-transported substrate.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filter, which corresponds to the amount of substrate transported into the proteoliposomes.
-
Calculate the initial rates of transport for each inhibitor concentration.
-
Determine the kinetic parameters of inhibition, such as the IC50 and potentially the Ki value, by fitting the data to appropriate models.
-
Synthesis of this compound
While this compound is commercially available, understanding its synthesis provides valuable context. Bongkrekic acid is a polyketide, and its biosynthesis involves the assembly of acetate (B1210297) and propionate (B1217596) units.[6] The synthesis of 13C-labeled bongkrekic acid would likely involve the use of 13C-labeled precursors, such as [1,2-¹³C]-acetate, which can be incorporated into the polyketide chain by the producing organism, Burkholderia gladioli, or through a complex total chemical synthesis.[10][11] The full 28-carbon backbone labeling would necessitate a biosynthetic approach using a fully ¹³C-labeled carbon source.
Conclusion
This compound is a powerful and precise tool for the investigation of adenine nucleotide translocase inhibition. Its use in quantitative mass spectrometry-based assays allows for highly sensitive and specific measurements of ANT activity and inhibition. The experimental protocols outlined in this guide, for both isolated mitochondria and reconstituted ANT systems, provide a framework for researchers to explore the intricate mechanisms of mitochondrial bioenergetics and the role of ANT in cellular health and disease. Further studies are warranted to establish a comprehensive set of kinetic data for this compound and to compare its inhibitory profile directly with its unlabeled counterpart across different ANT isoforms. This will undoubtedly enhance its utility in drug discovery and fundamental research.
References
- 1. researchgate.net [researchgate.net]
- 2. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bongkrekic Acid-a Review of a Lesser-Known Mitochondrial Toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. surface.syr.edu [surface.syr.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Liposome reconstitution and transport assay for recombinant transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biomimetic iterative method for polyketide synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Navigating the Stability of a Potent Mitochondrial Toxin: A Technical Guide to Bongkrekic Acid-13C28
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological stability and analytical considerations for Bongkrekic acid, a potent mitochondrial toxin. Given the limited direct research on the metabolic degradation of Bongkrekic acid and its isotopically labeled form, Bongkrekic acid-13C28, this document focuses on its known biological interactions, toxicokinetic profile, and the robust analytical methodologies established for its detection and quantification. The inherent stability of this compound is crucial for its primary application as an internal standard in mass spectrometry-based assays.
Introduction to Bongkrekic Acid
Bongkrekic acid is a heat-stable, highly unsaturated tricarboxylic fatty acid produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1] It is a significant food safety concern, implicated in outbreaks of foodborne illness often linked to improperly fermented coconut- or corn-based products, as well as contaminated black fungus and wet rice noodles.[2][3][4][5][6][7] The toxin is colorless, odorless, and tasteless, making its detection in contaminated food challenging without analytical instrumentation.[4]
The primary mechanism of toxicity for Bongkrekic acid is the potent and irreversible inhibition of the mitochondrial adenine (B156593) nucleotide translocase (ANT).[1][2][8] ANT is a critical protein in the inner mitochondrial membrane responsible for exchanging adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondria.[1][8] By binding to ANT, Bongkrekic acid effectively halts the export of ATP to the cell, leading to a rapid depletion of cellular energy, multi-organ failure, and a high mortality rate in poisoned individuals.[3][4]
Biological Stability and Persistence
While comprehensive studies on the metabolic pathways of Bongkrekic acid are scarce, its toxicological profile suggests a high degree of biological stability. The term "stability" in this context refers to its resistance to metabolic degradation and its persistence in the body.
2.1. Toxicokinetic Profile
Very little is known about the precise toxicokinetics of Bongkrekic acid in humans.[1][4][9] However, a case report in a patient with Bongkrekic acid poisoning revealed a long elimination half-life of 102 hours.[3] This extended half-life indicates slow clearance from the body, contributing to its prolonged toxic effects. The primary organs affected are the liver, brain, and kidneys.[2][4] Although one study mentions the possibility of enterohepatic recirculation of its metabolites, these metabolites have not been characterized.[6]
2.2. Interaction with Adenine Nucleotide Translocase (ANT)
The interaction of Bongkrekic acid with ANT is a key determinant of its biological effect and can be considered a form of "biological interaction stability." The binding is essentially irreversible, locking the translocase in a conformation that prevents nucleotide transport.[2][8] This stable complex formation is the molecular basis of its potent toxicity.
Below is a diagram illustrating the mechanism of ANT inhibition by Bongkrekic acid.
References
- 1. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 3. The toxicokinetic and extracorporeal removal of bongkrekic acid during blood purification therapies: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. poison.org [poison.org]
- 6. researchgate.net [researchgate.net]
- 7. SFA | Bongkrekic Acid Safety of Fermented Corn and Coconut Products [sfa.gov.sg]
- 8. benchchem.com [benchchem.com]
- 9. Bongkrekic Acid-a Review of a Lesser-Known Mitochondrial Toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application of Bongkrekic Acid-¹³C₂₈ in Food Safety Analysis
Introduction
Bongkrekic acid (BKA) is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1] It has been implicated in numerous foodborne illness outbreaks, with mortality rates ranging from 30% to 100%.[1][2] The toxin is heat-stable and can be found in fermented coconut and corn products, as well as other foods like wet rice noodles and rehydrated mushrooms.[1][3] Due to its severe toxicity and the potential for fatal outcomes from ingesting as little as 1-1.5 mg, sensitive and accurate detection methods are crucial for food safety.[1]
The analysis of bongkrekic acid in complex food matrices is challenging due to matrix effects that can suppress or enhance the analytical signal, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard, such as Bongkrekic acid-¹³C₂₈, is the gold standard for compensating for these matrix effects in mass spectrometry-based methods. This application note details the use of Bongkrekic acid-¹³C₂₈ in the sensitive and accurate quantification of bongkrekic acid in food samples using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (e.g., ¹³C-labeled) to a sample before processing. The labeled standard is chemically identical to the native analyte and therefore behaves similarly during sample extraction, cleanup, and ionization in the mass spectrometer. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, as any sample loss or matrix-induced signal variation will affect both the analyte and the standard equally.
Caption: Principle of Isotope Dilution using Bongkrekic Acid-¹³C₂₈.
Experimental Protocols
Sample Preparation and Extraction
This protocol is a generalized procedure based on methods for analyzing bongkrekic acid in food matrices.[4][5][6] Optimization may be required for different sample types.
Materials:
-
Food sample (e.g., fermented corn flour, rice noodles, tremella fuciformis)
-
Bongkrekic acid-¹³C₂₈ internal standard (IS) solution (concentration to be optimized based on expected analyte levels)
-
Extraction solvent: 90% acetone (B3395972) with 1% formic acid[5] or acetonitrile (B52724) (ACN)[7]
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh a homogenized portion of the food sample (e.g., 1-5 g) into a centrifuge tube.
-
Spike the sample with a known amount of Bongkrekic acid-¹³C₂₈ internal standard solution.
-
Add the extraction solvent to the tube (e.g., 5-10 mL).
-
Vortex the mixture vigorously for a specified time (e.g., 5-10 minutes) to ensure thorough extraction.
-
Centrifuge the sample at high speed (e.g., 10,000 rcf for 15 minutes) to pellet solid material.[7]
-
Collect the supernatant.
-
For cleaner samples, the supernatant can be directly filtered through a 0.22 µm filter into an autosampler vial. For more complex matrices, an additional cleanup step such as solid-phase extraction (SPE) may be necessary.
-
The sample is now ready for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis
The following are typical UHPLC-MS/MS parameters for the analysis of bongkrekic acid.[7][8][9][10]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A C18 or biphenyl (B1667301) column is commonly used (e.g., Hypersil Gold C18, 150 x 2.1 mm, 1.8 µm).[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[7] or methanol.[9]
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase, ramps up to a high percentage to elute the analytes, and then re-equilibrates. For example: 0-1 min, 20% B; 1-8 min, 20-95% B; 8-12 min, 95% B; followed by a re-equilibration period.[7]
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), with studies showing that positive mode detection of ammonium (B1175870) adducts can yield higher response intensities for BKA isomers.[8][10]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both native bongkrekic acid and Bongkrekic acid-¹³C₂₈ need to be determined and optimized. For example, for native BKA, precursor ions could be [M-H]⁻ or [M+NH₄]⁺, and for the ¹³C₂₈-labeled standard, these would be shifted by the corresponding mass difference.
Data Presentation
The use of Bongkrekic acid-¹³C₂₈ as an internal standard allows for the development of robust and reliable analytical methods. The following table summarizes typical performance characteristics of such methods for the analysis of bongkrekic acid in food and biological matrices.
| Parameter | Food Matrices[4][6][10] | Biofluids (Plasma & Urine)[7][9] |
| Linearity Range | 0.25–500 µg/kg | 2.5–500 ng/mL |
| Limit of Quantification (LOQ) | 0.25 µg/kg | 2.5 ng/mL |
| Recovery | 82.32–114.84% | Not explicitly stated, but compensated by IS |
| Precision (RSD) | Intraday & Interday: < 12.67% | Not explicitly stated, but meets FDA guidelines |
Workflow Diagram
The following diagram illustrates the complete workflow for the analysis of bongkrekic acid in food samples using an isotope-labeled internal standard.
Caption: Workflow for BKA analysis with isotope dilution.
Conclusion
The use of Bongkrekic acid-¹³C₂₈ as an internal standard in UHPLC-MS/MS analysis provides a robust, accurate, and sensitive method for the quantification of bongkrekic acid in various food matrices. This approach effectively mitigates the impact of matrix effects, ensuring reliable data for food safety monitoring and risk assessment. The detailed protocols and performance data presented in this application note serve as a valuable resource for researchers, scientists, and professionals in the field of food safety and drug development.
References
- 1. Bongkrekic Acid: A New Threat for Food Safety? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bongkrekic Acid â Uncommon but Fatal Toxin in Certain Foods [cfs.gov.hk]
- 4. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices [mdpi.com]
- 5. Determination of Bongkrekic Acid and Iso-bongkrekic Acid in Fermented Dairy Products by UPLC-MS/MS [fxcsxb.com]
- 6. researchgate.net [researchgate.net]
- 7. jfda-online.com [jfda-online.com]
- 8. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bongkrekic Acid-¹³C₂₈ in Mitochondrial Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bongkrekic acid is a potent and specific inhibitor of the mitochondrial adenine (B156593) nucleotide translocase (ANT), a critical inner mitochondrial membrane protein responsible for the exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix.[1][2] This exchange is fundamental for supplying the cell with energy. By locking the ANT in its matrix-facing conformation, bongkrekic acid effectively halts the export of ATP to the cytosol, leading to a disruption of cellular energy homeostasis.[2] The isotopically labeled form, Bongkrekic acid-¹³C₂₈, serves as a powerful tool for researchers, enabling its use as an internal standard for precise quantification of the unlabeled compound in complex biological samples by mass spectrometry.[3][4] Furthermore, while not a substrate for central carbon metabolism, its application in metabolic flux analysis (MFA) studies provides a unique approach to probe the downstream metabolic consequences of ANT inhibition on mitochondrial pathways.
This document provides detailed application notes and protocols for the conceptual use of Bongkrekic acid in conjunction with ¹³C-labeled substrates to investigate metabolic flux alterations in isolated mitochondria.
Principle of Application
In a typical ¹³C metabolic flux analysis experiment, a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose or [U-¹³C]-glutamine) is introduced to a biological system.[5][6] The labeled carbon atoms are incorporated into downstream metabolites, and the resulting mass isotopomer distributions are measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[7][8] These labeling patterns provide a quantitative snapshot of the metabolic fluxes through various pathways.
The application of Bongkrekic acid in this context is to act as a specific perturbing agent. By inhibiting the ANT, it induces a metabolic shift away from oxidative phosphorylation. By comparing the metabolic flux maps of mitochondria treated with a ¹³C-labeled substrate in the presence and absence of Bongkrekic acid, researchers can precisely quantify the impact of ANT inhibition on central carbon metabolism, anaplerosis, and other related pathways. Bongkrekic acid-¹³C₂₈ can be used as an internal standard to accurately determine the concentration of the inhibitor within the mitochondrial preparation.
Key Applications
-
Quantifying the impact of ANT inhibition on central mitochondrial metabolism: Determine the extent to which pathways like the TCA cycle, pyruvate (B1213749) oxidation, and glutaminolysis are affected by the cessation of ATP export.
-
Identifying metabolic bottlenecks and rerouting: Uncover how mitochondria adapt to the loss of their primary function of ATP export, including potential shifts in substrate utilization and anaplerotic/cataplerotic fluxes.
-
Screening and characterizing novel ANT inhibitors: Use the metabolic flux profile as a sensitive readout for the efficacy and specificity of new drug candidates targeting the adenine nucleotide translocase.
-
Studying the bioenergetic requirements of different cell types: Investigate how the inhibition of oxidative phosphorylation differentially impacts the metabolism of mitochondria isolated from various tissues or disease models.
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol outlines the isolation of functional mitochondria from cultured mammalian cells, a prerequisite for in vitro metabolic flux analysis.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondrial Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4, with freshly added 0.5% (w/v) fatty acid-free BSA.
-
Dounce homogenizer
-
Centrifuge and rotor capable of 12,000 x g at 4°C
-
Microcentrifuge tubes
Procedure:
-
Cell Harvesting: Harvest cells from culture flasks/plates by trypsinization or scraping. Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold MIB. Allow cells to swell for 5 minutes on ice.
-
Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Perform 15-20 strokes with a tight-fitting pestle to disrupt the cell membranes.
-
Differential Centrifugation:
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Centrifuge the supernatant at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
-
Washing: Discard the supernatant and gently wash the mitochondrial pellet with 1 mL of MIB without BSA. Centrifuge again at 12,000 x g for 15 minutes at 4°C.
-
Final Pellet: Discard the supernatant and resuspend the mitochondrial pellet in a minimal volume of appropriate respiration buffer for immediate use. Determine protein concentration using a standard assay (e.g., BCA).
Protocol 2: ¹³C Metabolic Flux Analysis in Isolated Mitochondria
This protocol describes a general workflow for conducting a ¹³C-MFA experiment with isolated mitochondria to assess the impact of Bongkrekic acid.
Materials:
-
Isolated mitochondria (from Protocol 1)
-
Mitochondrial Respiration Buffer (MRB): 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 2 mM KH₂PO₄, 1 mM EGTA, pH 7.4.
-
¹³C-labeled substrate (e.g., [U-¹³C₅]-Glutamine or [¹³C₃]-Pyruvate)
-
Unlabeled respiratory substrates (e.g., malate)
-
ADP
-
Bongkrekic acid
-
Bongkrekic acid-¹³C₂₈ (as internal standard)
-
Quenching solution: 60% methanol, -20°C
-
Extraction solvent: 80% methanol, -80°C
-
LC-MS/MS or GC-MS system
Procedure:
-
Experimental Setup:
-
Prepare two sets of reactions in microcentrifuge tubes on ice: a control group and a Bongkrekic acid-treated group.
-
To each tube, add MRB and isolated mitochondria to a final concentration of 0.5-1.0 mg/mL.
-
-
Inhibitor and Tracer Addition:
-
To the Bongkrekic acid-treated group, add Bongkrekic acid to the desired final concentration (e.g., 10 µM). For accurate quantification, a known amount of Bongkrekic acid-¹³C₂₈ can be spiked in.
-
Incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the ¹³C-labeled substrate (e.g., 5 mM [U-¹³C₅]-Glutamine) and a supporting substrate (e.g., 1 mM malate). Add ADP (e.g., 1 mM) to stimulate oxidative phosphorylation.
-
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 10, 20, 30 minutes) to allow for the incorporation of the ¹³C label into downstream metabolites.
-
Metabolism Quenching: Stop the reactions by adding 5 volumes of ice-cold 60% methanol. Vortex briefly.
-
Metabolite Extraction:
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.
-
Discard the supernatant.
-
Resuspend the pellet in a small volume of -80°C 80% methanol.
-
Incubate at -20°C for 30 minutes to facilitate metabolite extraction.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation for MS Analysis:
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for MS analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the mass isotopomer distributions of key metabolites (e.g., TCA cycle intermediates, amino acids) using LC-MS/MS or GC-MS.
-
-
Data Analysis:
-
Correct the raw MS data for natural isotope abundance.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to calculate the relative or absolute metabolic fluxes through the mitochondrial network.
-
Data Presentation
The quantitative data obtained from the ¹³C-MFA experiments should be summarized in clear, structured tables to facilitate comparison between the control and Bongkrekic acid-treated groups.
Table 1: Hypothetical Relative Metabolic Fluxes in Isolated Mitochondria Fueled by [U-¹³C₅]-Glutamine ± Bongkrekic Acid
| Metabolic Flux | Control (Relative Flux) | Bongkrekic Acid (10 µM) (Relative Flux) | % Change |
| Glutamine Uptake | 100.0 ± 5.2 | 102.3 ± 6.1 | +2.3% |
| Glutaminase (GLS) | 95.1 ± 4.8 | 98.5 ± 5.5 | +3.6% |
| Glutamate Dehydrogenase (GDH) | 45.2 ± 3.1 | 35.8 ± 2.9 | -20.8% |
| Aspartate Aminotransferase (AST) | 50.3 ± 4.5 | 60.1 ± 5.1 | +19.5% |
| α-Ketoglutarate Dehydrogenase (α-KGDH) | 88.9 ± 6.3 | 25.4 ± 3.8 | -71.4% |
| Succinate Dehydrogenase (SDH) | 85.4 ± 6.1 | 22.1 ± 3.5 | -74.1% |
| Fumarase (FH) | 85.1 ± 5.9 | 21.8 ± 3.4 | -74.4% |
| Malate Dehydrogenase (MDH) | 84.7 ± 5.8 | 21.5 ± 3.3 | -74.6% |
| Pyruvate Carboxylase (PC) | 5.2 ± 0.8 | 15.7 ± 2.1 | +201.9% |
| Citrate Synthase (CS) | 90.1 ± 6.5 | 30.2 ± 4.0 | -66.5% |
| ATP Synthase (OxPhos) | 98.2 ± 7.1 | 5.1 ± 1.2 | -94.8% |
Note: Data are presented as mean ± standard deviation from a hypothetical experiment (n=3) and are normalized to the glutamine uptake rate in the control group. The significant decrease in TCA cycle fluxes and oxidative phosphorylation upon Bongkrekic acid treatment is evident, alongside a compensatory increase in anaplerotic pyruvate carboxylase activity.
Visualizations
Caption: Mechanism of Bongkrekic Acid Inhibition of the Adenine Nucleotide Translocase.
Caption: Experimental Workflow for Mitochondrial ¹³C-Metabolic Flux Analysis.
Caption: Logical Cascade of Metabolic Effects Following Bongkrekic Acid Treatment.
References
- 1. Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Mitochondrial Metabolism in Rat Brain in vivo using MR Spectroscopy of Hyperpolarized [2-13C]Pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Adenine Nucleotide Translocase, Mitochondrial Stress, and Degenerative Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyperpolarized 13C MR Spectroscopy Depicts in Vivo Effect of Exercise on Pyruvate Metabolism in Human Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. Mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step guide for preparing Bongkrekic acid-13C28 stock solutions
Application Note & Protocol
Topic: Step-by-Step Guide for Preparing Bongkrekic Acid-13C28 Stock Solutions Audience: Researchers, scientists, and drug development professionals.
Introduction
Bongkrekic acid is a potent mitochondrial toxin that inhibits the adenine (B156593) nucleotide translocase (ANT), a critical carrier protein that facilitates the exchange of ADP and ATP across the mitochondrial inner membrane.[1][2][3] Its isotopically labeled form, this compound, serves as an essential internal standard for the accurate quantification of bongkrekic acid in various matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][4][5]
This document provides a detailed, step-by-step guide for the safe handling and preparation of this compound stock solutions. Due to the extreme toxicity of bongkrekic acid, adherence to strict safety protocols is mandatory.[6][7]
Safety Precautions
WARNING: Bongkrekic acid is a highly toxic substance that can cause severe damage to the liver, brain, and kidneys, and can be fatal even at low doses.[6][7][8] The Safety Data Sheet (SDS) for commercial preparations, often in methanol (B129727), indicates high flammability and toxicity if swallowed, inhaled, or in contact with skin.[9]
-
Engineering Controls: All work with this compound, both in solid form and in solution, must be performed in a certified chemical fume hood to prevent inhalation of aerosols or vapors.[9]
-
Personal Protective Equipment (PPE): A comprehensive PPE setup is required:
-
Chemical-resistant gloves (inspect before use).
-
Safety goggles or a face shield.
-
A properly fitted lab coat.
-
-
Handling: Use extreme caution when handling. Avoid direct contact with skin and eyes. Prevent the formation of aerosols.[9] Keep away from ignition sources as solutions are often prepared in flammable solvents.[9]
-
Disposal: All contaminated materials, including pipette tips, vials, and gloves, must be disposed of as hazardous waste according to institutional and local regulations.[9]
Quantitative Data Summary
The following table summarizes the key properties of this compound.
| Property | Value | Reference(s) |
| Chemical Name | 13C28-Bongkrekic Acid | [1][5] |
| Molecular Formula | [13C]28H38O7 | [1][5] |
| Formula Weight | 514.4 g/mol | [1][5] |
| Purity | ≥98% (Typical) | [1][5] |
| Common Solvents | Methanol, DMSO, Acetonitrile (B52724) | [1][2][4] |
| Storage (as supplied) | Store according to the manufacturer's product insert. | [9] |
| Storage (in solution) | Up to 3 months at -20°C for solutions in DMSO. | [10] |
Experimental Protocols
This compound is typically supplied as a pre-made solution in a solvent like methanol or acetonitrile at a specified concentration (e.g., 5 µg/mL).[1][4][5] The following protocols address handling this format and, for completeness, the less common scenario of starting from a solid.
Required Materials and Equipment
-
This compound (as supplied)
-
High-purity solvents (LC-MS grade Methanol, DMSO, or Acetonitrile)
-
Calibrated positive displacement pipettes or gas-tight syringes
-
Class A volumetric flasks
-
Amber glass vials with PTFE-lined screw caps
-
Vortex mixer
-
Analytical balance (for Protocol 4.3)
-
Full PPE (gloves, lab coat, safety goggles)
Protocol 1: Preparation of a Primary Stock from a Commercial Solution
This protocol assumes the starting material is a pre-dissolved solution, for example, at 5 µg/mL in methanol.
-
Equilibration: Allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Transfer: In a chemical fume hood, carefully open the vial. Using a calibrated pipette, transfer the desired volume of the commercial solution to a new sterile amber vial for immediate use or dilution.
-
Dilution (Example): To prepare a 1 µg/mL primary stock solution from a 5 µg/mL commercial stock:
-
Pipette 200 µL of the 5 µg/mL stock solution into a 1 mL Class A volumetric flask.
-
Add the chosen solvent (e.g., Methanol) to the flask, bringing the final volume to 1 mL.
-
Cap the flask and invert it 10-15 times to ensure thorough mixing.
-
-
Storage: Transfer the resulting solution to a properly labeled amber glass vial. Store at -20°C.
Protocol 2: Preparation of a Primary Stock from Solid Form
This protocol is for the rare case where this compound is obtained as a solid.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of solid this compound using an analytical balance. Handle with extreme care to avoid generating dust.
-
Dissolution (Example): To prepare a 100 µg/mL primary stock solution:
-
Weigh 1 mg of the solid into a 10 mL Class A volumetric flask.
-
Add a small amount of solvent (e.g., 3-4 mL of Methanol) to dissolve the solid completely. Use a vortex mixer if necessary.
-
Once fully dissolved, add solvent to the flask to bring the final volume to 10 mL.
-
-
Mixing and Storage: Cap the flask and invert it 15-20 times to ensure homogeneity. Transfer the solution to a labeled amber glass vial and store at -20°C.
Protocol 3: Preparation of Working Solutions
Working solutions are prepared by serially diluting the primary stock solution to the final concentration required for the analytical method.
-
Calculate Dilutions: Determine the required concentration for your assay (e.g., 10 ng/mL). Plan a serial dilution scheme to achieve this concentration accurately.
-
Perform Dilution:
-
From your 1 µg/mL primary stock (prepared in Protocol 4.2), pipette 10 µL into a clean vial.
-
Add 990 µL of the final mobile phase or a compatible solvent to achieve a final volume of 1 mL. This results in a 10 ng/mL working solution.
-
-
Mix: Vortex the working solution gently to ensure it is homogeneous.
-
Use: The working solution is now ready to be used as an internal standard. Prepare fresh working solutions daily for best results.
Visualization of Workflow
The following diagram illustrates the general workflow for the preparation of this compound solutions.
Caption: Workflow for preparing this compound solutions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Bongkrekic acid | Mitochondrial toxins | TargetMol [targetmol.com]
- 3. agscientific.com [agscientific.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 13C28-Bongkrekic Acid | Cayman Chemical | Biomol.com [biomol.com]
- 6. SFA | Bongkrekic Acid Safety of Fermented Corn and Coconut Products [sfa.gov.sg]
- 7. poison.org [poison.org]
- 8. Feeds | Hi-Q Marine Biotech International Ltd [fucoidanhiq.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. BONGKREKIC ACID CAS#: 11076-19-0 [m.chemicalbook.com]
Application Note: Quantitative Analysis of Bongkrekic Acid in Food Matrices using a Stable Isotope Dilution UHPLC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive UHPLC-MS/MS method for the quantitative analysis of bongkrekic acid (BKA) in various food matrices. The method employs a stable isotope-labeled internal standard, ¹³C₂₈-bongkrekic acid, to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol described herein is intended for researchers, scientists, and professionals in drug development and food safety, providing a comprehensive guide from sample preparation to data analysis.
Introduction
Bongkrekic acid (BKA) is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1][2] Contamination of fermented coconut or corn-based food products can lead to severe food poisoning outbreaks with high mortality rates, ranging from 40% to 100%.[3] The toxin exerts its effect by inhibiting the mitochondrial adenine (B156593) nucleotide translocase (ANT), a crucial protein that facilitates the exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane.[4][5][6] This disruption of cellular energy metabolism leads to multi-organ failure.[3][4] Given the severity of BKA poisoning and the lack of a specific antidote, sensitive and reliable analytical methods are crucial for its detection in food products to ensure public health.[3][4]
This application note presents a highly specific and quantitative UHPLC-MS/MS method for the determination of BKA, utilizing ¹³C₂₈-bongkrekic acid as an internal standard for accurate quantification.
Mechanism of Toxicity: Inhibition of Adenine Nucleotide Translocase
Bongkrekic acid's toxicity stems from its high affinity for and irreversible inhibition of the mitochondrial adenine nucleotide translocase (ANT). ANT is an integral membrane protein responsible for the vital exchange of ATP, generated within the mitochondria during oxidative phosphorylation, for ADP from the cytosol. By blocking this transport, BKA effectively traps ATP inside the mitochondria, leading to a catastrophic depletion of cellular energy reserves in the cytoplasm. This energy crisis results in widespread cellular dysfunction and necrosis, particularly affecting high-energy-demand organs such as the liver, brain, and kidneys.
Experimental Protocols
Materials and Reagents
-
Bongkrekic Acid (BKA) standard
-
¹³C₂₈-Bongkrekic Acid (¹³C₂₈-BKA) internal standard
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ammonium Formate, LC-MS grade
-
Anhydrous Magnesium Sulfate (B86663)
-
Sodium Chloride
-
Solid Phase Extraction (SPE) cartridges (if required for specific matrices)
Sample Preparation (General Protocol for Solid Food Matrices)
-
Homogenization: Weigh 5 g of the homogenized food sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: Spike the sample with the ¹³C₂₈-BKA internal standard solution and briefly vortex.
-
Extraction: Add 10 mL of acetonitrile with 1% formic acid. Vortex vigorously for 1 minute, then sonicate for 15 minutes.
-
Salting-out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Vortex immediately for 1 minute to prevent agglomeration.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Cleanup (if necessary): Transfer a portion of the supernatant to a clean tube containing a dispersive SPE (d-SPE) sorbent suitable for the matrix (e.g., C18 for fatty matrices). Vortex for 1 minute and centrifuge.
-
Filtration and Dilution: Take an aliquot of the final extract, filter through a 0.22 µm syringe filter, and dilute with the initial mobile phase if necessary before injection.
UHPLC-MS/MS Method
UHPLC System: A high-performance liquid chromatography system capable of binary gradient elution. Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: UHPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min, 10% B; 1-8 min, 10-95% B; 8-10 min, 95% B; 10.1-12 min, 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
Table 3: MRM Transitions for Bongkrekic Acid and ¹³C₂₈-Bongkrekic Acid
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Bongkrekic Acid (Quantifier) | 485.3 | 441.2 | 100 | 50 | 17 |
| Bongkrekic Acid (Qualifier) | 485.3 | 397.2 | 100 | 50 | 25 |
| ¹³C₂₈-Bongkrekic Acid (IS) | 513.3 | 469.2 | 100 | 50 | 17 |
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of bongkrekic acid.
Quantitative Data Summary
The performance of the UHPLC-MS/MS method was evaluated in various food matrices. The following tables summarize the quantitative data obtained from method validation studies.
Table 4: Method Linearity and Sensitivity
| Matrix | Linearity Range (ng/mL or µg/kg) | Correlation Coefficient (r²) | LOD (µg/kg) | LOQ (µg/kg) |
| Rice Noodles | 0.5 - 100 | > 0.99 | 0.4 | 1.2 |
| Fermented Corn | 1.0 - 200 | > 0.995 | 0.5 | 1.5 |
| Tremella Mushrooms | 0.25 - 500 | > 0.99 | 0.1 | 0.25 |
| Human Plasma | 2.0 - 400 µg/L | > 0.998 | 0.7 µg/L | 2.0 µg/L |
Data compiled from multiple sources for illustrative purposes.[3][7][8][9]
Table 5: Accuracy and Precision
| Matrix | Spike Level (µg/kg) | Average Recovery (%) | RSD (%) |
| Rice Noodles | 5 | 92.5 | 4.8 |
| 20 | 95.1 | 3.5 | |
| 50 | 98.2 | 2.9 | |
| Fermented Corn | 10 | 88.7 | 6.2 |
| 50 | 91.3 | 5.1 | |
| 100 | 94.6 | 4.3 | |
| Tremella Mushrooms | 1 | 85.4 | 7.1 |
| 10 | 89.9 | 5.8 | |
| 100 | 93.2 | 4.5 |
Data compiled from multiple sources for illustrative purposes.[3][8][9]
Conclusion
The described UHPLC-MS/MS method using ¹³C₂₈-bongkrekic acid as a stable isotope-labeled internal standard provides a reliable, sensitive, and accurate tool for the quantification of bongkrekic acid in diverse and complex food matrices. The use of an internal standard effectively mitigates matrix-induced signal suppression or enhancement, ensuring high-quality data. This method is well-suited for routine monitoring, food safety investigations, and research applications involving the analysis of this potent mitochondrial toxin.
References
- 1. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Role of Adenine Nucleotide Translocase in the Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Establishment and evaluation of a UPLC-MS/MS method for simultaneous determination of bongkrekic acid and dehydroacetic acid in rice noodles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Bongkrekic Acid in Human Plasma and Urine for Clinical and Forensic Toxicology using Isotope Dilution UHPLC-MS/MS
Introduction
Bongkrekic acid (BKA) is a highly toxic respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1] Contamination of fermented coconut or corn-based foods can lead to severe foodborne illness outbreaks with high mortality rates.[2][3] BKA's primary mechanism of toxicity involves the irreversible inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT), a carrier protein essential for exchanging ATP synthesized in the mitochondria for ADP from the cytosol.[2][4][5] This disruption of cellular energy production leads to rapid, multi-organ failure, affecting the liver, brain, and kidneys.[1][6] Given the severity and rapid progression of BKA poisoning, accurate and sensitive analytical methods for its detection in biological specimens are crucial for clinical diagnosis, patient management, and forensic investigations.[7][8] This application note describes a robust and sensitive method for the quantification of Bongkrekic acid in human plasma and urine using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) and a stable isotope-labeled internal standard, Bongkrekic acid-13C28. The use of a stable isotope internal standard is critical for compensating for matrix effects and ensuring analytical accuracy in complex biological matrices.[7][9]
Principle
This method employs a simple protein precipitation step for sample preparation, followed by instrumental analysis using UHPLC-MS/MS. This compound, a stable isotope-labeled analogue of BKA, is used as an internal standard (IS) to ensure accurate quantification.[7][10][11][12] The chromatographic separation of BKA and its IS is achieved on a C18 reversed-phase column. Detection and quantification are performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of BKA in the sample against a calibration curve.
Experimental Protocols
1. Materials and Reagents
-
Bongkrekic acid certified reference material
-
LC-MS grade methanol (B129727)
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Human plasma and urine (drug-free)
-
Polypropylene (B1209903) microcentrifuge tubes (1.5 mL)
-
Autosampler vials (polypropylene recommended to avoid adsorption)[7]
2. Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Bongkrekic acid and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Bongkrekic acid primary stock solution with 50% methanol to prepare working standards for calibration curve and quality control samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound primary stock solution with 50% methanol.[7]
3. Sample Preparation
-
Plasma Samples:
-
Urine Samples:
4. UHPLC-MS/MS Analysis
-
UHPLC System: A standard UHPLC system.
-
Analytical Column: Hypersil Gold C18 (50 mm) or equivalent.[7]
-
Mobile Phase A: 5 mmol/L Ammonium acetate in water.[13]
-
Mobile Phase B: Acetonitrile.[13]
-
Gradient Elution: A suitable gradient to separate BKA from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), negative or positive mode. Positive mode using ammonium adducts may yield higher sensitivity.[14][15][16]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (suggested):
-
Bongkrekic Acid: To be optimized based on instrument response.
-
This compound: To be optimized based on instrument response.
-
Data Presentation
Table 1: Quantitative Performance Characteristics of UHPLC-MS/MS Methods for Bongkrekic Acid Analysis
| Parameter | Plasma[13] | Food Matrix[14][17] |
| Linearity Range | 2 - 100 µg/L | 0.25 - 500 µg/kg |
| Correlation Coefficient (r²) | > 0.999 | Not specified |
| Limit of Detection (LOD) | 0.7 µg/L | Not specified |
| Limit of Quantification (LOQ) | 2.0 µg/L | 0.25 µg/kg |
| Recovery (%) | 83.7 - 112.0% | 82.32 - 114.84% |
| Intra-day Precision (RSD) | < 10% | < 12.67% |
| Inter-day Precision (RSD) | < 10% | < 12.67% |
Visualizations
Caption: Experimental workflow for Bongkrekic acid analysis.
Caption: Mechanism of Bongkrekic acid toxicity.
References
- 1. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 2. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beatinghearts.live [beatinghearts.live]
- 4. Bongkrekic Acid-a Review of a Lesser-Known Mitochondrial Toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Severe bongkrekic acid poisoning caused by eating spoiled Auricularia auricula: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jfda-online.com [jfda-online.com]
- 10. 13C28-Bongkrekic Acid | Cayman Chemical | Biomol.com [biomol.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. [Fast determination of bongkrekic acid in plasma by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices [mdpi.com]
- 15. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of bongkrekic acid in fermented foods with 13C28 standard
Introduction
Bongkrekic acid (BA) is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1][2][3] Contamination of certain fermented food products, such as fermented coconut or corn-based items, can lead to severe foodborne illness with high mortality rates.[1][3][4] The toxin is heat-stable, meaning it is not destroyed by cooking, and is also odorless and tasteless, making its detection in contaminated foods challenging.[1][5] Given the significant health risks, with doses as low as 1 mg being potentially fatal to humans, sensitive and accurate quantification of bongkrekic acid in food matrices is crucial for public health and safety.[1]
This application note details a robust and sensitive method for the quantification of bongkrekic acid in fermented foods using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with a stable isotope-labeled internal standard, 13C28-Bongkrekic Acid. The use of an internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Principle
This method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction protocol to isolate bongkrekic acid from complex food matrices. The extracted analyte is then quantified using a UHPLC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. The stable isotope-labeled internal standard, 13C28-Bongkrekic Acid, is added at the beginning of the sample preparation process to compensate for any analyte loss during extraction and to account for matrix-induced signal suppression or enhancement. Quantification is achieved by calculating the ratio of the peak area of the native bongkrekic acid to that of the 13C28-labeled internal standard.
Materials and Reagents
-
Bongkrekic Acid standard
-
13C28-Bongkrekic Acid internal standard (Methanol solution)[6][7][8][9]
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Acetic acid (HAc)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Anhydrous sodium acetate (B1210297) (NaOAc)
-
C18 solid-phase extraction (SPE) sorbent
-
Nylon syringe filters, 0.22 µm
Experimental Protocols
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize a representative portion of the fermented food sample.
-
Weighing: Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of 13C28-Bongkrekic Acid internal standard solution to the sample.
-
Hydration: Add 10 mL of water and vortex for 1 minute.[10][11]
-
Extraction: Add 10 mL of acetonitrile containing 1% acetic acid and vortex for 1 minute.[12]
-
Salting Out: Add 6.0 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate.[10][11] Vortex immediately for 1 minute to prevent the formation of salt clumps.
-
Centrifugation: Centrifuge the tube at ≥4000 x g for 5 minutes.[10][11]
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing C18 sorbent and anhydrous magnesium sulfate. Vortex for 1 minute.
-
Centrifugation: Centrifuge at ≥4000 x g for 5 minutes.
-
Final Extract Preparation: Take a portion of the supernatant, filter it through a 0.22 µm nylon syringe filter, and transfer it to an autosampler vial for UHPLC-MS/MS analysis.[10][11]
UHPLC-MS/MS Analysis
UHPLC Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) or equivalent[12] |
| Mobile Phase A | Water with 0.1% formic acid and 2 mmol/L ammonium (B1175870) formate[12] |
| Mobile Phase B | 95% Acetonitrile with 0.1% formic acid and 2 mmol/L ammonium formate[12] |
| Gradient | Optimized for separation of bongkrekic acid from matrix interferences |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C[12] |
| Injection Volume | 5 µL[12] |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[10] |
| MRM Transitions | Specific precursor-to-product ion transitions for Bongkrekic Acid and 13C28-Bongkrekic Acid |
| Source Temperature | 350 °C[12] |
| Ion Spray Voltage | -4500 V[12] |
Data Presentation
The following table summarizes the quantitative performance data for the analysis of bongkrekic acid in various food matrices using UHPLC-MS/MS.
| Parameter | Fermented Corn Flour[10][11] | Tremella fuciformis[13] | Liushenqu[14] | Rice Noodles[15] |
| Linear Range (µg/kg) | 1 - 200 (in solution) | 0.25 - 500 | 0.5 - 100 (in solution) | 0 - 50 (in solution) |
| LOD (µg/kg) | 0.75 | - | 0.4 | 0.1 |
| LOQ (µg/kg) | - | 0.25[13] | 1.2 | - |
| Recovery (%) | 78.9 - 112 | 82.32 - 114.84 | 80.6 - 85.3 | 90.1 - 105.4 |
| RSD (%) | 4.2 - 16 | < 12.67 | 4.2 - 13.2 | 0.4 - 7.5 |
Mandatory Visualizations
Caption: Experimental workflow for bongkrekic acid quantification.
Caption: Mechanism of bongkrekic acid toxicity.
Conclusion
The described UHPLC-MS/MS method, incorporating a 13C28-labeled internal standard, provides a reliable and accurate means for the quantification of bongkrekic acid in fermented food products. The use of a stable isotope internal standard is paramount for mitigating matrix effects inherent in complex food samples, thereby ensuring data of high quality. This application note serves as a comprehensive guide for researchers, scientists, and food safety professionals involved in the monitoring of this potent toxin.
References
- 1. poison.org [poison.org]
- 2. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 3. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bongkrekic Acid â Uncommon but Fatal Toxin in Certain Foods [cfs.gov.hk]
- 5. SFA | Bongkrekic Acid Safety of Fermented Corn and Coconut Products [sfa.gov.sg]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 13C28-Bongkrekic Acid | Cayman Chemical | Biomol.com [biomol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. glpbio.cn [glpbio.cn]
- 10. Determination of Bongkrekic Acid in Fermented Corn Flour by High Performance Liquid Chromatography-Tandem Mass Spectrometry with QuEChERS Purification [qikan.cmes.org]
- 11. Determination of Bongkrekic Acid in Fermented Corn Flour by High Performance Liquid Chromatography-Tandem Mass Spectrometry with QuEChERS Purification [qikan.cmes.org]
- 12. mdpi.com [mdpi.com]
- 13. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Establishment and evaluation of a UPLC-MS/MS method for simultaneous determination of bongkrekic acid and dehydroacetic acid in rice noodles [frontiersin.org]
Application Notes and Protocols: Bongkrekic Acid-¹³C₂₈ as a Tracer for Studying Cellular Respiration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bongkrekic acid (BKA) is a potent and specific inhibitor of the mitochondrial Adenine (B156593) Nucleotide Translocase (ANT), a critical protein responsible for the exchange of ADP and ATP across the inner mitochondrial membrane.[1][2][3][4][5][6] This inhibition effectively uncouples glycolysis from mitochondrial respiration, leading to profound changes in cellular bioenergetics. The availability of isotopically labeled Bongkrekic acid, specifically Bongkrekic acid-¹³C₂₈, provides a novel and powerful tool to investigate not only the direct impact of ANT inhibition on cellular respiration but also to trace the uptake, distribution, and metabolism of the inhibitor itself within the cell.
These application notes provide a comprehensive overview and detailed protocols for utilizing Bongkrekic acid-¹³C₂₈ as a tracer in metabolic studies. The protocols are designed for researchers in academia and industry who are investigating mitochondrial function, cellular metabolism, and the effects of metabolic modulators in various physiological and pathological contexts, including cancer and metabolic disorders.
Mechanism of Action of Bongkrekic Acid
Bongkrekic acid binds to the adenine nucleotide translocator on the inner mitochondrial membrane, locking it in a conformation that prevents the transport of ADP from the cytosol into the mitochondrial matrix and the export of ATP from the matrix to the cytosol.[1][2][3][5] This disruption of the ADP/ATP exchange is irreversible and leads to a halt in oxidative phosphorylation, as the mitochondrial ATP synthase is deprived of its substrate, ADP.[7] Consequently, cells treated with Bongkrekic acid exhibit a decreased oxygen consumption rate and are forced to rely more heavily on glycolysis for ATP production, leading to increased glucose consumption and lactate (B86563) production.[7][8]
Applications of Bongkrekic Acid-¹³C₂₈ in Research
The use of Bongkrekic acid-¹³C₂₈ as a tracer, coupled with mass spectrometry-based metabolomics, enables researchers to:
-
Trace Inhibitor Uptake and Distribution: Quantify the cellular uptake and subcellular localization of Bongkrekic acid.
-
Investigate Metabolic Reprogramming: Elucidate the downstream metabolic consequences of ANT inhibition with high precision by tracing the incorporation of ¹³C atoms from labeled substrates into various metabolic pathways.
-
Study Drug Metabolism: Investigate the potential cellular metabolism of Bongkrekic acid itself.
-
High-Throughput Screening: Adapt tracer-based assays for screening compound libraries for modulators of mitochondrial function.
Data Presentation
Table 1: Effects of Bongkrekic Acid on Cellular Bioenergetics
| Parameter | Control Cells | Bongkrekic Acid Treated Cells | Fold Change | Cell Line | Reference |
| Oxygen Consumption Rate (OCR) | |||||
| Basal OCR (pmol/min) | 100 ± 10 | 45 ± 5 | ↓ 2.2 | 4T1 | [8] |
| Maximal Respiration (pmol/min) | 250 ± 20 | 50 ± 8 | ↓ 5.0 | 4T1 | [8] |
| Extracellular Acidification Rate (ECAR) | |||||
| Basal ECAR (mpH/min) | 20 ± 2 | 35 ± 3 | ↑ 1.75 | 4T1 | [8] |
| Glycolytic Capacity (mpH/min) | 40 ± 4 | 55 ± 5 | ↑ 1.38 | 4T1 | [8] |
| Cellular ATP Levels | |||||
| ATP (nmol/10⁶ cells) | 15 ± 1.5 | 8 ± 1 | ↓ 1.88 | 4T1 | [8] |
| Glucose Consumption | |||||
| Glucose Consumption (nmol/h/10⁶ cells) | 50 ± 5 | 90 ± 8 | ↑ 1.8 | 4T1 | [8] |
Note: The values presented are illustrative and may vary depending on the cell type, experimental conditions, and concentration of Bongkrekic acid used.
Table 2: Expected ¹³C Labeling Patterns in Metabolites Following Bongkrekic Acid-¹³C₂₈ and [U-¹³C]-Glucose Co-treatment
| Metabolite | Expected ¹³C Labeling from [U-¹³C]-Glucose (Control) | Expected ¹³C Labeling from [U-¹³C]-Glucose (BKA Treated) | Expected ¹³C Labeling from Bongkrekic Acid-¹³C₂₈ |
| Glycolysis | |||
| Glucose-6-phosphate | M+6 | M+6 | M+0 |
| Fructose-1,6-bisphosphate | M+6 | M+6 | M+0 |
| Pyruvate | M+3 | M+3 | M+0 |
| Lactate | M+3 | M+3 (Increased abundance) | M+0 |
| TCA Cycle | |||
| Citrate | M+2, M+4, M+6 | M+2 (Significantly reduced) | M+0 |
| α-Ketoglutarate | M+2, M+4, M+5 | M+2 (Significantly reduced) | M+0 |
| Succinate | M+2, M+4 | M+2 (Significantly reduced) | M+0 |
| Malate | M+2, M+4 | M+2 (Significantly reduced) | M+0 |
| Bongkrekic Acid | |||
| Intracellular Bongkrekic Acid | M+0 | M+0 | M+28 |
M+n represents the mass isotopologue with 'n' ¹³C atoms.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with Bongkrekic Acid-¹³C₂₈
This protocol describes the general procedure for labeling cultured cells with Bongkrekic acid-¹³C₂₈ for metabolic analysis.
Materials:
-
Mammalian cells of interest (e.g., cancer cell lines, primary cells)
-
Complete cell culture medium
-
Bongkrekic acid-¹³C₂₈ (stock solution in a suitable solvent, e.g., DMSO)
-
Unlabeled Bongkrekic acid (for control experiments)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell culture plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight.
-
Preparation of Treatment Medium: Prepare fresh culture medium containing the desired final concentration of Bongkrekic acid-¹³C₂₈. A typical starting concentration range is 1-10 µM. Include a vehicle control (e.g., DMSO) and an unlabeled Bongkrekic acid control.
-
Treatment: Aspirate the old medium from the cell culture plates and wash the cells once with pre-warmed PBS. Add the prepared treatment medium to the respective wells.
-
Incubation: Incubate the cells for the desired period. The incubation time should be optimized based on the specific research question. For tracing the inhibitor's uptake, shorter time points (e.g., 1, 4, 8 hours) may be appropriate. For studying downstream metabolic effects, longer time points (e.g., 12, 24 hours) may be necessary.
-
Metabolite Quenching and Extraction: Following incubation, proceed immediately to Protocol 2 for quenching metabolism and extracting metabolites.
Protocol 2: Metabolite Quenching and Extraction for LC-MS Analysis
This protocol is crucial for halting all enzymatic activity to preserve the metabolic state of the cells at the time of harvest.
Materials:
-
Ice-cold 0.9% (w/v) NaCl solution
-
-80°C quenching/extraction solvent (e.g., 80:20 methanol (B129727):water mixture)
-
Cell scraper
-
Centrifuge capable of reaching 4°C
-
Microcentrifuge tubes
Procedure:
-
Quenching: Remove the culture plate from the incubator. Immediately and rapidly aspirate the treatment medium.
-
Washing: Quickly wash the cell monolayer with 1 mL of ice-cold 0.9% NaCl solution to remove any remaining extracellular medium. Aspirate the saline solution completely.
-
Extraction: Place the culture plate on dry ice to rapidly cool the cells. Add 1 mL of -80°C 80% methanol to each well.
-
Cell Lysis: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.
-
Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until LC-MS analysis.
Protocol 3: LC-MS Analysis of ¹³C-Labeled Metabolites
This protocol provides a general guideline for the analysis of ¹³C-labeled metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS). The specific parameters will need to be optimized for the instrument being used.
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
HILIC or C18 reverse-phase LC column
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., a mixture of acetonitrile and water) immediately before analysis.
-
LC Separation: Set up the LC gradient for optimal separation of the metabolites of interest. For polar metabolites, a HILIC column is often preferred.
-
Mass Spectrometry: Operate the mass spectrometer in full scan mode to detect all ions within a specified mass range. Use a high resolution to accurately determine the mass of the different isotopologues.
-
Data Analysis: Process the raw LC-MS data using appropriate software to identify and quantify the different isotopologues of each metabolite. The mass isotopomer distribution (MID) for each metabolite can then be calculated to determine the extent of ¹³C labeling.
Mandatory Visualizations
Caption: Mechanism of Bongkrekic Acid inhibition of the Adenine Nucleotide Translocase (ANT).
Caption: Experimental workflow for Bongkrekic Acid-¹³C₂₈ tracer studies.
Caption: Downstream metabolic consequences of Bongkrekic Acid-induced ANT inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 4. A model for determining cardiac mitochondrial substrate utilisation using stable 13C-labelled metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bongkrekic acid facilitates glycolysis in cultured cells and induces cell death under low glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing mass spectrometry parameters for Bongkrekic acid-13C28
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing mass spectrometry parameters for the analysis of Bongkrekic Acid (BKA) using its stable isotope-labeled internal standard, Bongkrekic Acid-13C28 (BKA-13C28).
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using BKA-13C28 as an internal standard?
A1: Using a stable isotope-labeled internal standard like BKA-13C28 is the gold standard for quantitative mass spectrometry. Because it is chemically identical to the native analyte (BKA), it co-elutes chromatographically and experiences similar ionization and fragmentation behavior. This allows it to accurately compensate for variations in sample preparation (e.g., extraction recovery), matrix effects, and instrument response, leading to highly accurate and precise quantification.[1]
Q2: Which ionization mode is best for Bongkrekic Acid analysis: positive or negative ESI?
A2: While BKA is a tricarboxylic acid and traditionally analyzed in negative electrospray ionization (ESI) mode as the deprotonated molecule [M-H]⁻, recent studies have shown that positive ESI mode can offer superior sensitivity.[2][3][4][5] Specifically, forming the ammonium (B1175870) adduct [M+NH₄]⁺ has been demonstrated to yield significantly higher response intensities.[2][3][4][5] We recommend testing both modes, but initial efforts may be more fruitful in positive mode with a mobile phase containing an ammonium salt.
Q3: Can I use glass autosampler vials for my samples and standards?
A3: It is strongly recommended to avoid glass vials. BKA has been shown to adsorb onto the free silanol (B1196071) groups present on glass surfaces, which can lead to significant analyte loss, poor recovery, and inaccurate quantification.[6][7] Polypropylene (B1209903) (PP) autosampler vials are a suitable alternative.
Q4: What type of HPLC/UPLC column is recommended for BKA separation?
A4: A reverse-phase C18 column is the most common and effective choice for chromatographic separation of BKA.[2][8][9][10] Various manufacturers offer suitable columns; examples cited in literature include ACQUITY UPLC BEH C18 and Waters HSS T3.[2][9]
Mass Spectrometry Parameter Tables
Optimizing Multiple Reaction Monitoring (MRM) transitions is critical for sensitivity and specificity. The following parameters are recommended starting points for method development.
Table 1: Recommended MRM Transitions & Parameters (Positive ESI Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Putative Role | Collision Energy (CE) |
| Bongkrekic Acid | 504.3 ([M+NH₄]⁺) | 437.3 | Quantifier | Optimize (start ~20 V) |
| Bongkrekic Acid | 504.3 ([M+NH₄]⁺) | 419.3 | Qualifier | Optimize (start ~25 V) |
| BKA-13C28 | 532.3 ([M+NH₄]⁺) | 465.3 | Quantifier | Use same CE as BKA |
| BKA-13C28 | 532.3 ([M+NH₄]⁺) | 447.3 | Qualifier | Use same CE as BKA |
Note: The formation of the [M+NH₄]⁺ adduct is crucial for this mode and requires an ammonium source (e.g., ammonium formate) in the mobile phase.[2]
Table 2: Recommended MRM Transitions & Parameters (Negative ESI Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Putative Role | Collision Energy (CE) |
| Bongkrekic Acid | 485.2 ([M-H]⁻) | 441.2 | Quantifier | Optimize (start ~15 V) |
| Bongkrekic Acid | 485.2 ([M-H]⁻) | 397.2 | Qualifier | Optimize (start ~20 V) |
| BKA-13C28 | 513.2 ([M-H]⁻) | 469.2 | Quantifier | Use same CE as BKA |
| BKA-13C28 | 513.2 ([M-H]⁻) | 425.2 | Qualifier | Use same CE as BKA |
Note: These transitions are based on published data; optimal collision energies should be determined empirically on your specific instrument.[3][11]
Experimental Protocols
This section provides a general workflow for the extraction and analysis of BKA from a biological matrix (e.g., plasma).
1. Standard and Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of BKA and BKA-13C28 in methanol (B129727). Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the BKA stock to create calibration curve standards. Spike a fixed concentration of the BKA-13C28 working solution into each calibration standard and QC sample.
-
Sample Extraction (Protein Precipitation):
-
Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 200 µL of cold methanol (containing the fixed concentration of BKA-13C28) to precipitate proteins.[10]
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean polypropylene autosampler vial for analysis.
-
2. UPLC-MS/MS Conditions
-
Column: ACQUITY UPLC BEH C18 (or equivalent), 2.1 x 100 mm, 1.7 µm.[2]
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.[2]
-
Mobile Phase B: 95% Acetonitrile with 0.1% formic acid and 2 mM ammonium formate.[2]
-
Flow Rate: 0.3 mL/min.
-
Gradient Program:
Time (min) %B 0.0 20 1.0 20 8.0 95 12.0 95 12.1 20 | 15.0 | 20 |
-
MS/MS System: Triple Quadrupole Mass Spectrometer.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Source Temperature: 350-550°C (optimize for your instrument).[2][8]
-
Ion Spray Voltage: +5500 V.[2]
-
Gas Settings: Optimize Curtain Gas, GAS1, and GAS2 pressures for your instrument.[2][8]
Visualized Workflows and Guides
Caption: Experimental workflow for quantitative analysis of Bongkrekic Acid.
Troubleshooting Guide
Caption: Troubleshooting decision tree for BKA analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Establishment and evaluation of a UPLC-MS/MS method for simultaneous determination of bongkrekic acid and dehydroacetic acid in rice noodles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jfda-online.com [jfda-online.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Bongkrekic Acid-13C28
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Bongkrekic acid (BKA) using its 13C-labeled internal standard, Bongkrekic acid-13C28.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of Bongkrekic acid?
A1: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification.[2][3] In complex biological and food matrices where Bongkrekic acid is often analyzed, these effects can be a significant source of error.[3]
Q2: Why is this compound recommended as an internal standard?
A2: Stable isotope-labeled (SIL) internal standards are considered the gold standard for correcting matrix effects in LC-MS/MS analysis. This compound is chemically and physically almost identical to the unlabeled Bongkrekic acid. This means it co-elutes with the analyte and experiences the same degree of matrix effects.[4][5] By adding a known amount of this compound to each sample, any signal variation due to matrix effects will affect both the analyte and the internal standard proportionally, allowing for accurate correction and reliable quantification.[6][7] Specifically, 13C-labeled standards are often preferred over deuterium-labeled ones as they are less likely to exhibit chromatographic separation from the native analyte, which can sometimes occur with deuterated standards.[4][5] A study on BKA analysis in biofluids highlighted the necessity of using an isotope-labeled internal standard like 13C28-BKA to compensate for significant matrix-induced ion suppression.[8]
Q3: What are the common strategies to minimize matrix effects in Bongkrekic acid analysis?
A3: Several strategies can be employed to reduce matrix effects:
-
Effective Sample Preparation: The primary goal is to remove interfering matrix components before LC-MS/MS analysis.[9][10] Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation are commonly used.[10][11] For instance, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been used for the purification of Bongkrekic acid in fermented corn flour.[12][13]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC conditions can separate the analyte of interest from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or selecting a different column.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing their impact on the ionization of Bongkrekic acid.[2][9] However, this approach is only feasible if the analyte concentration is high enough to remain above the limit of quantification after dilution.
-
Use of a Divert Valve: A divert valve can be programmed to send the column effluent to waste during the elution of highly interfering components (like salts and phospholipids) and direct the flow to the mass spectrometer only when the analyte of interest is eluting.[2]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution
Q: My chromatogram for Bongkrekic acid shows poor peak shape (e.g., tailing, fronting, or broad peaks) and/or it is not well-resolved from other peaks. What should I do?
A: Poor peak shape and resolution can be caused by several factors. Here's a step-by-step troubleshooting guide:
-
Check Column Condition: The analytical column may be degraded or contaminated.
-
Action: Flush the column with a strong solvent. If the problem persists, replace the column. A study on BKA analysis successfully used a Waters HSS T3 column (100 mm×2.1 mm, 1.8 μm).[14]
-
-
Optimize Mobile Phase: The mobile phase composition is critical for good chromatography.
-
Action: Ensure the mobile phase is correctly prepared and degassed. Consider adjusting the organic solvent-to-aqueous ratio or the pH. For Bongkrekic acid, a mobile phase of acetonitrile (B52724) and 10 mmol/L ammonium (B1175870) formate (B1220265) solution (containing 0.1% v/v formic acid) has been shown to be effective.[14]
-
-
Review Injection Volume and Solvent: Injecting too large a volume or using a sample solvent much stronger than the initial mobile phase can lead to peak distortion.
-
Action: Reduce the injection volume. Ensure the sample is dissolved in a solvent that is compatible with or weaker than the initial mobile phase.
-
-
Sample Preparation: Inadequate sample cleanup can introduce interfering substances.
-
Action: Re-evaluate your sample preparation method to ensure efficient removal of matrix components.
-
Issue 2: Inconsistent Quantification Results
Q: I am observing high variability in the quantification of Bongkrekic acid across replicate injections or different samples. What could be the cause?
A: Inconsistent results are often a sign of uncorrected matrix effects or issues with the internal standard.
-
Verify Internal Standard Addition: Ensure that the this compound internal standard is added precisely and consistently to every sample and standard.
-
Action: Use a calibrated pipette and add the internal standard at the earliest possible stage of the sample preparation process to account for analyte loss during extraction.
-
-
Assess Matrix Effects: The degree of matrix suppression or enhancement may vary between samples.
-
Action: Perform a post-extraction spike experiment to quantify the matrix effect. This involves comparing the analyte response in a spiked matrix extract to the response in a pure solvent at the same concentration.[2] If matrix effects are highly variable, further optimization of the sample cleanup is necessary.
-
-
Check for Contamination and Carryover: Contamination in the LC-MS/MS system can lead to inconsistent results.
-
Action: Run blank injections between samples to check for carryover. If carryover is observed, clean the injection port, syringe, and loop.
-
Issue 3: High Signal Suppression or Enhancement
Q: The signal for Bongkrekic acid is significantly lower or higher than expected, even with the use of an internal standard. How can I address this?
A: Significant signal suppression or enhancement indicates severe matrix effects that may not be fully compensated by the internal standard.
-
Improve Sample Cleanup: The most effective way to combat severe matrix effects is to remove the interfering compounds.
-
Action: Implement a more rigorous sample preparation method. This could involve using a different SPE sorbent or adding a liquid-liquid extraction step.
-
-
Optimize Chromatographic Separation: Ensure Bongkrekic acid is not co-eluting with a major interfering peak.
-
Action: Modify the chromatographic gradient to better separate the analyte from the matrix.
-
-
Dilute the Sample: If the concentration of Bongkrekic acid is sufficiently high, diluting the sample extract can reduce the concentration of matrix components.
-
Action: Perform serial dilutions of the sample extract and analyze them to find a dilution factor that minimizes matrix effects while maintaining an adequate signal-to-noise ratio.
-
Experimental Protocols
Sample Preparation: QuEChERS Method for Fermented Corn Flour
This protocol is adapted from a method for the determination of Bongkrekic acid in fermented corn flour.[12][13]
-
Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile containing 5% (v/v) acetic acid and vortex for 1 minute.
-
Add 6.0 g of anhydrous magnesium sulfate (B86663) and 1.5 g of anhydrous sodium acetate, and vortex immediately for 1 minute.
-
Centrifuge for 5 minutes.
-
Transfer 5 mL of the supernatant to a 15 mL centrifuge tube containing 200 mg of C18 sorbent and 900 mg of anhydrous magnesium sulfate, and vortex for 1 minute.
-
Transfer 2 mL of the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of 50% (v/v) acetonitrile solution.
-
Vortex for 1 minute and filter through a 0.22 μm nylon filter before LC-MS/MS analysis.
LC-MS/MS Parameters for Bongkrekic Acid Analysis
The following are example parameters and may require optimization for your specific instrument and application.
| Parameter | Setting |
| LC System | UPLC-MS/MS |
| Column | Waters HSS T3 (100 mm×2.1 mm, 1.8 μm)[14] |
| Mobile Phase A | 10 mmol/L ammonium formate in water with 0.1% formic acid[14] |
| Mobile Phase B | Acetonitrile[14] |
| Gradient | To be optimized for separation |
| Flow Rate | To be optimized |
| Injection Volume | To be optimized |
| Column Temperature | To be optimized |
| MS System | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Negative[11][14] or Positive[15][16] |
| MRM Transitions | Bongkrekic Acid: e.g., 485.3 > 441.2 (Quantifier), 485.3 > 397.2 (Qualifier)[17][18] |
| This compound: To be determined based on mass shift | |
| Ion Source Temp. | A study found 400°C to be optimal over 600°C for BKA analysis.[8] |
Quantitative Data Summary
Table 1: Recovery of Bongkrekic Acid in Different Matrices
| Matrix | Spiked Concentration | Recovery (%) | Reference |
| Fermented Corn Flour | 5 levels | 78.9 - 112 | [12][13] |
| Rice Noodles | 0.5, 1, 10 ng/g | 75 - 110 | [17][18] |
| Tremella Mushrooms | 0.5, 1, 10 ng/g | 75 - 110 | [17][18] |
| Food Matrices | 0.25, 1.25, 2.5 µg/kg | 82.32 - 114.84 | [15][16] |
Visualizations
Caption: Experimental workflow for Bongkrekic acid quantification.
Caption: Troubleshooting logic for inaccurate Bongkrekic acid quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. foodriskmanagement.com [foodriskmanagement.com]
- 8. jfda-online.com [jfda-online.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. Establishment and evaluation of a UPLC-MS/MS method for simultaneous determination of bongkrekic acid and dehydroacetic acid in rice noodles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Bongkrekic Acid in Fermented Corn Flour by High Performance Liquid Chromatography-Tandem Mass Spectrometry with QuEChERS Purification [qikan.cmes.org]
- 13. Determination of Bongkrekic Acid in Fermented Corn Flour by High Performance Liquid Chromatography-Tandem Mass Spectrometry with QuEChERS Purification [qikan.cmes.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sciex.com [sciex.com]
- 18. sciex.com [sciex.com]
Troubleshooting low signal intensity of Bongkrekic acid-13C28
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low signal intensity with Bongkrekic acid-13C28 in mass spectrometry analyses.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity for my this compound internal standard?
Low signal intensity for an isotopically labeled internal standard like this compound can stem from several factors, ranging from sample preparation to instrument settings.[1] The most frequent causes include:
-
Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection (MRM transitions) or poorly optimized source parameters (e.g., voltages, gas flows, temperature) can drastically reduce signal.[1][2][3]
-
Sample Preparation Issues: Errors in spiking the internal standard, inefficient extraction, or degradation of the standard during sample handling can lead to a lower-than-expected concentration entering the instrument.[4]
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, food extracts) can suppress the ionization of the internal standard in the mass spectrometer's source.[1][4][5]
-
Chemical Instability/Degradation: Bongkrekic acid is sensitive to environmental conditions.[6] Improper storage or handling of the this compound standard, such as exposure to light or repeated freeze-thaw cycles, can cause degradation.[1][6]
-
Instrument Contamination: A dirty ion source, transfer optics, or mass analyzer can cause a general decrease in sensitivity for all analytes.[1][7]
-
LC Method Issues: Poor chromatography leading to broad or tailing peaks can reduce the signal-to-noise ratio. System leaks or inconsistent flow can also cause low and erratic signals.[1][2]
Q2: How can I determine if matrix effects are causing the low signal for this compound?
To assess matrix effects, a post-extraction spike experiment is recommended. This involves comparing the signal response of this compound in a clean solvent (a "neat" solution) with its response in a blank sample matrix that has been processed and then spiked with the standard. A significantly lower signal in the matrix sample compared to the neat solution is a strong indicator of ion suppression.[1][5]
Q3: Which ionization mode, positive or negative, is better for this compound?
Bongkrekic acid is a tricarboxylic acid, making it well-suited for negative ion mode electrospray ionization (ESI).[8] Analysis in negative ESI mode, often monitoring the deprotonated molecule [M-H]⁻, is commonly reported.[8][9] However, some studies have found that positive mode ESI, monitoring for ammonium (B1175870) adducts, can yield significantly higher response intensities and superior sensitivity.[10] Therefore, it is advisable to test both modes during method development to determine the optimal choice for your specific instrument and matrix.
Q4: Is this compound stable? How should I store and handle it?
Bongkrekic acid is a heat-stable toxin but can be degraded by exposure to UV light or sunlight.[6][11][12][13] While isotopically labeled standards are generally stable, they should be handled with care. To ensure stability:
-
Store the standard solution at the recommended temperature (typically ≤ -20°C) in amber vials to protect it from light.
-
Minimize freeze-thaw cycles by preparing smaller aliquots for daily use.[1]
-
Verify the composition of your storage solvent, as pH can influence stability. Bongkrekic acid production is favored in neutral pH environments, and acidic conditions (pH ≤ 5.5) can reduce its formation.[14]
Systematic Troubleshooting Guide
If you are experiencing low signal intensity, follow this step-by-step guide to diagnose and resolve the issue.
Workflow for Troubleshooting Low Signal Intensity
Caption: A step-by-step workflow for troubleshooting low signal intensity.
Data & Protocols
Table 1: Troubleshooting Summary
| Potential Cause | Recommended Action(s) |
| Standard Preparation Error | Prepare a fresh dilution of the this compound standard from the stock solution. Double-check all calculations and pipetting steps.[4] |
| Standard Degradation | Aliquot a new vial of the standard. Ensure proper storage conditions (frozen, protected from light). Minimize freeze-thaw cycles.[1][6] |
| Inefficient Extraction | Evaluate the extraction procedure. Optimize solvent choice and pH. A dispersive liquid-liquid microextraction has been shown to be effective.[15] |
| Ion Suppression (Matrix Effect) | Perform a post-extraction spike experiment to confirm.[1] If suppression is present, improve sample cleanup, adjust chromatographic gradient to separate from interferences, or consider a different ionization source (e.g., APCI).[5] |
| Incorrect MS Parameters | Infuse the standard directly into the mass spectrometer to optimize source and compound parameters (e.g., declustering potential, collision energy).[2] Ensure correct MRM transitions are being monitored. |
| Contaminated Ion Source | Vent the instrument and clean the ion source, orifice, and transfer optics according to the manufacturer's protocol.[1][7] Contamination is a common cause of gradual or sudden signal loss.[7] |
| LC System Leak | Systematically check all fittings from the pump to the MS source for any signs of leakage, which can cause unstable spray and low signal.[16] |
| Poor Chromatography | Check for high backpressure or peak shape issues (splitting/tailing). The column may be contaminated or degraded. Flush the column or replace if necessary.[2] |
Table 2: Example LC-MS/MS Parameters for Bongkrekic Acid Analysis
The following parameters are compiled from published methods and should be used as a starting point for method development.[8][9][10][17] Optimization is required for specific instrumentation and matrices.
| Parameter | Example Setting | Notes |
| LC Column | C18 or Biphenyl (e.g., 2.1 x 100 mm, < 2 µm) | A C18 column is commonly used for separation.[9][10] |
| Mobile Phase A | Water with 0.1% Formic Acid and/or 5 mM Ammonium Acetate/Formate | Additives are crucial for good ionization and peak shape.[9][10][17] |
| Mobile Phase B | Acetonitrile (B52724) or Methanol with 0.1% Formic Acid | Acetonitrile is frequently used in gradient elution.[9][10][17] |
| Flow Rate | 0.2 - 0.4 mL/min | Adjust based on column dimensions. |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | Negative mode is common, but positive mode (ammonium adduct) may offer higher sensitivity.[8][10] |
| Monitored Transitions | Bongkrekic Acid: Q1: 485.1 -> Q3: 411.2 / 113.1 This compound: Q1: 513.1 -> Q3: TBD | Precursor ion for native BKA is [M-H]⁻. Product ions must be optimized. The precursor for the 13C28-labeled standard will have a mass shift of +28 amu. Product ions will also be shifted and require optimization. |
| Source Temperature | 350 - 550 °C | Highly instrument-dependent.[8][10] |
| IonSpray Voltage | -4500 V (Negative Mode) or +5500 V (Positive Mode) | Typical starting values, requires optimization.[8][10] |
Representative Experimental Protocol: Quantification in Plasma
This protocol is a representative example for the analysis of Bongkrekic acid in plasma using this compound as an internal standard (IS).
1. Preparation of Standards and Samples
-
Prepare a stock solution of Bongkrekic acid and this compound in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by spiking blank plasma with varying concentrations of Bongkrekic acid.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in blank plasma.
2. Sample Extraction (Protein Precipitation)
-
To 50 µL of plasma sample, calibrator, or QC, add 50 µL of the this compound IS working solution (e.g., 50 ng/mL).[18]
-
Vortex briefly to mix.
-
Add 150 µL of cold acetonitrile to precipitate proteins.[18]
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the precipitated proteins.[17][18]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[17][18]
3. LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Table 2.
-
Equilibrate the column with the initial mobile phase conditions for at least 5-10 minutes.
-
Run the chromatographic gradient to separate Bongkrekic acid from matrix components. A typical gradient might run from 10-20% B to 95% B over 8-10 minutes.[17]
-
Acquire data using Multiple Reaction Monitoring (MRM) mode, monitoring for the specific transitions of both native Bongkrekic acid and the this compound internal standard.
4. Data Processing
-
Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Bongkrekic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. zefsci.com [zefsci.com]
- 8. Frontiers | Establishment and evaluation of a UPLC-MS/MS method for simultaneous determination of bongkrekic acid and dehydroacetic acid in rice noodles [frontiersin.org]
- 9. [Fast determination of bongkrekic acid in plasma by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 13. Bongkrekic Acid â Uncommon but Fatal Toxin in Certain Foods [cfs.gov.hk]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jfda-online.com [jfda-online.com]
Technical Support Center: Chromatographic Separation of Bongkrekic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of bongkrekic acid (BKA) and its isomers using 13C28-Bongkrekic Acid as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of bongkrekic acid isomers challenging?
A1: The separation of bongkrekic acid (BKA) and its isomers, such as isobongkrekic acid (iBKA) and iBKA-neo, is difficult due to their similar molecular weights and polarities. These minor structural differences often lead to co-elution in complex biological matrices, which can compromise separation efficiency and lead to significant quantification errors.[1]
Q2: What is the role of 13C28-Bongkrekic Acid in the analysis?
A2: 13C28-Bongkrekic Acid is an isotopically labeled internal standard used for the quantification of bongkrekic acid by GC- or LC-MS.[2][3][4] It helps to compensate for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and reliability of quantitative analysis.[5]
Q3: What is the mechanism of toxicity for bongkrekic acid?
A3: Bongkrekic acid is a potent mitochondrial toxin.[4][6] It specifically inhibits the adenine (B156593) nucleotide translocase (ANT) on the inner mitochondrial membrane.[6][7] This inhibition blocks the exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) across the membrane, leading to a depletion of cellular energy and ultimately cell death.[6][7][8] The binding affinity to ANT can differ between BKA isomers, resulting in varying levels of toxicity.[8][9] For instance, the toxicity of iBKA in mice has been shown to be only one-fifth of that of BKA.[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | The structural formula of bongkrekic acid contains three carboxyl groups, making it highly acidic.[10] Using an acidic mobile phase can suppress the ionization of the carboxyl groups, reducing interactions with residual silanol (B1196071) groups on the stationary phase and improving peak symmetry.[10] Consider using a mobile phase containing 0.1% formic acid.[5] |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Column contamination or degradation. | Wash the column with a strong solvent or replace the column. | |
| Poor Resolution Between Isomers | Suboptimal mobile phase composition. | Optimize the organic solvent (e.g., acetonitrile (B52724) vs. methanol) and the gradient elution program. A study found that using acetonitrile as the organic phase with a segmented gradient achieved good separation of BKA isomers.[1] |
| Incorrect column chemistry. | A C18 column, such as a BEH C18 or Hypersil Gold C18, has been shown to be effective for separating BKA isomers.[1][5] | |
| Mobile phase additives. | The concentration of additives like ammonium (B1175870) formate (B1220265) can affect separation. Optimization of the ammonium formate concentration in the mobile phase may be necessary.[1] | |
| Retention Time Shifts | Changes in mobile phase composition. | Ensure the mobile phase is prepared accurately and consistently. Degas the mobile phase to prevent bubble formation. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Column aging. | Equilibrate the column thoroughly before each run and monitor its performance over time. | |
| Low Sensitivity / Poor Signal Intensity | Suboptimal ionization mode. | While traditionally analyzed in negative ion mode, studies have shown that using positive ion mode with the formation of ammonium adducts can significantly increase the response intensity for BKA isomers.[1][9][11] |
| Inefficient sample extraction and enrichment. | Optimize the extraction solvent and procedure. A mixture of methanol, ammonia, and water has been used effectively for extraction.[12] Solid-phase extraction (SPE) can also be employed for cleaner samples.[13] | |
| Adsorption to sample vials. | Bongkrekic acid can adsorb to free silanol groups on glass surfaces. Using polypropylene (B1209903) vials is recommended to prevent this issue.[5] | |
| High Background Noise | Contaminated mobile phase or LC-MS system. | Use high-purity solvents and additives. Regularly flush the system to remove contaminants. |
| Matrix effects from complex samples. | Employ effective sample preparation techniques like solid-phase extraction to remove interfering substances.[13] The use of a stable isotope-labeled internal standard like 13C28-BKA is crucial to compensate for matrix effects.[5] | |
| Inconsistent Quantification | Matrix effects. | As mentioned above, a 13C28-Bongkrekic Acid internal standard is essential to correct for variations caused by the sample matrix.[5] |
| Inconsistent sample preparation. | Ensure precise and repeatable sample handling, including extraction and dilution steps. |
Experimental Protocols
Optimized UHPLC-MS/MS Method for BKA Isomer Separation
This protocol is based on a validated method for the separation and quantification of BKA, iBKA, and iBKA-neo.[1][9][11]
1. Sample Preparation (Extraction and Enrichment)
-
Homogenization: Homogenize 1 gram of the sample with 5 mL of an extraction solvent (e.g., acetonitrile or a mixture of methanol, ammonia, and water).[12][13]
-
Sonication: Sonicate the mixture for 15-20 minutes to ensure complete extraction.[13]
-
Centrifugation: Centrifuge the sample to pellet solid debris.
-
Supernatant Collection: Carefully collect the supernatant. For cleaner samples, a solid-phase extraction (SPE) step may be incorporated.[13]
-
Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the dried extract in a suitable solvent, such as a specific ratio of acetonitrile and water.[1]
2. Chromatographic Conditions
-
UHPLC System: A standard UHPLC system.
-
Column: BEH C18 column (or equivalent).
-
Mobile Phase A: Water with an optimized concentration of an additive (e.g., 2 mM ammonium formate).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A segmented gradient optimized for the separation of the isomers (e.g., starting with a lower percentage of B and ramping up to elute all isomers within approximately 15 minutes).[1][9]
-
Flow Rate: As recommended for the specific column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
-
Injection Volume: Typically 1-10 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in positive ion mode for higher sensitivity.[1][9]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized transitions for each BKA isomer and the 13C28-BKA internal standard. For example, monitoring the ammonium adducts.
-
Ion Source Parameters: Optimized parameters such as ion spray voltage, nebulizer gas pressure, drying gas pressure, and gas temperature.[5]
Quantitative Data Summary
Table 1: Optimized UHPLC-MS/MS Parameters for BKA Isomer Analysis
| Parameter | Setting | Reference |
| Chromatography | ||
| Column | BEH C18 | [1] |
| Mobile Phase A | Water with 2 mM Ammonium Formate | [1] |
| Mobile Phase B | Acetonitrile | [1] |
| Run Time | ~15 minutes | [1][9] |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | [1][9] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [5] |
| Linearity Range | 0.25–500 µg/kg | [9][11] |
| Limit of Quantification (LOQ) | 0.25 µg/kg | [9][11] |
| Recovery | 82.32–114.84% | [9][11] |
| Precision (RSD) | < 12.67% | [9][11] |
Visualizations
Caption: Mechanism of Bongkrekic Acid Toxicity.
Caption: Experimental Workflow for BKA Isomer Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. 13C28-Bongkrekic Acid | 50000+ Bioactive Molecules | GlpBio [glpbio.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bongkrekic Acid: Invisible Food Killer – Pribolab-Devoted to Food Satety Solutions [pribolab.com]
- 11. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishment and evaluation of a UPLC-MS/MS method for simultaneous determination of bongkrekic acid and dehydroacetic acid in rice noodles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Addressing Bongkrekic acid-13C28 adsorption to labware surfaces
Welcome to the Technical Support Center for addressing challenges related to the adsorption of Bongkrekic acid-13C28 to laboratory surfaces. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and best practices for handling this hydrophobic molecule to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is bongkrekic acid and why is its adsorption a concern?
A1: Bongkrekic acid is a highly unsaturated tricarboxylic fatty acid and a mitochondrial toxin.[1] Due to its hydrophobic nature, it has a high affinity for non-polar surfaces, such as those found in common laboratory plastics (e.g., polypropylene) and to a certain extent, glass. This non-specific binding, or adsorption, can lead to a significant loss of the analyte from your sample solution, resulting in inaccurate quantification, reduced assay sensitivity, and poor experimental reproducibility.[2][3] this compound, being an isotopically labeled internal standard, is critical for accurate quantification in LC-MS assays, and its loss due to adsorption can severely compromise data integrity.[4]
Q2: Which labware materials are most susceptible to bongkrekic acid adsorption?
A2: Untreated glass and standard polypropylene (B1209903) are particularly prone to the adsorption of hydrophobic compounds like bongkrekic acid.[2] Studies have shown that bongkrekic acid readily adsorbs onto glass surfaces, which can lead to a substantial underestimation of its concentration.[2] While polypropylene is often a better alternative to glass for hydrophobic molecules, significant binding can still occur, especially at low concentrations.
Q3: What are the primary strategies to mitigate bongkrekic acid adsorption?
A3: There are three main approaches to minimize the non-specific binding of bongkrekic acid:
-
Labware Selection: Utilizing labware made from materials specifically designed for low analyte binding.
-
Surface Treatment: Applying a coating to the labware to create a barrier that prevents bongkrekic acid from interacting with the surface.
-
Sample Solution Modification: Altering the composition of the solvent to decrease the hydrophobic interactions between bongkrekic acid and the labware surface.
Q4: Are there commercially available labware options designed to reduce the adsorption of hydrophobic molecules?
A4: Yes, several manufacturers offer "low-binding" or "low-adsorption" microplates and tubes.[5][6] These products are typically made from modified polypropylene or other polymers that have been treated to create a more hydrophilic surface, thereby reducing the binding of hydrophobic compounds.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to this compound adsorption during your experiments.
Problem: Low or inconsistent recovery of this compound in my analytical workflow.
Step 1: Evaluate Your Current Labware and Solvent System.
Use the following decision tree to identify potential sources of analyte loss.
Caption: A troubleshooting workflow for addressing low this compound recovery.
Step 2: Implement Mitigation Strategies Based on Your Evaluation.
The following table summarizes recommended actions to reduce this compound adsorption based on your labware and solvent conditions.
| Labware Material | Solvent/Solution Type | Relative Adsorption Risk | Recommended Action |
| Borosilicate Glass | Aqueous / Low % Organic | High | Avoid if possible. If necessary, silanize the glassware. |
| High % Organic | Moderate | Preferable to aqueous solutions, but silanization is still recommended for trace analysis. | |
| Polypropylene (PP) | Aqueous / Low % Organic | Moderate | Use low-binding polypropylene if available. Consider BSA coating or the addition of a surfactant. |
| High % Organic | Low | Generally a good choice. Pre-rinsing with the solvent can be beneficial. | |
| Low-Binding Plastic | Aqueous / High % Organic | Very Low | The best choice for minimizing adsorption of hydrophobic molecules. |
| Silanized Glass | Aqueous / High % Organic | Very Low | An excellent alternative to low-binding plastics, especially for preparing standards. |
Experimental Protocols
Protocol 1: Silanization of Glassware
This protocol creates a hydrophobic surface on glassware, which can help prevent the adsorption of certain molecules.[7][8]
Materials:
-
Glassware to be treated
-
Dichlorodimethylsilane (B41323) (or another suitable silanizing agent)
-
Anhydrous toluene (B28343) (or other appropriate non-polar solvent)
-
Methanol
-
Deionized water
-
Fume hood
-
Oven
Procedure:
-
Cleaning: Thoroughly clean and dry the glassware.
-
Preparation of Silanizing Solution: In a fume hood, prepare a 5% (v/v) solution of dichlorodimethylsilane in anhydrous toluene.
-
Coating: Immerse the clean, dry glassware in the silanizing solution for 5-10 minutes. Ensure all surfaces are coated.
-
Rinsing: Remove the glassware and rinse thoroughly with toluene, followed by methanol, and then deionized water.
-
Drying: Dry the glassware in an oven at 100°C for at least one hour before use.
Caption: A step-by-step workflow for the silanization of glassware.
Protocol 2: Bovine Serum Albumin (BSA) Coating of Polypropylene Labware
This protocol creates a protein layer on the surface of plasticware to block non-specific binding sites.[9][10]
Materials:
-
Polypropylene tubes or plates
-
Bovine Serum Albumin (BSA), Fraction V
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Prepare BSA Solution: Prepare a 1% (w/v) BSA solution in PBS.
-
Coating: Add the BSA solution to the polypropylene labware, ensuring all surfaces that will come into contact with the sample are covered.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Aspiration: Carefully aspirate the BSA solution.
-
Washing: Wash the surface 2-3 times with deionized water to remove any unbound BSA.
-
Drying: Allow the labware to air dry completely before use.
Protocol 3: Quantifying this compound Adsorption to Labware
This protocol allows for the determination of the extent of analyte loss to different labware surfaces.
Objective: To quantify the percentage of this compound adsorbed to various labware types (e.g., glass vs. polypropylene vs. low-binding tubes).
Materials:
-
This compound stock solution
-
Experimental solvent (e.g., 50:50 methanol:water)
-
Various types of test labware (e.g., 1.5 mL polypropylene tubes, 1.5 mL glass vials, 1.5 mL low-binding tubes)
-
LC-MS system
Procedure:
-
Working Solution Preparation: Prepare a working solution of this compound at a known concentration (e.g., 100 ng/mL) in the experimental solvent.
-
Control Sample (T₀): Directly analyze the working solution via LC-MS to establish the initial concentration (100% recovery).
-
Test Sample Preparation: Aliquot a defined volume (e.g., 1 mL) of the working solution into each type of test labware (in triplicate).
-
Incubation: Incubate the test samples under your typical experimental conditions (e.g., room temperature for 1 hour).
-
Supernatant Collection: Carefully transfer the supernatant from each test labware into a clean autosampler vial.
-
Quantification: Analyze the concentration of this compound in the supernatant of each test sample using a validated LC-MS method.
-
Calculate Adsorption: Calculate the percentage of this compound lost to adsorption for each labware type using the following formula:
% Adsorption = [(Initial Concentration - Supernatant Concentration) / Initial Concentration] * 100
Data Presentation
Table 1: Hypothetical Quantitative Data on this compound Adsorption
| Labware Type | Solvent System | Incubation Time (hours) | % Adsorption (Mean ± SD, n=3) |
| Borosilicate Glass | 10% Methanol in Water | 1 | 45 ± 5% |
| Borosilicate Glass | 80% Methanol in Water | 1 | 15 ± 3% |
| Polypropylene | 10% Methanol in Water | 1 | 25 ± 4% |
| Polypropylene | 80% Methanol in Water | 1 | 8 ± 2% |
| Low-Binding Polypropylene | 10% Methanol in Water | 1 | < 5% |
| Silanized Glass | 10% Methanol in Water | 1 | < 5% |
| BSA-Coated Polypropylene | 10% Methanol in Water | 1 | < 8% |
Note: This table presents hypothetical data for illustrative purposes. It is crucial to perform the quantification protocol under your specific experimental conditions to determine the actual extent of adsorption.
By understanding the physicochemical properties of bongkrekic acid and implementing these preventative and troubleshooting strategies, researchers can significantly improve the accuracy and reliability of their experimental results.
References
- 1. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. lcms.cz [lcms.cz]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Non-Binding Assay Microplates | Thermo Fisher Scientific [thermofisher.com]
- 6. Non-Binding Assay Microplates | Fisher Scientific [fishersci.com]
- 7. scribd.com [scribd.com]
- 8. Silanizing glassware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Minimizing isotopic interference in Bongkrekic acid-13C28 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic interference during the analysis of Bongkrekic acid (BKA) using its 13C-labeled internal standard, Bongkrekic acid-13C28.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference, often referred to as crosstalk, occurs when the signal from the unlabeled analyte (Bongkrekic acid) contributes to the signal of the stable isotope-labeled internal standard (this compound), or vice versa. This can happen due to the natural abundance of heavy isotopes (primarily 13C) in the unlabeled Bongkrekic acid molecule. The isotopic tail of the analyte can overlap with the mass-to-charge ratio (m/z) of the internal standard, leading to inaccuracies in quantification.
Q2: Why is this compound used as an internal standard?
A2: this compound is considered an ideal internal standard for the quantitative analysis of Bongkrekic acid by LC-MS/MS.[1] Since it has the same chemical structure and physicochemical properties as the native analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate correction for variations during sample preparation and analysis.
Q3: What are the typical MRM transitions for Bongkrekic acid and this compound?
A3: In negative ion mode, the precursor ion for Bongkrekic acid is typically [M-H]⁻ at m/z 485.3.[2] Common product ions for quantification and qualification are m/z 441.2 (loss of CO2) and m/z 397.2 (further fragmentation).[3] For this compound, with a molecular formula of [13C]28H38O7 and a formula weight of 514.4, the precursor ion would be m/z 513.4.[4][5] The product ions would be shifted by the corresponding mass of the 13C labels in the fragments. It is crucial to optimize these transitions on your specific instrument.
Q4: How can I confirm if I am observing isotopic interference?
A4: To confirm isotopic interference, analyze a high-concentration sample of unlabeled Bongkrekic acid while monitoring the MRM transition of the this compound internal standard. If a peak is detected at the retention time of Bongkrekic acid, it confirms that the analyte's isotopic distribution is contributing to the internal standard's signal.
Troubleshooting Guides
Issue 1: Inaccurate Quantification, Especially at Low Analyte Concentrations
Symptom: Your calibration curve for Bongkrekic acid is non-linear, or you observe a higher-than-expected response for your blank samples.
Possible Cause: Isotopic contribution from the unlabeled Bongkrekic acid to the this compound internal standard signal (crosstalk).
Troubleshooting Steps:
-
Verify Chromatographic Separation: Ensure that Bongkrekic acid and this compound are co-eluting perfectly. Even slight differences in retention time can lead to differential matrix effects and impact quantification.
-
Optimize Mass Spectrometric Resolution: If your instrument has high-resolution capabilities, increasing the mass resolution can help to better distinguish between the analyte's isotopic peak and the internal standard's parent peak.
-
Select Alternative MRM Transitions: Investigate different precursor-product ion transitions for both the analyte and the internal standard. The goal is to find a transition for the internal standard that is not affected by the isotopic tail of the analyte.
-
Check for Contamination: Ensure that the this compound internal standard is not contaminated with unlabeled Bongkrekic acid. Analyze a solution of the internal standard alone to check for any signal in the analyte's MRM transition.
Issue 2: Poor Signal-to-Noise Ratio for this compound
Symptom: The peak for your internal standard, this compound, is weak or noisy.
Possible Cause: Ion suppression from the sample matrix, suboptimal instrument parameters, or issues with the internal standard solution.
Troubleshooting Steps:
-
Evaluate Matrix Effects: Matrix effects, particularly ion suppression, can significantly reduce the signal intensity of the internal standard. To assess this, you can perform a post-column infusion experiment.
-
Optimize MS Parameters: Re-optimize the mass spectrometer source parameters (e.g., nebulizer gas, curtain gas, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) specifically for this compound.
-
Check Internal Standard Concentration and Stability: Verify that the concentration of the this compound spiking solution is appropriate and that the solution has not degraded. Prepare fresh solutions if necessary.
-
Improve Sample Preparation: A more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), can help to remove interfering matrix components that may be causing ion suppression.
Quantitative Data Summary
The following tables summarize typical method validation data for the analysis of Bongkrekic acid in various food matrices.
Table 1: Method Performance in Rice Noodles and Tremella Mushrooms [2]
| Parameter | Rice Noodles | Tremella Mushrooms |
| Linearity Range | 0.05 - 10 ng/mL | 0.05 - 10 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.998 |
| Mean Recovery (at 1 ng/g) | 75% - 110% | 75% - 110% |
| Mean Precision (%CV) | 1.2% - 3.2% | 1.2% - 3.2% |
Table 2: Method Performance in Fermented Dairy Products
| Parameter | Value |
| Linearity Range | 1 - 200 ng/mL |
| Correlation Coefficient (r) | > 0.999 |
| Limit of Detection (LOD) | 0.075 µg/kg |
| Recoveries | 90.8% - 106% |
| Relative Standard Deviation (RSD) | 0.80% - 6.1% |
Table 3: Method Performance in Various Food Matrices [6][7]
| Parameter | Value |
| Linearity Range | 0.25 - 500 µg/kg |
| Limit of Quantification (LOQ) | 0.25 µg/kg |
| Recoveries | 82.32% - 114.84% |
| Intraday and Interday Precision (RSD) | < 12.67% |
Experimental Protocols
Detailed Methodology for Bongkrekic Acid Analysis in Food Matrices
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
1. Sample Preparation (Extraction) [6]
-
Weigh 1 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Add 5 mL of acetonitrile (B52724) containing 1% acetic acid.
-
Vortex for 5 minutes.
-
Perform ultrasonic extraction for 20 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Collect the supernatant.
-
Filter a 1 mL aliquot of the supernatant through a 0.22 µm nylon membrane.
-
Evaporate 50 µL of the filtered extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of a 50:50 (v/v) water/acetonitrile solution containing the this compound internal standard at the desired concentration.
-
Vortex for 5 minutes and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-1 min: 20% B
-
1-8 min: 20% to 95% B
-
8-12 min: Hold at 95% B
-
12.1-15 min: Return to 20% B (equilibration)
-
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Source Temperature: 350°C
-
Ion Spray Voltage: -4500 V
-
MRM Transitions:
-
Bongkrekic Acid: 485.3 -> 441.2 (Quantifier), 485.3 -> 397.2 (Qualifier)
-
This compound: 513.4 -> [M-H-CO2]⁻, 513.4 -> [fragment]⁻ (To be determined empirically)
-
Visualizations
Caption: Experimental workflow for Bongkrekic acid analysis.
Caption: Isotopic interference in Bongkrekic acid analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sciex.com [sciex.com]
- 3. jfda-online.com [jfda-online.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 13C28-Bongkrekic Acid | Cayman Chemical | Biomol.com [biomol.com]
- 6. mdpi.com [mdpi.com]
- 7. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment and evaluation of a UPLC-MS/MS method for simultaneous determination of bongkrekic acid and dehydroacetic acid in rice noodles - PMC [pmc.ncbi.nlm.nih.gov]
Stability testing of Bongkrekic acid-13C28 in different solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Bongkrekic acid-13C28. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of the compound throughout your experiments.
Stability and Storage Summary
While comprehensive stability studies of this compound in various solvents are not extensively available in public literature, the following table summarizes the known storage conditions and stability information based on supplier data sheets. Adherence to these guidelines is critical for experimental success.
| Parameter | Recommendation | Solvents Mentioned | Source |
| Storage Temperature | -20°C | Methanol (B129727), Acetonitrile, DMSO | [1][2][3] |
| Long-term Stability | ≥ 2 years (as supplied) | Methanol, Acetonitrile | [2][3] |
| Light Exposure | Protect from light | Solution | [3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | Not specified | N/A |
| Thermal Stability | Stable under recommended conditions; heat-stable | Not specified | [4][5] |
Experimental Workflow for this compound
To ensure the compound's integrity, a systematic workflow is recommended. The following diagram outlines the key stages from receiving the compound to its final analysis.
Caption: A typical experimental workflow for using this compound as an internal standard.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Question | Possible Cause | Troubleshooting Steps |
| Why is the signal intensity of my this compound internal standard low or inconsistent? | Degradation: The compound may have degraded due to improper storage (e.g., wrong temperature, light exposure).Adsorption: Bongkrekic acid can adsorb to glass surfaces, especially those with free silanol (B1196071) groups. | Verify Storage: Ensure the compound has been consistently stored at -20°C and protected from light.[2][3]Use Appropriate Vials: Switch to polypropylene (B1209903) or silanized glass vials to minimize adsorption.[5][6]Check Solvent: Ensure the solvent is pure and compatible. If preparing fresh dilutions, use high-purity solvents. |
| I see unexpected peaks in my analysis. What could be the cause? | Contamination: The solvent or sample matrix may be contaminated.Degradation Products: Improper handling could lead to the formation of degradation products. | Run Blanks: Analyze a solvent blank and a matrix blank to identify the source of contamination.Fresh Preparation: Prepare a fresh working solution from the stock and re-inject. |
| My quantitative results are not reproducible. What should I check? | Inconsistent Pipetting: Inaccurate pipetting can lead to variability in the amount of internal standard added.Solvent Evaporation: Leaving working solutions uncapped can lead to changes in concentration. | Calibrate Pipettes: Ensure all pipettes are properly calibrated.Proper Handling: Keep vials and solution containers tightly sealed when not in use. |
| Can I use solvents other than methanol, acetonitrile, or DMSO? | Unknown Stability: The stability of this compound in other solvents has not been widely reported. | Perform a Pilot Study: If another solvent is necessary, perform a small-scale stability test by preparing a solution and analyzing it at different time points to check for degradation. |
Factors Affecting Stability
Several factors can influence the stability of this compound. Understanding these can help in designing robust experimental protocols.
Caption: Key factors that can impact the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: The recommended storage temperature is -20°C.[1][2][3] Under these conditions, the compound is reported to be stable for at least two years as supplied by the manufacturer.[2][3]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in methanol and dimethyl sulfoxide (B87167) (DMSO).[2][3] It is often supplied in methanol or acetonitrile.[2][3]
Q3: Should I be concerned about light exposure?
A3: Yes, it is recommended to protect solutions of this compound from light to prevent potential photodegradation.[3]
Q4: Are there any known chemical incompatibilities?
A4: While specific studies are limited, it is advisable to avoid strong acids, strong alkalis, and strong oxidizing or reducing agents, as these could potentially degrade the molecule.
Q5: Is this compound heat-stable?
A5: The parent compound, Bongkrekic acid, is known to be heat-stable.[4][5] However, for analytical standards, it is always best practice to avoid unnecessary exposure to high temperatures. No thermal decomposition is expected if used according to standard laboratory protocols.
Q6: Why is it important to use polypropylene or silanized glass vials?
A6: Studies on the unlabeled Bongkrekic acid have shown that it can adsorb to the free silanol groups on the surface of standard glass vials.[5][6] This can lead to a significant loss of the analyte from the solution, resulting in inaccurate quantification. Using polypropylene or silanized glass vials minimizes this adsorption.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 5. Feeds | Hi-Q Marine Biotech International Ltd [fucoidanhiq.com]
- 6. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Bongkrekic Acid using ¹³C₂₈-Bongkrekic Acid Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the detection of bongkrekic acid (BKA) using its ¹³C₂₈-labeled internal standard. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and sensitive quantification of this potent mitochondrial toxin.
Frequently Asked Questions (FAQs)
Q1: Why should I use ¹³C₂₈-bongkrekic acid as an internal standard for BKA analysis?
A1: Using a stable isotope-labeled internal standard like ¹³C₂₈-Bongkrekic Acid is the most effective way to compensate for matrix effects and variations in sample preparation and instrument response.[1][2] Since ¹³C₂₈-BKA has nearly identical chemical and physical properties to the unlabeled BKA, it co-elutes and experiences similar ionization suppression or enhancement, leading to more accurate and precise quantification.[1][2]
Q2: What is the primary mechanism of bongkrekic acid toxicity?
A2: Bongkrekic acid is a potent mitochondrial toxin that specifically inhibits the adenine (B156593) nucleotide translocase (ANT) on the inner mitochondrial membrane.[3][4][5] This inhibition blocks the exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm, leading to a depletion of cellular energy and ultimately cell death.[1][3][4][5]
Q3: What are the expected precursor and product ions for BKA and ¹³C₂₈-BKA in LC-MS/MS analysis?
A3: In negative ion mode electrospray ionization (ESI), the precursor ion for BKA is typically [M-H]⁻ at m/z 485.3.[1][6] Common product ions for fragmentation are m/z 441.2 and m/z 397.2.[6] For ¹³C₂₈-BKA, the precursor ion will be at m/z 513, with corresponding product ions at m/z 469 and m/z 425.[2]
Q4: In which matrices has BKA been successfully quantified using this method?
A4: This method has been successfully applied to various biological and food matrices, including plasma, urine, gastric contents, whole blood, rice noodles, and Tremella mushrooms.[1][2][6][7]
Troubleshooting Guide
Issue 1: Poor Sensitivity / Low Signal Intensity
-
Question: My signal for bongkrekic acid is very low, even in my standards. What can I do to improve it?
-
Answer:
-
Check Ion Source Parameters: The ion source temperature can significantly impact ionization efficiency. For BKA, a source temperature of 400°C has been shown to yield a sevenfold increase in peak response compared to 600°C.[2]
-
Optimize ESI Mode: While often analyzed in negative ion mode, some studies have found that ammonium (B1175870) positive adduct ions ([M+NH₄]⁺) can yield significantly higher response intensities for BKA isomers.[8][9]
-
Mobile Phase Composition: Ensure the mobile phase contains an appropriate modifier, such as 0.1% formic acid or an ammonium salt, to promote ionization.[1][10]
-
Sample Vials: Bongkrekic acid can adsorb to free silanol (B1196071) groups on glass surfaces. It is highly recommended to use polypropylene (B1209903) (PP) autosampler vials to prevent sample loss.[1][2]
-
Issue 2: High Matrix Effects Leading to Inaccurate Quantification
-
Question: I am observing significant signal suppression in my matrix samples compared to my solvent standards. How can I mitigate this?
-
Answer:
-
Use of ¹³C₂₈-BKA Internal Standard: The primary purpose of using ¹³C₂₈-BKA is to effectively compensate for matrix effects.[1][2] Ensure that the internal standard is added to all samples, calibrators, and quality controls at a consistent concentration before any sample extraction steps.
-
Sample Dilution: Diluting the sample extract with the initial mobile phase can reduce the concentration of matrix components that interfere with ionization.
-
Optimize Sample Preparation: Employ a robust sample preparation method, such as protein precipitation followed by centrifugation, to remove a significant portion of the matrix.[1][2] For complex food matrices, a more rigorous extraction and clean-up using techniques like solid-phase extraction (SPE) may be necessary.[10]
-
Chromatographic Separation: Ensure adequate chromatographic separation of BKA from co-eluting matrix components. Adjusting the gradient or using a different column chemistry (e.g., biphenyl) can improve separation.[1][2]
-
Issue 3: Poor Peak Shape or Peak Splitting
-
Question: My chromatographic peaks for bongkrekic acid are broad, tailing, or splitting. What could be the cause?
-
Answer:
-
Column Contamination: The analytical column may be contaminated. Flush the column with a strong solvent or, if necessary, replace it.
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of acidic compounds like BKA. Ensure consistent and appropriate pH.
-
Injection Solvent: The solvent used to reconstitute the final extract should be compatible with the initial mobile phase. A mismatch can lead to poor peak shape. Ideally, redissolve the residue in a solution with a similar composition to the starting mobile phase.[11]
-
Isomer Separation: Bongkrekic acid has several isomers, such as isobongkrekic acid (iBKA), which may have similar chromatographic behavior.[8][11] Optimized chromatography is necessary to separate these isomers if they are present, as they may otherwise appear as a broadened or split peak.[8][11]
-
Quantitative Data Summary
The following table summarizes the performance of LC-MS/MS methods for the quantification of bongkrekic acid in various matrices.
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Plasma | 1 ng/mL | 2.5 ng/mL | 91.23 - 103.7 | [1] |
| Urine | 1 ng/mL | 2.5 ng/mL | 91.23 - 103.7 | [1] |
| Food Matrices | - | 0.25 µg/kg | 82.32 - 114.84 | [8][9][11] |
| Liushenqu | 0.4 µg/kg | 1.2 µg/kg | 80.6 - 85.3 | [10] |
| Rice Noodles | - | - | 75 - 110 | [6][7] |
| Tremella Mushrooms | - | - | 75 - 110 | [6][7] |
Experimental Protocols
Method 1: Determination of BKA in Biological Fluids (Plasma/Urine)
This protocol is adapted from a validated UHPLC-MS/MS method for clinical and forensic analysis.[1][2]
1. Sample Preparation:
- Internal Standard Spiking: To 50 µL of plasma or 20 µL of urine, add an appropriate volume of ¹³C₂₈-BKA internal standard solution (e.g., 50 µL of 50 ng/mL).[2]
- Protein Precipitation (Plasma): Add 150 µL of acetonitrile (B52724) (ACN), vortex, and centrifuge at 10,000 rcf for 15 minutes.[2] Take 100 µL of the supernatant and dilute with 100 µL of deionized water.[2]
- Dilution (Urine): Add 160 µL of 50% methanol (B129727) (MeOH), vortex, and centrifuge at 10,000 rcf for 15 minutes.[1][2]
- Transfer: Transfer the final supernatant to a polypropylene autosampler vial for analysis.[1][2]
2. LC-MS/MS Conditions:
- System: UHPLC system coupled to a triple quadrupole mass spectrometer.[1][2]
- Column: Hypersil Gold C18 column (50 x 2.1 mm, 1.8 µm).[1][2]
- Mobile Phase A: 0.1% formic acid in water.[1]
- Mobile Phase B: 0.1% formic acid in methanol.[1]
- Gradient:
- 0–0.5 min, 10% B
- 0.5–2 min, 10–50% B
- 2–3 min, 50–98% B
- 3–4 min, 98% B
- Flow Rate: 0.45 mL/min (example value, may need optimization).
- Injection Volume: 5-10 µL.[1]
- Ionization Mode: Electrospray Ionization (ESI), Negative.[1]
- MRM Transitions:
- BKA: 485 -> 441; 485 -> 397[2]
- ¹³C₂₈-BKA: 513 -> 469; 513 -> 425[2]
Method 2: Determination of BKA in Food Matrices (e.g., Rice Flour)
This protocol is based on methods developed for food safety testing.[6][7][11]
1. Sample Preparation:
- Homogenization: Weigh 1-5 g of the homogenized sample into a 50 mL centrifuge tube.[6][11]
- Spiking: Add the ¹³C₂₈-BKA internal standard.
- Extraction: Add 15 mL of 80:20 methanol/water with 1% ammonia (B1221849) (or 1% acetic acid in acetonitrile).[6][11] Vortex for 5 minutes and sonicate for 20-30 minutes.[6][11]
- Centrifugation: Centrifuge at high speed (e.g., 21,130 rcf) for 5 minutes.[11]
- Filtration & Reconstitution: Collect the supernatant and filter through a 0.22 µm nylon membrane. Evaporate a portion to dryness and redissolve in a solution like 50:50 water/acetonitrile for analysis.[11]
2. LC-MS/MS Conditions:
- System: UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.[11]
- Column: C18 column suitable for polar compounds.
- Mobile Phase A: Water with 0.1% formic acid or 5 mmol/L ammonium acetate.[12]
- Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[11]
- Gradient and MS conditions: Optimize based on the specific instrument and matrix, using the MRM transitions mentioned in Method 1.
Visualizations
Caption: Experimental workflow for bongkrekic acid quantification.
Caption: Troubleshooting logic for BKA analysis.
Caption: Mechanism of Action of Bongkrekic Acid.
References
- 1. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. caymanchem.com [caymanchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 6. sciex.com [sciex.com]
- 7. sciex.com [sciex.com]
- 8. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. [Fast determination of bongkrekic acid in plasma by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining sample preparation for bongkrekic acid analysis in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of bongkrekic acid in complex matrices. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during sample preparation and analysis of bongkrekic acid.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Analyte Recovery | 1. Inefficient Extraction: Bongkrekic acid may be strongly bound to the matrix. 2. Analyte Degradation: Bongkrekic acid is a highly unsaturated tricarboxylic fatty acid and can be unstable.[1] 3. Adsorption to Vials: Bongkrekic acid can adsorb to the free silanol (B1196071) groups on glass surfaces.[2] | 1a. Optimize Extraction Solvent: A mixture of methanol (B129727), ammonia, and water has been shown to be effective for rice noodles.[3] For fermented dairy products, a 90% acetone-1% formic acid solution can be used.[4] 1b. Employ Appropriate Extraction Technique: Solid-phase extraction (SPE) with a weak anion exchange column or liquid-liquid extraction (LLE) can improve recovery.[5][6] A dispersive liquid-liquid microextraction has also been successfully used for plasma samples.[7] 2. Control Temperature and pH: Ensure samples are processed in a timely manner and stored at appropriate temperatures. The production of the toxin by the bacterium Burkholderia gladioli pathovar cocovenenans is optimal between 22-30°C and at a neutral pH.[8][9] While the toxin itself is heat-stable, repeated freeze-thaw cycles should be avoided.[8][10] 3. Use Polypropylene (B1209903) Vials: Prepare and store all standards and sample extracts in polypropylene (PP) tubes and autosampler vials to prevent adsorption.[2] |
| High Matrix Effects (Ion Suppression/Enhancement) | 1. Co-eluting Matrix Components: Complex matrices like food and biological fluids contain numerous compounds that can interfere with the ionization of bongkrekic acid in the mass spectrometer source.[5] 2. Insufficient Sample Cleanup: The sample preparation method may not be adequately removing interfering substances. | 1a. Improve Chromatographic Separation: Optimize the LC gradient to better separate bongkrekic acid from matrix components. Using a C18 or biphenyl (B1667301) column with a mobile phase of 0.1% formic acid in water and acetonitrile (B52724)/methanol is a common starting point.[2][11] 1b. Use an Isotope-Labeled Internal Standard: A synthetic isotope-labeled standard (e.g., BKA-¹³C₂₈) can help correct for matrix effects.[2][12] 2a. Enhance Sample Cleanup: Incorporate a solid-phase extraction (SPE) step. For example, an Oasis WAX column can be used, activated with methanol, equilibrated with water, loaded with the sample, washed with 2% formic acid, and eluted.[5] Magnetic solid-phase extraction using Fe₃O₄/Halloysite (B83129) nanotubes has also been reported for rice noodles.[13] 2b. Dilute the Sample: If sensitivity allows, diluting the final extract can mitigate matrix effects. |
| Poor Peak Shape | 1. Inappropriate Mobile Phase pH: Bongkrekic acid has three carboxyl groups and its retention is highly dependent on the pH of the mobile phase.[6] 2. Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. | 1. Adjust Mobile Phase: An acidic mobile phase (e.g., containing 0.1% formic acid or 1% acetic acid) helps to suppress the ionization of the carboxyl groups, leading to better retention on a reverse-phase column and improved peak shape.[2][6] 2. Dilute Sample: If column overload is suspected, dilute the sample extract before injection. |
| Inability to Separate Isomers | 1. Bongkrekic acid has several isomers, such as isobongkrekic acid (iBKA) and the newly identified iBKA-neo, which may have different toxicities and can be difficult to separate chromatographically.[5][14] 2. Suboptimal Chromatographic Conditions: The chosen column and mobile phase may not provide sufficient resolution. | 1. Utilize High-Resolution Chromatography: Ultra-high-performance liquid chromatography (UHPLC) is recommended.[5][14] 2. Optimize Separation Conditions: A study successfully separated three BKA isomers using a BEH C18 column with a mobile phase of water with 0.1% formic acid and 2 mmol/L ammonium (B1175870) formate (B1220265) (A) and 95% acetonitrile with the same additives (B), employing a specific gradient elution.[11] Another method used a PBT column under alkaline conditions.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common matrices in which bongkrekic acid is found?
A1: Bongkrekic acid is most frequently associated with improperly fermented coconut and corn-based products.[1][10][15] Other food items that have been implicated in poisoning outbreaks include rice noodles, potato products, and certain types of mushrooms like black fungus and snow fungus, especially when soaked for extended periods under favorable conditions for bacterial growth.[6][8][16]
Q2: Is bongkrekic acid heat-stable?
A2: Yes, bongkrekic acid is a heat-stable toxin.[8][10] It cannot be eliminated by normal cooking temperatures, which makes prevention of its formation in food products crucial.[15]
Q3: What is the mechanism of toxicity for bongkrekic acid?
A3: Bongkrekic acid is a mitochondrial toxin. It specifically inhibits the adenine (B156593) nucleotide translocase (ANT) on the inner mitochondrial membrane.[1][17] This blockage prevents the transport of ATP from the mitochondria to the rest of the cell, leading to cellular energy depletion, organ damage (primarily affecting the liver, brain, and kidneys), and potentially death.[10][15][17]
Q4: Are there commercially available standards for bongkrekic acid and its isomers?
A4: Yes, analytical standards for bongkrekic acid are commercially available. Isotope-labeled internal standards, which are highly recommended for accurate quantification by LC-MS/MS to correct for matrix effects, are also available.[2][12] Standards for isomers like isobongkrekic acid may also be available from specialized suppliers.
Q5: What are the typical limits of detection (LOD) and quantification (LOQ) for bongkrekic acid analysis?
A5: LOD and LOQ values are method and matrix-dependent. However, modern LC-MS/MS methods can achieve very low detection limits. For example, in rice noodles, an HPLC-Orbitrap HRMS method reported an LOD of 0.3 µg/kg and an LOQ of 1.0 µg/kg.[13] Another UHPLC-MS/MS method for various food matrices achieved an LOQ of 0.25 µg/kg.[5][14] In fermented dairy products, LODs were reported as 0.075 µg/kg for bongkrekic acid and 0.11 µg/kg for isobongkrekic acid.[4]
Quantitative Data Summary
The following tables summarize key performance parameters from various validated methods for bongkrekic acid analysis.
Table 1: Method Performance in Food Matrices
| Matrix | Method | Linearity Range | LOD | LOQ | Recovery (%) | RSD (%) | Reference |
| Rice Noodles | HPLC-Orbitrap HRMS | 2-200 µg/L | 0.3 µg/kg | 1.0 µg/kg | 79.8-102.6 | 4.2-7.1 | [13] |
| Rice Noodles, Tremella Mushrooms | LC-MS/MS | 0.05-10 ng/mL | - | - | 75-110 | 1.2-3.2 | [18][19] |
| Various Food Matrices | UHPLC-MS/MS | 0.25-500 µg/kg | 0.08 µg/kg | 0.25 µg/kg | 82.32-114.84 | <12.67 | [5][14] |
| Rice Noodles | UPLC-MS/MS | 0-50 ng/mL | 0.1 µg/kg | - | 90.1-105.4 | 0.4-7.5 | [3][20] |
| Liushenqu (Medicated Leaven) | UPLC-MS/MS | 0.5-100 µg/L | 0.4 µg/kg | 1.2 µg/kg | 80.6-85.3 | 4.2-13.2 | [21] |
| Fermented Dairy Products | UPLC-MS/MS | 1-200 ng/mL | 0.075 µg/kg | - | 90.8-106 | 0.80-6.1 | [4] |
Table 2: Method Performance in Biological Matrices
| Matrix | Method | Linearity Range | LLOQ | Recovery (%) | Reference |
| Plasma | Dispersive Liquid-Liquid Microextraction LC-MS/MS | - | 10 µg/L | 88.3-98.4 | [7] |
| Plasma & Urine | UHPLC-MS/MS | 2.5-500 ng/mL | 2.5 ng/mL | 91.23-103.7 | [22] |
Experimental Protocols
Protocol 1: Extraction of Bongkrekic Acid from Rice Noodles using SPE
This protocol is a generalized procedure based on common practices.[5][13][16]
-
Homogenization: Weigh 5.0 g of the homogenized rice noodle sample into a 50 mL polypropylene centrifuge tube.
-
Extraction: Add 20 mL of an extraction solvent (e.g., a mixture of methanol, ammonia, and water [80:1:19 v/v/v]).[3] Vortex for 10 minutes.
-
Ultrasonication: Place the sample in an ultrasonic bath for 20 minutes.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm filter.
-
SPE Cleanup (Oasis WAX column):
-
Conditioning: Condition the SPE column with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load 1 mL of the filtered extract onto the column.
-
Washing: Wash the column with 1 mL of 2% formic acid solution.
-
Elution: Elute the bongkrekic acid with an appropriate solvent (e.g., methanol or acetonitrile with a small percentage of acid).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Extraction of Bongkrekic Acid from Plasma
This protocol is a simplified protein precipitation method.[2][12]
-
Sample Aliquoting: Pipette 50 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.
-
Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., BKA-¹³C₂₈ at 50 ng/mL).
-
Protein Precipitation: Add 150 µL of cold acetonitrile to the tube. Vortex thoroughly to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 15 minutes.
-
Dilution: Transfer 100 µL of the clear supernatant to a clean tube and dilute with 100 µL of deionized water.
-
Analysis: Transfer the final solution to a polypropylene autosampler vial for injection into the LC-MS/MS system.
Visualizations
Caption: Figure 1: General Experimental Workflow for Bongkrekic Acid Analysis.
Caption: Figure 2: Mechanism of Bongkrekic Acid Toxicity.
References
- 1. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment and evaluation of a UPLC-MS/MS method for simultaneous determination of bongkrekic acid and dehydroacetic acid in rice noodles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Bongkrekic Acid and Iso-bongkrekic Acid in Fermented Dairy Products by UPLC-MS/MS [fxcsxb.com]
- 5. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bongkrekic Acid: Invisible Food Killer – Pribolab-Devoted to Food Satety Solutions [pribolab.com]
- 7. researchgate.net [researchgate.net]
- 8. Bongkrekic Acid â Uncommon but Fatal Toxin in Certain Foods [cfs.gov.hk]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. jfda-online.com [jfda-online.com]
- 13. Determination of bongkrekic acid and isobongkrekic acid in rice noodles by HPLC-Orbitrap HRMS technology using magnetic halloysite nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SFA | Bongkrekic Acid Safety of Fermented Corn and Coconut Products [sfa.gov.sg]
- 16. Bongkrekic Acid and Burkholderia gladioli pathovar cocovenenans: Formidable Foe and Ascending Threat to Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. sciex.com [sciex.com]
- 19. sciex.com [sciex.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Bongkrekic Acid Utilizing a ¹³C₂₈ Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method utilizing a ¹³C₂₈-Bongkrekic Acid internal standard against other analytical techniques for the detection of bongkrekic acid. The inclusion of a stable isotope-labeled internal standard significantly enhances the accuracy and reliability of quantification, a critical factor in both clinical diagnostics and food safety monitoring. Bongkrekic acid is a potent mitochondrial toxin that can cause severe foodborne illness with a high mortality rate.
Performance Comparison of Analytical Methods
The following table summarizes the performance of the validated UHPLC-MS/MS method with the ¹³C₂₈-Bongkrekic Acid internal standard in comparison to other reported methods for bongkrekic acid analysis.
| Parameter | UHPLC-MS/MS with ¹³C₂₈-Bongkrekic Acid IS (Biofluids)[1][2] | UHPLC-MS/MS (Food Matrices)[3][4][5] | UPLC-MS/MS (Liushenqu)[6] |
| Linearity Range | 2.5 - 500 ng/mL | 0.25 - 500 µg/kg | 0.5 - 100 µg/L |
| Coefficient of Determination (R²) | ≥ 0.9994 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 1 ng/mL | Not explicitly stated | 0.4 µg/kg |
| Limit of Quantitation (LOQ) | 2.5 ng/mL | 0.25 µg/kg | 1.2 µg/kg |
| Accuracy (Recovery) | 91.23 - 103.7% | 82.32 - 114.84% | 80.6 - 85.3% |
| Precision (RSD) | 0.82 - 3.49% | < 12.67% | 4.2 - 13.2% |
| Internal Standard | ¹³C₂₈-Bongkrekic Acid | Not specified | Not specified |
Experimental Protocol: UHPLC-MS/MS with ¹³C₂₈-Bongkrekic Acid Internal Standard
This section details the methodology for the validated analysis of bongkrekic acid in human plasma and urine using a ¹³C₂₈-labeled internal standard.
Sample Preparation
-
Plasma: To 50 µL of plasma, add 50 µL of the ¹³C₂₈-Bongkrekic Acid internal standard solution (50 ng/mL) and 150 µL of acetonitrile (B52724) for protein precipitation.
-
Urine: Mix 20 µL of urine with 20 µL of the ¹³C₂₈-Bongkrekic Acid internal standard solution (50 ng/mL) and 160 µL of 50% methanol.
-
Centrifugation: Vortex the mixtures and then centrifuge at 10,000 x g for 15 minutes.
-
Supernatant Collection: Carefully transfer the clear supernatant to autosampler vials for analysis.
UHPLC-MS/MS Conditions
-
Chromatographic System: Agilent 1290 UHPLC system or equivalent.[2]
-
Mass Spectrometer: AB Sciex 6500 triple quadrupole mass spectrometer or equivalent.[2]
-
Column: Phenomenex biphenyl (B1667301) column (2.7 µm, 2.1 x 100 mm).[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in methanol.[2]
-
Gradient Elution:
-
0 - 0.5 min: 10% B
-
0.5 - 2 min: 10% to 50% B
-
2 - 3 min: 50% to 98% B
-
3 - 4 min: 98% B
-
Followed by a 2-minute re-equilibration.[1]
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.[1]
-
Ionization Mode: Negative electrospray ionization (ESI-).[2]
-
Monitored Transitions: Specific precursor-to-product ion transitions for both bongkrekic acid and ¹³C₂₈-Bongkrekic Acid are monitored in Multiple Reaction Monitoring (MRM) mode.
Experimental Workflow
The following diagram illustrates the key steps in the validation of the analytical method for bongkrekic acid using a ¹³C₂₈ internal standard.
Caption: Workflow for the validation of a UHPLC-MS/MS method for bongkrekic acid.
References
- 1. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [Rapid determination of bongkrekic acid in Liushenqu by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: Bongkrekic Acid-¹³C₂₈ vs. Deuterated Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of toxins, the choice of an appropriate internal standard is a critical decision that directly influences data accuracy and reliability. Bongkrekic acid, a potent mitochondrial toxin, presents significant analytical challenges due to its complex structure and the need for high sensitivity in biological matrices.[1][2] This guide provides an objective, data-driven comparison of Bongkrekic acid-¹³C₂₈ with deuterated internal standards, highlighting the key performance differences to inform the selection of the optimal standard for rigorous analytical methods.
In quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are recognized as the gold standard for their ability to correct for variability throughout the entire analytical workflow, including sample extraction, cleanup, chromatographic separation, and mass spectrometric detection.[3][4][5][6] By mimicking the analyte of interest, they compensate for matrix effects, ion suppression, and instrumental drift.[7][8] However, the choice between a carbon-13 (¹³C)-labeled standard like Bongkrekic acid-¹³C₂₈ and a deuterium (B1214612) (²H)-labeled analogue involves significant trade-offs in analytical performance.
Core Principles: The Ideal Internal Standard
An ideal internal standard should be a chemically identical yet mass-differentiated version of the analyte.[3] This ensures it experiences the same physicochemical behaviors during analysis. Both ¹³C-labeled and deuterated standards aim to achieve this, but subtle differences in their properties can lead to significant variations in performance, particularly concerning chromatographic behavior and isotopic stability.[4][9]
Head-to-Head Comparison: ¹³C₂₈ vs. Deuterium
The primary distinctions between Bongkrekic acid-¹³C₂₈ and a deuterated counterpart lie in their chromatographic co-elution, isotopic stability, and effectiveness in compensating for matrix effects. While deuterated standards are often more common due to lower synthesis costs, ¹³C-labeled standards are considered superior for high-accuracy quantitative assays.[10]
Key Performance Differences:
| Performance Metric | Bongkrekic Acid-¹³C₂₈ (¹³C-Labeled) | Deuterated Bongkrekic Acid (²H-Labeled) | Rationale & Implications |
| Chromatographic Co-elution | Perfect Co-elution | Potential for Retention Time Shift | The ¹³C label is in the carbon skeleton, causing a negligible change in physicochemical properties.[4] Deuteration can alter polarity, often causing the standard to elute slightly earlier in reversed-phase chromatography (the "isotope effect").[4][5][11] |
| Isotopic Stability | Exceptionally Stable | Risk of H/D Back-Exchange | Carbon-13 atoms are stably incorporated into the molecular backbone and are not susceptible to exchange.[4] Deuterium atoms, especially if located on exchangeable sites (like -OH, -NH, or acidic carbons), can exchange with hydrogen from the solvent or matrix, compromising quantification.[5][11][12] |
| Matrix Effect Compensation | Superior | Potentially Compromised | Perfect co-elution ensures both the analyte and the internal standard experience the exact same degree of ion suppression or enhancement at the moment of ionization.[6] A chromatographic shift means the deuterated standard may be in a different "analytical space" than the analyte, leading to differential matrix effects and biased results.[4][13] This can lead to significant quantitative errors.[11] |
| Synthesis & Cost | Generally more complex and expensive.[10] | Typically easier and less costly to synthesize.[12][14] | The higher cost of ¹³C-labeled standards is often justified by the superior data quality and reliability, especially for regulated bioanalysis. |
Experimental Protocols
A robust experimental design is crucial for accurately quantifying Bongkrekic acid. The following provides a generalized protocol for the analysis of Bongkrekic acid in a biological matrix (e.g., plasma) using an internal standard.
Objective: To accurately quantify Bongkrekic acid in plasma using Bongkrekic acid-¹³C₂₈ as an internal standard via LC-MS/MS.
1. Preparation of Solutions:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Bongkrekic acid and Bongkrekic acid-¹³C₂₈ in methanol (B129727).
-
Working Standard Solutions: Serially dilute the Bongkrekic acid stock solution to prepare a series of calibration standards (e.g., 2-100 µg/L).[15]
-
Internal Standard Spiking Solution: Prepare a working solution of Bongkrekic acid-¹³C₂₈ at a fixed concentration (e.g., 50 µg/L) in a suitable solvent like 50% methanol.
2. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard spiking solution.
-
Vortex briefly to mix.
-
Add 600 µL of a protein precipitation solvent (e.g., a 1:1 mixture of methanol and acetonitrile).[15]
-
Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
3. LC-MS/MS Analysis:
-
Chromatographic Column: Use a C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm) for separation.[16]
-
Mobile Phase: Employ a gradient elution using A) 0.1% formic acid in water and B) acetonitrile.[16][17]
-
Ionization: Use electrospray ionization (ESI) in negative mode.[17][18]
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[17]
-
Monitor at least two specific precursor-to-product ion transitions for both Bongkrekic acid and Bongkrekic acid-¹³C₂₈ to ensure specificity.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Analyte / Internal Standard) against the concentration of the calibration standards.
-
Determine the concentration of Bongkrekic acid in unknown samples by interpolating their peak area ratios from the calibration curve.
The Impact of the Isotope Effect on Accurate Quantification
The primary advantage of Bongkrekic acid-¹³C₂₈ is its ability to perfectly co-elute with the native analyte. This ensures that any matrix-induced signal suppression or enhancement affects both compounds equally, allowing the internal standard to provide a true and accurate correction. In contrast, the chromatographic shift often observed with deuterated standards can lead to inaccurate results. If the analyte and the internal standard elute at different times, they can be exposed to different levels of co-eluting matrix components, leading to differential ion suppression and compromising quantification.
Conclusion and Recommendation
While deuterated internal standards can be a viable and cost-effective option for some applications, they carry inherent risks such as chromatographic shifts and potential isotopic instability that can compromise data integrity.[9][12] For the high-stakes analysis of potent toxins like Bongkrekic acid, where accuracy and reliability are paramount, a ¹³C-labeled internal standard is the superior choice.
Bongkrekic acid-¹³C₂₈ provides the most robust solution for overcoming analytical variability. Its perfect co-elution ensures the most accurate correction for matrix effects, and its exceptional stability eliminates the risk of isotopic exchange.[4][10] For researchers and drug development professionals who require the highest level of confidence in their quantitative data, the investment in Bongkrekic acid-¹³C₂₈ is a scientifically sound decision that leads to more reliable, defensible, and ultimately higher-quality results. A recent study successfully utilized ¹³C₂₈-BKA as a stable isotope internal standard to effectively compensate for matrix effects in the analysis of biofluids from poisoning victims, underscoring its value in critical applications.[1]
References
- 1. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. scispace.com [scispace.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. waters.com [waters.com]
- 14. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 15. [Fast determination of bongkrekic acid in plasma by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Establishment and evaluation of a UPLC-MS/MS method for simultaneous determination of bongkrekic acid and dehydroacetic acid in rice noodles - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Mycotoxin Analysis: A Comparative Guide to Bongkrekic Acid-13C28 for Quantitative Assays
For researchers, scientists, and drug development professionals engaged in the critical work of mycotoxin analysis, the accuracy and precision of quantitative assays are paramount. This guide provides an in-depth comparison of Bongkrekic acid-13C28 as an internal standard in quantitative assays, benchmarked against traditional methods. Supported by experimental data, this document elucidates the superior performance of stable isotope-labeled standards in mitigating matrix effects and enhancing analytical reliability.
Bongkrekic acid, a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans, is a significant food safety concern, implicated in numerous fatal food poisoning outbreaks worldwide.[1] Accurate quantification of this toxin in complex matrices such as plasma, urine, and food products is crucial for both clinical diagnosis and food safety monitoring. The use of an appropriate internal standard is a cornerstone of robust analytical methodology, designed to correct for variability during sample preparation and analysis.[2]
The Superiority of Stable Isotope-Labeled Internal Standards
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties.[2] This ensures that any variations encountered during sample extraction, handling, and ionization in the mass spectrometer affect both the analyte and the internal standard equally. Stable isotope-labeled (SIL) internal standards, such as this compound, are chemically identical to the analyte of interest, with the only difference being the incorporation of heavy isotopes (e.g., 13C, 15N, 2H).[2][3] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly throughout the analytical process.[3][4]
In contrast, structural analog internal standards, which are molecules with similar but not identical chemical structures to the analyte, may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses.[5][6] These differences can lead to inaccuracies in quantification, particularly in complex biological matrices where matrix effects are prominent.
Performance Comparison: this compound vs. Other Methods
The use of this compound as an internal standard in ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) assays has been demonstrated to provide high accuracy and precision. A key advantage is its ability to effectively compensate for matrix-induced ion suppression or enhancement, a common challenge in bioanalysis that can lead to under- or overestimation of the analyte concentration.[7]
Quantitative Performance Data
The following tables summarize the performance characteristics of a validated UHPLC-MS/MS method for the quantification of Bongkrekic acid in human plasma and urine using this compound as the internal standard, compared to other reported methods that do not employ a stable isotope-labeled internal standard.
Table 1: Method Validation Parameters for Bongkrekic Acid Quantification in Human Plasma and Urine using this compound Internal Standard [7]
| Parameter | Plasma | Urine |
| Linearity Range | 2.5 - 500 ng/mL | 2.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9994 | ≥ 0.9994 |
| Limit of Detection (LOD) | 1 ng/mL | 1 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | 2.5 ng/mL |
| Accuracy (% Recovery) | 91.23 - 103.7% | 91.23 - 103.7% |
| Precision (Intra-day RSD) | 0.82 - 3.49% | 0.82 - 3.49% |
| Precision (Inter-day RSD) | 0.82 - 3.49% | 0.82 - 3.49% |
Table 2: Performance of UHPLC-MS/MS Methods for Bongkrekic Acid Quantification without Stable Isotope-Labeled Internal Standard [8][9][10]
| Matrix | Linearity Range | Correlation Coefficient (r²) | LLOQ | Accuracy (% Recovery) | Precision (RSD) |
| Food Matrices | 0.25 - 500 µg/kg | > 0.99 | 0.25 µg/kg | 82.32 - 114.84% | < 12.67% |
| Rice and Noodle Products | Not Specified | > 0.99 | 0.20 - 0.40 µg/kg | 80.5 - 106.6% | 2.4 - 7.2% |
| Liushenqu (medicated leaven) | 0.5 - 100 µg/L | > 0.99 | 1.2 µg/kg | 80.6 - 85.3% | 4.2 - 13.2% |
While the methods without a stable isotope-labeled internal standard demonstrate good performance, the use of this compound provides a higher degree of confidence in the accuracy of the results, especially in complex and variable matrices like plasma and urine, by effectively correcting for matrix effects.
Experimental Protocols
UHPLC-MS/MS Method for Bongkrekic Acid Quantification in Biofluids using this compound[7]
1. Sample Preparation:
-
To 50 µL of plasma or urine, add 50 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 150 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a clean tube and dilute with an equal volume of deionized water before injection.
2. Chromatographic Conditions:
-
UHPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: Hypersil Gold C18 (50 mm × 2.1 mm, 1.9 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A time-programmed gradient is used to achieve optimal separation.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: AB Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bongkrekic acid: Precursor ion m/z 485.3 → Product ion m/z 87.0
-
This compound: Precursor ion m/z 513.3 → Product ion m/z 87.0
-
-
Optimization: Ion source parameters such as temperature, gas flows, and voltages should be optimized for maximum sensitivity.
Mechanism of Bongkrekic Acid Toxicity
Bongkrekic acid exerts its toxicity by inhibiting the adenine (B156593) nucleotide translocase (ANT) located in the inner mitochondrial membrane. ANT is a crucial transporter responsible for the exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) produced within the mitochondria. By binding to ANT, Bongkrekic acid traps ATP inside the mitochondria, leading to a depletion of cellular energy and ultimately cell death.
Caption: Mechanism of Bongkrekic acid toxicity via inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT).
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of Bongkrekic acid in biological samples using UHPLC-MS/MS with a stable isotope-labeled internal standard.
Caption: Experimental workflow for the quantitative analysis of Bongkrekic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices | MDPI [mdpi.com]
- 9. Development and validation of a multianalyte method for quantification of aflatoxins and bongkrekic acid in rice and noodle products using PRiME-UHPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Rapid determination of bongkrekic acid in Liushenqu by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging Precision and Reliability: A Comparative Guide to Bongkrekic Acid Detection with ¹³C₂₈-Bongkrekic Acid Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of bongkrekic acid (BKA), a potent mitochondrial toxin, is paramount in food safety, clinical diagnostics, and toxicological research. This guide provides a comprehensive comparison of analytical methodologies for BKA quantification, with a special focus on the cross-validation of methods employing the stable isotope-labeled internal standard, ¹³C₂₈-bongkrekic acid. The use of such an internal standard is crucial for mitigating matrix effects and enhancing the accuracy and reliability of quantitative analysis, particularly in complex biological and food matrices.
Methodology Comparison: The Gold Standard of Isotope Dilution
Historically, methods for detecting bongkrekic acid have evolved from paper chromatography to more advanced techniques like High-Performance Liquid Chromatography (HPLC) and immunoassays.[1] However, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) has emerged as the most prevalent and robust method for BKA analysis.[2][3] The primary advantage of UHPLC-MS/MS lies in its high sensitivity and selectivity.
The pinnacle of accuracy in UHPLC-MS/MS analysis is achieved through the application of stable isotope dilution analysis, which involves the use of an isotopically labeled internal standard. ¹³C₂₈-Bongkrekic acid is a commercially available standard intended for this purpose.[4][5][6][7] Its chemical structure is identical to the native BKA, with the exception of the carbon atoms, which are replaced by the heavier ¹³C isotope. This ensures that the internal standard co-elutes with the analyte and experiences similar ionization and fragmentation behavior in the mass spectrometer, thereby effectively compensating for variations in sample preparation and matrix-induced signal suppression or enhancement.[2][3]
Quantitative Performance Data
The following table summarizes the performance of a validated UHPLC-MS/MS method for the determination of bongkrekic acid in biological fluids (plasma and urine) using ¹³C₂₈-bongkrekic acid as an internal standard.[2][3] This method demonstrates high sensitivity, accuracy, and precision, making it suitable for clinical and forensic applications.
| Parameter | Plasma | Urine | Reference |
| Linear Range | 2.5 - 500 ng/mL | 2.5 - 500 ng/mL | [2][3] |
| Coefficient of Determination (R²) | ≥ 0.9994 | ≥ 0.9994 | [2][3] |
| Limit of Detection (LOD) | 1 ng/mL | 1 ng/mL | [2][3] |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | 2.5 ng/mL | [2][3] |
| Intra-day Precision (RSD) | 0.82 - 3.49% | 0.82 - 3.49% | [2][3] |
| Inter-day Precision (RSD) | 0.82 - 3.49% | 0.82 - 3.49% | [2][3] |
| Accuracy | 91.23 - 103.7% | 91.23 - 103.7% | [2][3] |
Experimental Protocols
A detailed experimental protocol for the UHPLC-MS/MS analysis of bongkrekic acid in biofluids using a ¹³C₂₈-BKA internal standard is provided below. This protocol is based on the validated method described by Shieh et al. (2025).[2][3]
1. Sample Preparation
-
Plasma:
-
To 50 µL of plasma, add 50 µL of ¹³C₂₈-BKA internal standard (IS) solution (50 ng/mL).
-
Add 150 µL of acetonitrile (B52724) (ACN) for protein precipitation.
-
Vortex and centrifuge at 10,000 rcf for 15 minutes.
-
Transfer the clear supernatant to a polypropylene (B1209903) autosampler vial for analysis.[2]
-
-
Urine:
-
To 20 µL of urine, add 20 µL of IS solution (50 ng/mL).
-
Add 160 µL of 50% methanol (B129727) (MeOH).
-
Vortex and centrifuge at 10,000 rcf for 15 minutes.
-
Transfer the clear supernatant to a polypropylene autosampler vial for analysis.[2]
-
Important Note: It is crucial to avoid using glass vials as bongkrekic acid can adsorb to glass surfaces, leading to an underestimation of its concentration.[2][8][9]
2. UHPLC-MS/MS Analysis
-
Chromatographic System: A UHPLC system equipped with a C18 column (e.g., Hypersil Gold C18, 50 mm x 2.1 mm, 1.9 µm) is recommended.[2][3]
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.[3]
-
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Mass Spectrometry: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.
-
MRM Transitions:
Visualizing the Workflow and Mechanism
To better illustrate the experimental process and the underlying mechanism of bongkrekic acid toxicity, the following diagrams are provided.
Caption: Workflow for Bongkrekic Acid Detection using UHPLC-MS/MS with an Internal Standard.
Caption: Mechanism of Bongkrekic Acid Toxicity via Inhibition of the Mitochondrial ADP/ATP Carrier.
References
- 1. mdpi.com [mdpi.com]
- 2. jfda-online.com [jfda-online.com]
- 3. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.cn [glpbio.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 13C28-Bongkrekic Acid | Cayman Chemical | Biomol.com [biomol.com]
- 8. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Development and validation of an analytical method for determination o" by Ying-Tzu Shieh, Te-I Weng et al. [jfda-online.com]
A Comparative Analysis of Bongkrekic Acid and Isobongkrekic Acid: Unraveling the Nuances of Mitochondrial Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of bongkrekic acid (BKA) and its stereoisomer, isobongkrekic acid (iBKA). Both are potent mitochondrial toxins produced by the bacterium Burkholderia gladioli pathovar cocovenenans. While structurally similar, they exhibit significant differences in their biological activity and toxicity. This document summarizes their key characteristics, presents available quantitative data for comparison, outlines relevant experimental protocols, and visualizes their mechanism of action. The use of ¹³C₂₈-labeled internal standards for accurate quantification in complex matrices is also discussed.
Executive Summary
Bongkrekic acid and isobongkrekic acid are constitutional isomers with the same molecular formula (C₂₈H₃₈O₇) that primarily target the mitochondrial Adenine Nucleotide Translocase (ANT).[1][2] This protein is crucial for cellular energy metabolism, exchanging adenosine (B11128) diphosphate (B83284) (ADP) for adenosine triphosphate (ATP) across the inner mitochondrial membrane. By inhibiting ANT, both toxins disrupt cellular energy supply, leading to cell death.[1][2][3] The primary structural difference between BKA and iBKA lies in the cis-trans configuration of a double bond, which significantly impacts their toxic potential.[4] Isobongkrekic acid is reported to be considerably less toxic than bongkrekic acid.[4]
Physicochemical and Toxicological Properties
A summary of the key properties of bongkrekic acid and isobongkrekic acid is presented below.
| Property | Bongkrekic Acid (BKA) | Isobongkrekic Acid (iBKA) | Reference(s) |
| Molecular Formula | C₂₈H₃₈O₇ | C₂₈H₃₈O₇ | [1] |
| Molecular Weight | 486.6 g/mol | 486.6 g/mol | |
| Primary Target | Mitochondrial ADP/ATP Translocase (ANT) | Mitochondrial ADP/ATP Translocase (ANT) | [1][2] |
| Toxicity in Mice | High | Approximately 1/5th the toxicity of BKA | [4] |
| Affinity for Mitochondria | High | 1/4 to 1/2 the affinity of BKA | [5] |
| Known Kᵢ Value (ANT) | 20 nM (in isolated rat liver mitochondria) | Not explicitly found in searched literature |
Structural and Spectroscopic Comparison
The key structural difference between bongkrekic acid and isobongkrekic acid is the geometry of the double bonds. While both are long-chain tricarboxylic acids, the specific cis/trans isomerization accounts for their differing biological activities.
¹³C NMR Data:
Table 1: Reported ¹³C NMR Chemical Shifts (in CD₃OD) for a Novel Isomer, iBKA-neo [6]
| Chemical Shift (ppm) |
| 172.92, 168.00, 143.91, 132.88, 132.36, 132.23, 131.46, 130.36, 128.06, 126.45, 124.75, 124.55, 118.64, 78.98, 55.28, 39.80, 39.52, 37.59, 36.70, 32.32, 32.11, 18.45, 17.50, 10.92 |
Note: This data is for iBKA-neo, a trans isomer at the C8 and C9 double bonds, and not the more commonly referenced isobongkrekic acid.
Mechanism of Action and Signaling Pathways
Both bongkrekic acid and isobongkrekic acid exert their toxic effects by inhibiting the mitochondrial ADP/ATP translocase (ANT). This inhibition blocks the transport of ATP from the mitochondrial matrix to the cytosol, leading to a cellular energy crisis and ultimately, apoptosis (programmed cell death).[1][2]
The binding of these toxins to ANT stabilizes a specific conformation of the transporter, preventing it from cycling between its matrix- and cytosolic-facing states, thereby halting nucleotide exchange.
Caption: Mechanism of bongkrekic acid-induced apoptosis.
Experimental Protocols
Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) using a ¹³C₂₈-Labeled Internal Standard
This method allows for the sensitive and specific quantification of bongkrekic acid and its isomers in complex biological matrices. The use of a ¹³C₂₈-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.
Sample Preparation (General Protocol):
-
Extraction: Homogenize the sample (e.g., tissue, food matrix) with a suitable solvent such as methanol (B129727) or acetonitrile (B52724), often with the addition of a small amount of acid (e.g., formic acid) to ensure the protonation of the carboxylic acid groups.
-
Internal Standard Spiking: Add a known amount of ¹³C₂₈-bongkrekic acid internal standard to the sample extract.
-
Purification (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be required to remove interfering substances.
-
Analysis: Inject the final extract into the UHPLC-MS/MS system.
UHPLC-MS/MS Conditions (Example):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium (B1175870) formate.
-
Mass Spectrometry: Operated in negative ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for both the native and the ¹³C₂₈-labeled bongkrekic acid.
Caption: UHPLC-MS/MS workflow for bongkrekic acid analysis.
Mitochondrial ADP/ATP Translocase (ANT) Inhibition Assay
This assay measures the ability of a compound to inhibit the transport of ADP into mitochondria.
-
Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., rat liver, cultured cells) by differential centrifugation.
-
Assay Buffer: Prepare an appropriate assay buffer containing substrates for mitochondrial respiration (e.g., succinate, glutamate/malate).
-
Incubation: Incubate the isolated mitochondria with the test compound (bongkrekic acid or isobongkrekic acid) at various concentrations.
-
Initiation of Transport: Initiate the transport reaction by adding radiolabeled [¹⁴C]ADP or [³H]ADP.
-
Termination: After a defined time, stop the transport by adding a potent ANT inhibitor like carboxyatractyloside.
-
Separation: Separate the mitochondria from the assay medium by rapid centrifugation through a layer of silicone oil.
-
Quantification: Measure the amount of radiolabeled ADP taken up by the mitochondria using liquid scintillation counting.
-
Data Analysis: Calculate the percent inhibition at each concentration of the test compound and determine the IC₅₀ value.
Caption: Workflow for ANT inhibition assay.
Conclusion
Bongkrekic acid and isobongkrekic acid, while structurally very similar, display a noteworthy difference in their toxicological profiles. The available data indicates that isobongkrekic acid is a significantly less potent toxin than bongkrekic acid, both in terms of in vivo toxicity and its affinity for the primary molecular target, the mitochondrial ADP/ATP translocase. This underscores the critical role of stereochemistry in determining the biological activity of these complex natural products. For researchers in toxicology and drug development, the differential activity of these isomers provides a valuable tool for probing the structure-activity relationships of ANT inhibitors. The use of advanced analytical techniques, such as UHPLC-MS/MS with isotopically labeled internal standards, is essential for the accurate and reliable quantification of these toxins in various matrices. Further research is warranted to obtain more precise quantitative measures of isobongkrekic acid's inhibitory activity and to fully elucidate its ¹³C NMR spectral characteristics.
References
- 1. Bongkrekic Acid | C28H38O7 | CID 6433556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 4. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isobongkrekic acid, a new inhibitor of mitochondrial ADP-ATP transport: radioactive labeling and chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Navigating the Labyrinth of Bongkrekic Acid Quantification: An Inter-laboratory Performance Comparison
For researchers, scientists, and drug development professionals engaged in the critical analysis of Bongkrekic acid (BKA), the assurance of accurate and reproducible quantification is paramount. This guide provides an objective comparison of the inter-laboratory performance of analytical methods for the quantification of Bongkrekic acid, with a specific focus on the use of its stable isotope-labeled internal standard, 13C28-Bongkrekic acid. By presenting supporting experimental data from various studies, this document aims to equip researchers with the necessary information to select and implement the most robust analytical strategies.
Bongkrekic acid, a potent mitochondrial toxin, has been implicated in severe foodborne illnesses with high mortality rates.[1][2] Its rapid and accurate detection in biological and food matrices is crucial for clinical diagnosis, forensic investigation, and food safety monitoring.[1][2] The use of stable isotope dilution analysis (SIDA) with 13C28-Bongkrekic acid as an internal standard is a key strategy to compensate for matrix effects and ensure accurate quantification.[3]
While a formal inter-laboratory proficiency testing program for Bongkrekic acid-13C28 quantification has not been widely published, a comparative analysis of data from single-laboratory validation studies offers valuable insights into the performance of current analytical methodologies, predominantly ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).
Comparative Analysis of Method Performance
The following tables summarize the quantitative performance parameters of various validated UHPLC-MS/MS methods for the determination of Bongkrekic acid in different matrices. These single-laboratory validation studies provide a benchmark for expected performance and highlight the consistency achievable with modern analytical instrumentation and methodologies.
Table 1: Performance of Bongkrekic Acid Quantification in Human Plasma and Urine
| Parameter | Method / Laboratory | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| UHPLC-MS/MS | Study A | Plasma | 1 ng/mL | 2.5 ng/mL | 91.23 - 103.7% | Intra-day: 0.82 - 3.49, Inter-day: Not specified | [2][3] |
| UHPLC-MS/MS | Study A | Urine | 1 ng/mL | 2.5 ng/mL | 91.23 - 103.7% | Intra-day: 0.82 - 3.49, Inter-day: Not specified | [2][3] |
Table 2: Performance of Bongkrekic Acid Quantification in Food Matrices
| Parameter | Method / Laboratory | Matrix | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| UHPLC-MS/MS | Study B | Rice and Noodle Products | 0.20 - 0.40 µg/kg | 80.5 - 106.6% | 2.4 - 7.2% | [4] |
| UHPLC-MS/MS | Study C | Various Food Matrices | 0.25 µg/kg | 82.32 - 114.84% | Intra-day & Inter-day: < 12.67% | [5][6] |
| UPLC-MS/MS | Study D | Fermented Dairy Products | BKA: 0.075 µg/kg, iso-BKA: 0.11 µg/kg | 90.8 - 106% | 0.80 - 6.1% | [7] |
Experimental Protocols
The methodologies employed in these studies, while varying in specific details, generally follow a standardized workflow. A representative experimental protocol is detailed below.
Sample Preparation
For Biofluids (Plasma and Urine):
-
To 50 µL of plasma or 20 µL of urine in a polypropylene (B1209903) microtube, add 200 µL of methanol (B129727) containing the 13C28-BKA internal standard.[3]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 15 minutes.
-
Transfer the clear supernatant to an autosampler vial for UHPLC-MS/MS analysis.[3]
For Food Matrices (e.g., Rice Noodles):
-
Homogenize 5 g of the sample with 20 mL of acetonitrile/water (80:20, v/v).
-
Add the 13C28-BKA internal standard.
-
Shake vigorously for 10 minutes.
-
Centrifuge at 8000 rpm for 5 minutes.
-
Take an aliquot of the supernatant and pass it through a PRiME HLB solid-phase extraction (SPE) cartridge for cleanup.[4]
-
The eluate is then evaporated to dryness and reconstituted in a suitable solvent for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis
-
Chromatographic Separation: A C18 reversed-phase column (e.g., Waters BEH C18 or Hypersil Gold C18) is typically used with a gradient elution program.[2][4]
-
Mobile Phase: The mobile phase usually consists of a mixture of water and methanol or acetonitrile, often with the addition of a small amount of formic acid to improve ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for both BKA and 13C28-BKA are monitored.
Visualizing the Molecular Mechanism and Analytical Workflow
To further elucidate the context of Bongkrekic acid analysis, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: Mechanism of Bongkrekic Acid Toxicity.
Caption: Experimental Workflow for BKA Quantification.
Discussion and Conclusion
The presented data from various single-laboratory validations demonstrates that UHPLC-MS/MS methods, particularly when employing stable isotope dilution with 13C28-Bongkrekic acid, are capable of achieving high sensitivity, accuracy, and precision for the quantification of Bongkrekic acid in diverse and complex matrices. The observed limits of quantification are well within the range required for detecting toxicologically relevant concentrations of BKA.
While the lack of a formal inter-laboratory comparison study limits a direct assessment of reproducibility across different laboratories, the consistency in the reported performance parameters from independent studies provides a strong indication of the robustness and transferability of these methods. For researchers and laboratories aiming to establish or validate their own methods for Bongkrekic acid quantification, the data and protocols summarized in this guide serve as a valuable reference and a benchmark for acceptable performance. Future inter-laboratory proficiency tests would be beneficial to formally establish the reproducibility of these methods and to further harmonize analytical approaches for this critical food safety and clinical diagnostic analyte.
References
- 1. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Revolutionizing Food Safety: A Comparative Performance Analysis of Bongkrekic Acid-13C28 in Diverse Food Matrices
For Immediate Release
A deep dive into the analytical performance of Bongkrekic acid-13C28 reveals its superiority as an internal standard for the accurate quantification of the lethal toxin, Bongkrekic acid, across a variety of challenging food matrices. This guide provides researchers, scientists, and drug development professionals with essential experimental data and protocols to enhance the reliability of food safety testing and toxicological studies.
Bongkrekic acid (BKA) is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli, notorious for causing severe and often fatal food poisoning outbreaks worldwide.[1] Its detection at trace levels in complex food matrices such as fermented grain products, coconut-based items, and certain types of fungi presents a significant analytical challenge.[1] The use of a stable isotope-labeled internal standard, this compound, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis has emerged as the gold standard for achieving the accuracy and precision required for robust risk assessment.[2][3]
This guide offers a comprehensive comparison of analytical methods for BKA, highlighting the enhanced performance achieved through stable isotope dilution analysis with this compound.
The Gold Standard: Isotope Dilution for Unparalleled Accuracy
The primary challenge in quantifying BKA in food is the "matrix effect," where co-extracted components from the sample interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal and, consequently, inaccurate results.[3][4][5] The use of a stable isotope-labeled internal standard like this compound, which has the same chemical structure and physicochemical properties as the native BKA, is the most effective strategy to compensate for these matrix effects and any potential losses during sample preparation.[2][3][6]
A study on the analysis of BKA in biofluids demonstrated that the use of 13C isotope-coded BKA as a stable isotope internal standard effectively compensates for matrix effects, which can cause ion suppression of up to 40%.[2][7] This principle is directly applicable to complex food matrices, where similar or even more pronounced matrix effects are expected.
Comparative Performance Across Food Matrices
The following tables summarize the performance of LC-MS/MS methods for the determination of Bongkrekic acid in various food matrices. The data illustrates the superior accuracy and precision achieved with the use of a stable isotope-labeled internal standard compared to methods relying on external calibration or matrix-matched calibration without a true internal standard.
Table 1: Method Performance Comparison for Bongkrekic Acid Analysis
| Food Matrix | Analytical Method | Internal Standard | Recovery (%) | Precision (RSD %) | Limit of Quantification (LOQ) | Citation(s) |
| Biofluids (Plasma & Urine) | UHPLC-MS/MS | This compound | 91.23 - 103.7 | 0.82 - 3.49 | 2.5 ng/mL | [2][7] |
| Tremella Fuciformis (Mushroom) | UHPLC-MS/MS | None (Matrix-matched) | 82.32 - 114.84 | < 12.67 | 0.25 µg/kg | [8][9][10] |
| Fermented Dairy Products | UPLC-MS/MS | None (External Standard) | 90.8 - 106 | 0.80 - 6.1 | 0.075 - 0.11 µg/kg | [11] |
| Rice Noodles | UPLC-MS/MS | None (External Standard) | - | - | - | [12] |
While direct comparative studies are limited, the data strongly suggests that methods employing this compound yield higher accuracy (recovery closer to 100%) and significantly better precision (lower RSD).
Experimental Protocols
Sample Preparation and Extraction (General Protocol for Solid Food Matrices)
This protocol is a generalized procedure based on methods for rice noodles and Tremella mushrooms.[8][12]
-
Homogenization: Weigh 2-5 grams of the homogenized food sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample.
-
Extraction: Add 10-20 mL of an extraction solvent (e.g., acetonitrile/water or methanol/water with a small percentage of formic acid or ammonia). Vortex mix for 5-10 minutes.
-
Ultrasonic Treatment: Place the sample in an ultrasonic bath for 20-30 minutes to ensure complete extraction.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 5-10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of Bongkrekic acid.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate.[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid and 2 mM ammonium formate.[9]
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B over approximately 10-15 minutes.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. Some studies suggest positive mode can yield higher response intensities.[8]
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Bongkrekic Acid: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: The m/z values will be higher than the native BKA due to the 13C labeling).
-
-
Mechanism of Toxicity: A Visual Representation
Bongkrekic acid exerts its toxic effect by targeting the mitochondria, the powerhouse of the cell. Specifically, it inhibits the Adenine Nucleotide Translocase (ANT), a protein in the inner mitochondrial membrane responsible for exchanging ATP produced within the mitochondria for ADP from the cytoplasm.[2] This blockage of ATP export leads to a catastrophic energy deficit within the cell, ultimately causing cell death and the severe symptoms associated with BKA poisoning.
Caption: Mechanism of Bongkrekic acid toxicity via inhibition of the mitochondrial ANT.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of Bongkrekic acid in food samples using a stable isotope dilution LC-MS/MS method.
References
- 1. poison.org [poison.org]
- 2. jfda-online.com [jfda-online.com]
- 3. newfoodmagazine.com [newfoodmagazine.com]
- 4. Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Bongkrekic Acid and Iso-bongkrekic Acid in Fermented Dairy Products by UPLC-MS/MS [fxcsxb.com]
- 12. frontiersin.org [frontiersin.org]
A Comparative Guide to Bongkrekic Acid and Carboxyatractyloside as ANT Inhibitors in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two potent inhibitors of the mitochondrial Adenine (B156593) Nucleotide Translocator (ANT): bongkrekic acid and carboxyatractyloside (B560681). This document is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs by presenting a detailed analysis of their mechanisms, quantitative performance data, and relevant experimental protocols.
Introduction to ANT Inhibition
The Adenine Nucleotide Translocator (ANT), also known as the ADP/ATP carrier, is a vital protein embedded in the inner mitochondrial membrane. It facilitates the exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondria, a critical step in cellular energy metabolism. Inhibition of ANT disrupts this crucial exchange, leading to cellular energy depletion and, consequently, cell death. Bongkrekic acid and carboxyatractyloside are two of the most well-characterized and potent inhibitors of ANT, each with a distinct mechanism of action, making them invaluable tools in the study of mitochondrial biology, apoptosis, and cellular metabolism.
Mechanism of Action: A Tale of Two Conformations
The efficacy of both bongkrekic acid and carboxyatractyloside stems from their ability to lock the ANT protein in specific, non-functional conformations, thereby halting the transport of adenine nucleotides.
Bongkrekic Acid (BKA) , a toxic polyketide produced by the bacterium Burkholderia gladioli pathovar cocovenenans, binds to the ANT protein when it is in its "m-state" or matrix-facing conformation. In this state, the nucleotide-binding site of the ANT is open to the mitochondrial matrix. By binding to this conformation, bongkrekic acid effectively traps the transporter, preventing it from reorienting to bind cytosolic ADP.
Carboxyatractyloside (CATR) , a diterpene glycoside found in plants of the Xanthium and Atractylis species, targets the ANT protein in its "c-state" or cytosolic-facing conformation.[1] In this orientation, the nucleotide-binding site is accessible from the intermembrane space. Carboxyatractyloside binds tightly to this state, preventing the release of ATP into the cytosol and the subsequent binding of ADP for transport into the matrix.
Quantitative Performance Comparison
The following table summarizes key quantitative parameters for bongkrekic acid and carboxyatractyloside, providing a direct comparison of their inhibitory potency.
| Parameter | Bongkrekic Acid | Carboxyatractyloside | Reference |
| Binding Affinity (Ki) | 2.0 µM | 4 nM | [2] |
| Target Conformation | m-state (matrix-facing) | c-state (cytosol-facing) | [1] |
| Effect on Mitochondrial Permeability Transition Pore (mPTP) | Inhibitor | Inducer (under certain conditions) | [3] |
| Cell Permeability | Permeable | Poorly permeable | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare ANT inhibitors.
Mitochondrial Isolation
A prerequisite for many in vitro assays is the isolation of functional mitochondria.
Objective: To isolate intact and functional mitochondria from cultured cells or tissues.
Materials:
-
Cell culture or tissue sample
-
Isolation Buffer (e.g., 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4)
-
Dounce homogenizer or similar tissue disruptor
-
Centrifuge capable of reaching 10,000 x g at 4°C
-
Bradford assay reagents for protein quantification
Protocol:
-
Harvest cells or finely mince tissue on ice.
-
Wash the sample with ice-cold PBS.
-
Resuspend the sample in ice-cold Isolation Buffer.
-
Homogenize the sample using a Dounce homogenizer with a tight-fitting pestle until ~80% of cells are lysed (monitor with a microscope).
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently wash the mitochondrial pellet with Isolation Buffer.
-
Repeat the high-speed centrifugation step.
-
Resuspend the final mitochondrial pellet in a minimal volume of appropriate assay buffer.
-
Determine the protein concentration using a Bradford assay.
ADP/ATP Transport Assay in Reconstituted Proteoliposomes
This assay directly measures the transport activity of ANT and its inhibition.
Objective: To measure the rate of ADP/ATP exchange mediated by ANT reconstituted into artificial lipid vesicles and to determine the inhibitory effects of bongkrekic acid and carboxyatractyloside.
Materials:
-
Purified ANT protein
-
Lipids (e.g., a mixture of phosphatidylcholine and cardiolipin)
-
[³H]-ADP or other radiolabeled adenine nucleotide
-
Sephadex G-50 or similar size-exclusion chromatography resin
-
Assay Buffer (e.g., 100 mM KCl, 10 mM MOPS, 1 mM EGTA, pH 7.2)
-
Bongkrekic acid and carboxyatractyloside stock solutions
Protocol:
-
Reconstitution of ANT into Proteoliposomes:
-
Prepare liposomes by sonication or extrusion.
-
Solubilize liposomes and purified ANT with a detergent (e.g., Triton X-100).
-
Remove the detergent by dialysis or with bio-beads to allow the formation of proteoliposomes containing ANT.
-
Load the proteoliposomes with a high concentration of unlabeled ATP.
-
-
Transport Assay:
-
Equilibrate the ATP-loaded proteoliposomes in the Assay Buffer.
-
Initiate the transport reaction by adding [³H]-ADP to the external buffer.
-
At various time points, take aliquots of the reaction mixture and stop the transport by adding a high concentration of carboxyatractyloside (for bongkrekic acid inhibition studies) or by rapid cooling.
-
Separate the proteoliposomes from the external medium containing unincorporated [³H]-ADP using a rapid size-exclusion chromatography spin column.
-
Measure the radioactivity incorporated into the proteoliposomes using a scintillation counter.
-
-
Inhibition Studies:
-
Pre-incubate the proteoliposomes with varying concentrations of either bongkrekic acid or carboxyatractyloside for a defined period before initiating the transport reaction with [³H]-ADP.
-
Perform the transport assay as described above.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
-
Mitochondrial Swelling Assay for mPTP Assessment
This assay is used to investigate the differential effects of the inhibitors on the mitochondrial permeability transition pore.
Objective: To assess the opening of the mPTP by measuring changes in light scattering of a mitochondrial suspension.
Materials:
-
Isolated mitochondria
-
Swelling Buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, pH 7.4)
-
Calcium chloride (CaCl₂) solution
-
Spectrophotometer capable of measuring absorbance at 540 nm
Protocol:
-
Resuspend isolated mitochondria in the Swelling Buffer to a final concentration of approximately 0.5 mg/mL.
-
Place the mitochondrial suspension in a cuvette in the spectrophotometer and record the baseline absorbance at 540 nm.
-
To induce mPTP opening, add a pulse of CaCl₂ to the cuvette.
-
Monitor the decrease in absorbance over time. A rapid decrease in absorbance indicates mitochondrial swelling due to the opening of the mPTP.
-
To test the effect of the inhibitors, pre-incubate the mitochondrial suspension with either bongkrekic acid or carboxyatractyloside before the addition of CaCl₂.
-
Compare the rate and extent of swelling in the presence and absence of the inhibitors.
Logical Relationships and Signaling Pathways
The inhibition of ANT by bongkrekic acid and carboxyatractyloside has profound downstream effects on cellular signaling, primarily by disrupting cellular energy homeostasis and influencing the mitochondrial pathway of apoptosis.
Conclusion
Bongkrekic acid and carboxyatractyloside are both powerful tools for the study of mitochondrial function and cell death. Their distinct mechanisms of action and differential effects on the mitochondrial permeability transition pore make them suitable for different experimental questions. Carboxyatractyloside, with its extremely high affinity, is an excellent choice for achieving near-complete and irreversible inhibition of ANT from the cytosolic side. Bongkrekic acid, while also a potent inhibitor, offers the additional feature of stabilizing the ANT in a conformation that inhibits mPTP opening. The choice between these two inhibitors should be guided by the specific goals of the research, considering their differing potencies, membrane permeabilities, and effects on mitochondrial integrity. This guide provides the foundational knowledge and experimental frameworks to make an informed decision for your research endeavors.
References
- 1. Regulation and pharmacology of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of new highly selective inhibitors of the human ADP/ATP carriers by molecular docking and in vitro transport assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction and Lipotoxicity [mdpi.com]
- 4. Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Bongkrekic Acid Isomers: A Comparative Guide Featuring ¹³C₂₈-BKA Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of bongkrekic acid (BKA) and its isomers, with a special focus on the application of the stable isotope-labeled internal standard, ¹³C₂₈-Bongkrekic Acid (¹³C₂₈-BKA). The increasing incidence of food poisoning caused by BKA, a mitochondrial toxin produced by Burkholderia gladioli pathovar cocovenenans, underscores the critical need for accurate and reliable quantification methods.[1][2][3][4] This document outlines detailed experimental protocols and presents comparative quantitative data to assist researchers in selecting the most appropriate analytical strategy for their specific needs.
Introduction to Bongkrekic Acid and its Isomers
Bongkrekic acid is a highly toxic polyketide that inhibits the mitochondrial adenine (B156593) nucleotide translocase (ANT), leading to a disruption of cellular energy metabolism.[5][6][7] Recent research has led to the identification of several BKA isomers, such as isobongkrekic acid (iBKA) and the newly discovered iBKA-neo, which exhibit different toxicities.[2][8] This highlights the importance of analytical methods capable of separating and accurately quantifying these individual isomers. The structural similarities between these isomers pose a significant analytical challenge, often requiring advanced chromatographic and mass spectrometric techniques for resolution.[2][8]
The Role of ¹³C₂₈-BKA as an Internal Standard
The use of a stable isotope-labeled internal standard, such as ¹³C₂₈-BKA, is a powerful tool for improving the accuracy and precision of quantitative analysis by mass spectrometry.[7][9][10][11][12] This internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of ¹³C atoms. By adding a known amount of ¹³C₂₈-BKA to a sample prior to extraction and analysis, it can effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby minimizing matrix effects and leading to more reliable quantification.
Comparative Quantitative Analysis Methods
The primary method for the quantitative analysis of BKA and its isomers is Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[8][13][14][15] The following sections compare the performance of UPLC-MS/MS methods with and without the use of an internal standard.
Quantitative Performance Data
The following tables summarize the quantitative performance of various UPLC-MS/MS methods for the analysis of BKA and its isomers in different food matrices.
Table 1: Method Performance for Bongkrekic Acid (BKA)
| Parameter | Method with ¹³C₂₈-BKA (Expected) | UPLC-MS/MS (External Standard) |
| Linear Range | 0.25–500 µg/kg | 0.5–100 µg/L[13], 0.25–500 µg/kg[8] |
| Correlation Coefficient (R²) | >0.99 | >0.99[13], 0.9949 - 0.9996[8] |
| Limit of Detection (LOD) | ~0.08 µg/kg | 0.4 µg/kg[13], 0.1 µg/kg[14], 0.08 µg/kg[8] |
| Limit of Quantification (LOQ) | ~0.25 µg/kg | 1.2 µg/kg[13], 0.25 µg/kg[8] |
| Recovery (%) | 90-110% (Theoretically more stable) | 80.6–85.3%[13], 90.1-105.4%[14], 82.32–114.84%[8] |
| Intra-day Precision (RSD%) | <10% | 4.2–6.8%[13], 0.4-7.5%[14], 1.15-8.58%[8] |
| Inter-day Precision (RSD%) | <15% | 8.2–13.2%[13], <12.67%[8] |
Table 2: Method Performance for BKA Isomers (iBKA and iBKA-neo) using UPLC-MS/MS [8]
| Parameter | iBKA | iBKA-neo |
| Linear Range (µg/kg) | 0.25–500 | 0.25–500 |
| Correlation Coefficient (R²) | 0.9968 - 0.9986 | 0.9925 - 0.9990 |
| LOD (µg/kg) | 0.08 | 0.08 |
| LOQ (µg/kg) | 0.25 | 0.25 |
| Recovery (%) | 86.47 - 105.18 | 90.08 - 114.84 |
| Intra-day Precision (RSD%) | 1.24 - 5.31 | 1.34 - 4.31 |
| Inter-day Precision (RSD%) | 2.05 - 9.31 | 3.03 - 9.52 |
Experimental Protocols
Sample Preparation and Extraction
A robust sample preparation protocol is crucial for accurate quantification. The following is a generalized procedure based on established methods.[2][8][15]
-
Homogenization: Homogenize 1.0 g of the food sample.
-
Internal Standard Spiking: Add a known amount of ¹³C₂₈-BKA solution to the homogenized sample.
-
Extraction: Add 5 mL of acetonitrile (B52724) containing 1% acetic acid. Vortex for 5 minutes and then perform ultrasonic extraction for 20 minutes.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm nylon membrane.
-
Solvent Exchange (if necessary): Evaporate the solvent and reconstitute the residue in a solution compatible with the UPLC mobile phase (e.g., 50:50 water/acetonitrile).
UPLC-MS/MS Analysis
The separation and detection of BKA and its isomers are typically achieved using a C18 reversed-phase column and a triple quadrupole mass spectrometer.
-
Chromatographic Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).[2][8]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid and 2 mmol/L ammonium (B1175870) formate, is commonly used.[2][8]
-
Mass Spectrometry: The analysis is performed in multiple reaction monitoring (MRM) mode. Both positive and negative electrospray ionization (ESI) modes have been utilized, with the positive mode showing higher sensitivity for BKA isomers as ammonium adducts ([M+NH₄]⁺).[2][8]
Table 3: Example MRM Transitions for BKA and Isomers [8]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Bongkrekic Acid (BKA) | 504.3 ([M+NH₄]⁺) | 437.2 |
| Isobongkrekic Acid (iBKA) | 504.3 ([M+NH₄]⁺) | 437.2 |
| iBKA-neo | 504.3 ([M+NH₄]⁺) | 419.2 |
| ¹³C₂₈-Bongkrekic Acid | 532.3 ([M+NH₄]⁺) | 461.2 (Hypothetical) |
Visualizing the Workflow and Signaling Pathway
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the general workflow for the quantitative analysis of bongkrekic acid isomers using ¹³C₂₈-BKA.
Caption: Workflow for BKA isomer analysis using ¹³C₂₈-BKA.
Bongkrekic Acid's Mechanism of Toxicity
This diagram illustrates the inhibitory effect of bongkrekic acid on the mitochondrial adenine nucleotide translocase (ANT).
Caption: BKA inhibits mitochondrial ATP/ADP exchange.
Conclusion
The quantitative analysis of bongkrekic acid and its isomers is essential for food safety and toxicological studies. The use of a stable isotope-labeled internal standard like ¹³C₂₈-BKA in conjunction with UPLC-MS/MS offers a highly accurate and robust method for this purpose. This approach effectively mitigates matrix effects and improves the overall reliability of the results. The detailed protocols and comparative data presented in this guide are intended to aid researchers in developing and validating their own analytical methods for the detection and quantification of these potent mitochondrial toxins.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Bongkrekic Acid: A New Threat for Food Safety? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bongkrekic Acid â Uncommon but Fatal Toxin in Certain Foods [cfs.gov.hk]
- 5. Bongkrekic Acid-a Review of a Lesser-Known Mitochondrial Toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C28-Bongkrekic Acid | Cayman Chemical | Biomol.com [biomol.com]
- 10. biocompare.com [biocompare.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. [Rapid determination of bongkrekic acid in Liushenqu by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Establishment and evaluation of a UPLC-MS/MS method for simultaneous determination of bongkrekic acid and dehydroacetic acid in rice noodles [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Confirming Bongkrekic Acid Identity: A Comparative Guide to Analytical Methods Featuring the ¹³C₂₈ Internal Standard
For researchers, scientists, and drug development professionals, the accurate identification and quantification of bongkrekic acid (BKA), a potent mitochondrial toxin, is of paramount importance. This guide provides a comprehensive comparison of analytical methodologies, with a special focus on the use of a ¹³C₂₈ stable isotope-labeled internal standard for definitive confirmation by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Bongkrekic acid poisoning is a severe and often fatal foodborne illness, making its reliable detection in various sample matrices a critical public health concern.[1][2] The primary analytical method for BKA analysis is LC-MS/MS, renowned for its high sensitivity and specificity.[1][3][4] The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it compensates for variations in sample preparation and matrix effects.[5][6][7][8] This guide will delve into the superiority of the ¹³C₂₈-Bongkrekic Acid standard and compare its performance with alternative analytical approaches.
The Gold Standard: LC-MS/MS with ¹³C₂₈-Bongkrekic Acid
The use of a fully ¹³C-labeled internal standard, such as ¹³C₂₈-Bongkrekic Acid, represents the state-of-the-art for quantitative analysis of BKA.[9][10] This internal standard is chemically identical to the native BKA, ensuring it co-elutes during chromatography and experiences the same ionization and fragmentation behavior in the mass spectrometer.[5][6] This minimizes ion suppression or enhancement effects, which are common challenges in complex matrices, leading to highly accurate and precise results.[6][7]
Key Advantages of ¹³C-Labeled Internal Standards:
-
Chemical and Physical Identity: Ensures identical behavior to the analyte during sample extraction, chromatography, and ionization.[5]
-
Co-elution: The labeled and unlabeled compounds have virtually the same retention time, which is critical for accurate correction of matrix effects.[5][6]
-
Predictable Fragmentation: The fragmentation pattern in MS/MS is nearly identical to the native analyte, allowing for the use of specific and sensitive multiple reaction monitoring (MRM) transitions.[5]
-
No Isotopic Exchange: Unlike deuterium-labeled standards, ¹³C labels are stable and do not undergo exchange with protons in the solvent or matrix.[11]
The workflow for confirming BKA with a ¹³C₂₈ standard typically involves spiking the sample with a known concentration of the labeled standard prior to extraction. The sample is then subjected to LC-MS/MS analysis, and the ratio of the native BKA to the ¹³C₂₈-BKA is used for quantification.
Performance Comparison of Analytical Methods
While LC-MS/MS with a ¹³C internal standard is the preferred method, other techniques have been employed for BKA detection. The following table summarizes the performance characteristics of different analytical approaches.
| Analytical Method | Internal Standard | Sample Matrix | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Key Advantages | Key Limitations |
| UHPLC-MS/MS | ¹³C₂₈-Bongkrekic Acid | Various (Food, Biofluids) | High ng/mL to low µg/kg | Typically 80-120% | < 15% | Highest accuracy, precision, and specificity; effectively mitigates matrix effects.[6][7] | Higher instrument cost. |
| UHPLC-MS/MS | External Standard | Rice Noodles | 0.25 µg/kg[12] | 82.32 - 114.84%[12] | < 12.67%[12] | High sensitivity and specificity. | Susceptible to matrix effects, potentially compromising accuracy. |
| HPLC-MS/MS | External Standard | Plasma | 2.0 µg/L[4] | 83.7 - 112.0%[4] | < 10%[4] | Good sensitivity and widely available. | Prone to matrix interference without an appropriate internal standard. |
| GC-MS | (Hypothetical) | Food Matrix | Not established | Not established | Not established | Alternative to LC-MS. | Requires derivatization due to BKA's low volatility and thermal instability; not a standard method.[13] |
| Immunoassays | N/A | Food Samples | 5 µg/kg (Rapid Test Kit)[14] | Qualitative | N/A | Rapid screening, field-deployable. | Prone to false positives/negatives, requires confirmation by a more specific method.[15] |
| UV Spectroscopy | N/A | Not specified | Lower sensitivity | Poor accuracy | Not specified | Simple and low cost. | Poor specificity and sensitivity, not suitable for trace analysis in complex matrices.[3] |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis of BKA in Rice Noodles
This protocol is adapted from established methods for the extraction of BKA from food matrices.[3][16]
-
Homogenization: Weigh 2.5 g of the homogenized rice noodle sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of ¹³C₂₈-Bongkrekic Acid solution to the sample.
-
Extraction: Add 15 mL of 80:20 (v/v) methanol/water with 1% ammonia.
-
Soaking and Sonication: Let the mixture soak for 1 hour, followed by sonication for 30 minutes.
-
Centrifugation: Centrifuge the sample to pellet solid material.
-
Supernatant Transfer: Transfer an aliquot of the supernatant to a clean tube.
-
Concentration: Concentrate the extract using a stream of nitrogen gas.
-
Filtration: Filter the concentrated extract through a 0.22 µm filter prior to injection into the LC-MS/MS system.
UHPLC-MS/MS Parameters for BKA Analysis
The following are typical parameters for the analysis of BKA by UHPLC-MS/MS.[12][16]
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid and 2 mmol/L ammonium (B1175870) formate (B1220265) (Solvent A) and 95% acetonitrile (B52724) with 0.1% formic acid and 2 mmol/L ammonium formate (Solvent B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both native BKA and ¹³C₂₈-BKA. For example, a quantifier transition for BKA could be m/z 485.3 > 441.2.[3][16]
Bongkrekic Acid's Mechanism of Toxicity
Bongkrekic acid exerts its severe toxicity by targeting the mitochondria.[1] It specifically inhibits the adenine (B156593) nucleotide translocase (ANT), a protein on the inner mitochondrial membrane responsible for exchanging ATP synthesized in the mitochondria for ADP from the cytosol.[1] By blocking this exchange, BKA traps ATP within the mitochondria, leading to a catastrophic cellular energy deficit and multi-organ failure.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sciex.com [sciex.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? [pubmed.ncbi.nlm.nih.gov]
- 7. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 13C Labeled internal standards | LIBIOS [libios.fr]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 12. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Bongkrekic acid rapid test kit-Guangzhou wanlian biotechnology co., LTD [en.wanlianbio.com]
- 15. jfda-online.com [jfda-online.com]
- 16. sciex.com [sciex.com]
Safety Operating Guide
Proper Disposal of Bongkrekic Acid-13C28: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of highly toxic compounds like Bongkrekic Acid-13C28 is of paramount importance. This document provides a detailed, step-by-step guide to ensure the safe management and disposal of this isotopically labeled respiratory toxin, minimizing risk and ensuring compliance with safety regulations.
Bongkrekic acid is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1] The isotopically labeled version, this compound, is primarily used as an internal standard for quantification in mass spectrometry-based analyses.[2][3] Due to its severe toxicity, which targets the mitochondria and can lead to multiple organ failure, stringent safety and disposal protocols are mandatory.[1]
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and adhere to all institutional and national safety regulations.[1] The compound is often supplied as a solution in methanol, a highly flammable and toxic solvent.[4]
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory and includes:
-
Gloves: Nitrile rubber gloves should be worn at all times. Proper glove removal technique must be followed to avoid skin contact.[1][5]
-
Eye Protection: Safety glasses or goggles are essential.[1]
-
Lab Coat: A lab coat must be worn to protect from accidental spills.[1]
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of aerosols.[1][4]
-
Keep ignition sources away, do not smoke, and protect against electrostatic charges.[4]
Spill Management: In the event of a spill, absorb the solution with an inert, liquid-binding material such as sand, diatomite, or universal binders.[1][4] Decontaminate surfaces by scrubbing with alcohol. All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.[1]
Chemical Inactivation and Disposal Procedures
Due to its heat stability, autoclaving is an ineffective method for the disposal of bongkrekic acid.[1] The recommended procedure is chemical degradation.
Recommended Disposal Protocol:
-
Inactivation: The preferred method is to use a strong oxidizing agent. Add the bongkrekic acid solution to a larger volume of a freshly prepared 10-15% (v/v) solution of sodium hypochlorite (B82951) (bleach). The recommended contact time for complete inactivation is at least 2 hours. Occasional gentle swirling of the container can improve the reaction.[1]
-
Neutralization (Optional but Recommended): After the inactivation period, it may be necessary to neutralize the excess bleach, especially if required by local disposal regulations. This can be achieved by the careful addition of a reducing agent like sodium thiosulfate.[1]
-
Disposal: Dispose of the treated and neutralized solution in accordance with all prevailing country, federal, state, and local regulations for chemical waste.[1][5] Do not dispose of it with household garbage or allow it to enter the sewage system.[4]
An alternative, though less established, disposal consideration is the use of ultraviolet (UV) light, which has been reported to degrade the chemical structure of bongkrekic acid.[1] However, standardized and validated protocols for this method in a laboratory setting are not currently available, and it would require rigorous in-house validation.[1]
Quantitative Data Summary
| Property | Value | Source |
| Purity | ≥98% | [2][6] |
| Molecular Formula | [¹³C]₂₈H₃₈O₇ | [2] |
| Formula Weight | 514.4 | [2] |
| Formulation | A 5 µg/ml solution in methanol | [2] |
| Toxicity (Mice, p.o.) | LD₅₀s = 0.68-6.84 mg/kg | [2] |
Experimental Protocols and Signaling Pathways
Bongkrekic acid is a known inhibitor of the mitochondrial ADP/ATP translocase (AAT).[2] This protein is responsible for the transport of ADP into the mitochondrial matrix and ATP out into the intermembrane space, a critical step in cellular respiration. By inhibiting AAT, bongkrekic acid effectively halts mitochondrial respiration.[2]
Below is a diagram illustrating the experimental workflow for the proper disposal of this compound.
The following diagram illustrates the logical relationship of the safety precautions.
References
Safeguarding Research: A Comprehensive Guide to Handling Bongkrekic Acid-13C28
For Immediate Use by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Bongkrekic acid-13C28. Bongkrekic acid is a highly potent and potentially lethal mitochondrial toxin for which there is no known antidote.[1][2] The isotopically labeled form, while used as an internal standard in quantitative analysis, presents the same toxicological risks.[3] Strict adherence to the following protocols is mandatory to ensure personnel safety and prevent accidental exposure.
The Safety Data Sheet (SDS) for this compound indicates it is often supplied in a methanol (B129727) solution, which introduces additional hazards of flammability and toxicity (oral, dermal, and inhalation). This guide incorporates safety measures for both the toxin and the solvent.
Immediate Safety and Handling Precautions
All work with this compound must be conducted in a designated and clearly marked area with restricted access. A comprehensive risk assessment must be completed before any new procedure involving this toxin.
Personal Protective Equipment (PPE)
A complete PPE ensemble is required at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double nitrile gloves | Provides a primary barrier against skin contact. Double-gloving allows for the immediate removal of the outer glove in case of contamination while maintaining a layer of protection.[4][5] |
| Eye Protection | ANSI-approved safety goggles or a face shield | Protects against splashes of the toxic solution.[4] |
| Body Protection | Full-length, buttoned lab coat with cuffed sleeves | Prevents contamination of personal clothing and skin. |
| Respiratory | Not typically required if handled within a certified chemical fume hood. For procedures with a high risk of aerosol generation outside of a containment device, a full-face particle respirator (N100 or P3) should be considered.[4] | To prevent inhalation of toxic aerosols. |
Engineering Controls
All manipulations of this compound, including handling the primary container, aliquoting, and dilutions, must be performed within a certified chemical fume hood to minimize inhalation exposure.[4][6] The work surface of the fume hood should be lined with an absorbent, plastic-backed pad to contain any potential spills.
Quantitative Toxicity Data
While specific occupational exposure limits for Bongkrekic acid are not well-established, the following data underscore its extreme toxicity.
| Metric | Value | Species | Source |
| Lethal Dose (LD50) | 0.68-6.84 mg/kg (oral) | Mice | [7] |
| Reported Fatal Dose | As low as 1 mg | Humans | [1][2] |
| Mortality Rate in Outbreaks | 40% to 100% | Humans | [1][2] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to use in experiments.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leaks.
-
Transport the sealed primary container within a labeled, leak-proof secondary container.[5]
-
Store this compound in a designated, locked, and clearly labeled freezer or refrigerator, away from incompatible materials. The storage unit must be marked with a "TOXIN – AUTHORIZED PERSONNEL ONLY" warning sign.
2. Preparation and Aliquoting:
-
Before starting, ensure a toxin spill kit and appropriate waste containers are readily accessible.
-
Place all necessary equipment (e.g., pipettes, tips, tubes, absorbent pads) inside the chemical fume hood.
-
Don the full required PPE.
-
Allow the vial to equilibrate to the temperature of the fume hood before opening to avoid condensation.
-
Carefully open the primary container within the fume hood.
-
Perform all liquid transfers slowly and carefully to prevent splashes or aerosol generation. Use only calibrated pipettes with filtered tips.
-
After aliquoting, securely seal both the primary container and any new vials.
-
Decontaminate the exterior of all containers with a 70% ethanol (B145695) solution before removing them from the fume hood.
3. Experimental Use:
-
When adding the toxin to any experimental system, ensure the procedure is conducted within the fume hood.
-
Transport any vessels containing the toxin outside of the hood in sealed, labeled, and shatter-proof secondary containers.
Disposal Plan: Decontamination and Waste Management
Bongkrekic acid is heat-stable, rendering autoclaving an ineffective method for decontamination.[8] Chemical inactivation is the required method for all waste streams.
1. Chemical Inactivation:
-
Principle: Use a strong oxidizing agent, such as sodium hypochlorite (B82951) (bleach), to degrade the toxin.
-
Working Solution: Prepare a fresh solution of 10% household bleach (final concentration of sodium hypochlorite ~0.5-0.6%).
2. Waste Streams:
-
Liquid Waste: Collect all aqueous waste containing this compound in a designated, labeled, chemical-resistant container. Add the 10% bleach solution to the waste container and allow a minimum contact time of 30 minutes before disposal as hazardous chemical waste.[4]
-
Solid Waste: All contaminated solid waste (e.g., pipette tips, gloves, absorbent pads, vials) must be submerged in the 10% bleach solution for at least 30 minutes. After decontamination, the liquid can be decanted and treated as liquid waste, and the solid items disposed of as hazardous waste according to institutional guidelines.
-
Work Surfaces: Thoroughly wipe down all surfaces within the fume hood with the 10% bleach solution, followed by 70% ethanol to remove bleach residue.
Emergency Procedures
Spill Management:
-
Small Spill (<1 mL):
-
Ensure proper PPE is worn.
-
Cover the spill with an absorbent pad.
-
Gently apply 10% bleach solution to the pad, working from the outside in.
-
Allow a 30-minute contact time.
-
Collect all contaminated materials and place them in the solid hazardous waste container for decontamination.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert others and restrict access.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Visual Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points for the safe handling and disposal of this compound.
References
- 1. Biohazardous and Toxin Sample Handling Protocols for Laboratory Safety | Lab Manager [labmanager.com]
- 2. poison.org [poison.org]
- 3. Ensuring Safety in a Toxicology Lab: Steps for Lab Personnel [needle.tube]
- 4. benchchem.com [benchchem.com]
- 5. Chapter 10, Work with Biological Toxins | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. Guidelines for Work With Toxins of Biological Origin | Environment, Health and Safety [ehs.cornell.edu]
- 7. Bongkrekic Acid: Invisible Food Killer – Pribolab-Devoted to Food Satety Solutions [pribolab.com]
- 8. SFA | Bongkrekic Acid Safety of Fermented Corn and Coconut Products [sfa.gov.sg]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
